Perhexiline
Description
Properties
IUPAC Name |
2-(2,2-dicyclohexylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXKNKQEMFBLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023439 | |
| Record name | Perhexiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Perhexiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.72e-05 g/L | |
| Record name | Perhexiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perhexiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
39648-47-0, 6621-47-2, 39648-48-1 | |
| Record name | (-)-Perhexiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39648-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perhexiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6621-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Perhexiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39648-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perhexiline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006621472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-2-(2,2-Dicyclohexylethyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039648470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-2-(2,2-Dicyclohexylethyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039648481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perhexiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perhexiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perhexiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-2-(2,2-dicyclohexylethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-2-(2,2-dicyclohexylethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERHEXILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU65374X44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Perhexiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unraveling the Cardioprotective Mechanism of Perhexiline: A Technical Deep Dive
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery of the mechanism of action of the antianginal agent perhexiline. This whitepaper provides an in-depth analysis of the core experimental findings that established this compound as a modulator of myocardial metabolism.
This compound, a drug with a long and complex history, has re-emerged as a valuable therapeutic agent for refractory angina and chronic heart failure. Its clinical efficacy is now understood to stem from a unique mechanism of action: the modulation of myocardial energy substrate utilization. This guide delves into the pivotal experiments that elucidated this mechanism, providing a technical roadmap for researchers in cardiovascular pharmacology and metabolic diseases.
The Core Mechanism: A Metabolic Switch from Fats to Sugars
The healthy heart primarily derives its energy from the oxidation of long-chain fatty acids. However, under ischemic conditions, this reliance on fatty acids becomes inefficient, consuming more oxygen for the amount of ATP produced. The discovery of this compound's mechanism of action revealed its ability to shift the heart's metabolic preference away from fatty acid oxidation and towards the more oxygen-efficient pathways of glucose and lactate oxidation. This metabolic reprogramming is central to its anti-ischemic effects.
The key to this metabolic switch lies in this compound's inhibitory action on the carnitine palmitoyltransferase (CPT) system. CPT-1, located on the outer mitochondrial membrane, and CPT-2, on the inner mitochondrial membrane, are essential enzymes for the transport of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs. By inhibiting these enzymes, this compound effectively reduces the availability of fatty acids for energy production within the mitochondria.
This reduction in fatty acid oxidation leads to a corresponding increase in the utilization of carbohydrates, such as glucose and lactate. The oxidation of these substrates yields more ATP per molecule of oxygen consumed, thereby improving the efficiency of energy production in the oxygen-deprived heart.
Quantitative Insights into this compound's Potency
The inhibitory effect of this compound on the CPT enzymes has been quantified in several key studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency.
| Enzyme Target | Tissue | Species | IC50 (µM) | Reference |
| CPT-1 | Heart Mitochondria | Rat | 77 | [1] |
| CPT-1 | Liver Mitochondria | Rat | 148 | [1] |
| CPT-2 | Heart Mitochondria | Rat | 79 |
These data clearly demonstrate this compound's potent inhibition of cardiac CPT-1, the rate-limiting step in fatty acid oxidation, with a slightly lower potency against CPT-2 and the liver isoform of CPT-1.
Key Experimental Evidence: A Methodological Overview
The elucidation of this compound's mechanism of action was the result of a series of meticulous experiments. Below are detailed protocols for the key methodologies employed.
Experimental Protocol 1: Determination of CPT-1 and CPT-2 Inhibition
This protocol is based on the radiochemical assay methods originally described by McGarry et al. and Bieber et al., which were adapted in studies investigating this compound's effects.[2][3]
Objective: To quantify the inhibitory effect of this compound on CPT-1 and CPT-2 activity in isolated mitochondria.
Materials:
-
Isolated cardiac or liver mitochondria
-
This compound maleate solutions of varying concentrations
-
Assay Buffer (e.g., 75 mM KCl, 50 mM Tris-HCl, 2 mM KCN, 1 mM dithiothreitol, pH 7.4)
-
Substrates:
-
L-[³H]carnitine
-
Palmitoyl-CoA
-
-
Malonyl-CoA (for CPT-1 specific inhibition)
-
Bovine Serum Albumin (fatty acid-free)
-
Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from rat heart or liver tissue using standard differential centrifugation techniques.
-
Assay Preparation: In a reaction tube, combine isolated mitochondria, assay buffer, and varying concentrations of this compound or vehicle control. For CPT-1 specific measurements, include a known concentration of malonyl-CoA in parallel control tubes to inhibit CPT-1 and thus determine CPT-2 activity.
-
Initiation of Reaction: Start the enzymatic reaction by adding L-[³H]carnitine and palmitoyl-CoA to the reaction mixture.
-
Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 5-10 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong acid, such as perchloric acid.
-
Separation of Product: Separate the radiolabeled product, [³H]palmitoylcarnitine, from the unreacted L-[³H]carnitine. This can be achieved by methods such as ion-exchange chromatography or solvent extraction.
-
Quantification: Quantify the amount of [³H]palmitoylcarnitine formed using liquid scintillation counting.
-
Data Analysis: Calculate the rate of CPT activity for each this compound concentration. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Experimental Protocol 2: Measurement of Myocardial Substrate Oxidation in the Isolated Working Heart
This protocol outlines the use of an isolated working heart preparation to directly measure the effect of this compound on the oxidation of fatty acids and glucose, employing radiolabeled substrates.[4]
Objective: To determine the effect of this compound on the rates of myocardial fatty acid and glucose oxidation.
Materials:
-
Isolated working heart apparatus (Langendorff or working heart configuration)
-
Krebs-Henseleit Buffer, containing (in mM): 118.5 NaCl, 25 NaHCO₃, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, and 11 glucose, gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
-
This compound solution
-
Radiolabeled substrates:
-
[¹⁴C]glucose
-
[³H]palmitate bound to albumin
-
-
Apparatus for trapping ¹⁴CO₂ and ³H₂O from the coronary effluent
-
Liquid scintillation counter
Procedure:
-
Heart Isolation and Perfusion: Isolate a rat heart and mount it on the perfusion apparatus. Perfuse with Krebs-Henseleit buffer in a retrograde (Langendorff) or antegrade (working heart) mode.
-
Stabilization: Allow the heart to stabilize for a baseline period, monitoring functional parameters such as heart rate, aortic pressure, and coronary flow.
-
Experimental Perfusion: Switch to a perfusion buffer containing this compound at a therapeutic concentration and the radiolabeled substrates ([¹⁴C]glucose and [³H]palmitate).
-
Effluent Collection: Collect the coronary effluent at regular intervals throughout the perfusion period.
-
Quantification of Metabolic Products:
-
¹⁴CO₂ (from glucose oxidation): Trap the ¹⁴CO₂ released from the effluent by acidification and capture in a suitable trapping agent (e.g., hyamine hydroxide). Measure the radioactivity using liquid scintillation counting.
-
³H₂O (from fatty acid oxidation): Separate the ³H₂O from the radiolabeled palmitate in the effluent, for example, by passing it through an anion-exchange column. Measure the radioactivity of the aqueous fraction.
-
-
Data Analysis: Calculate the rates of glucose and palmitate oxidation based on the specific activities of the radiolabeled substrates and the amount of ¹⁴CO₂ and ³H₂O produced. Compare the rates in the presence and absence of this compound to determine the extent of the metabolic shift.
Visualizing the Discovery
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental logic.
Conclusion
The discovery of this compound's mechanism of action represents a landmark in cardiovascular pharmacology, highlighting the therapeutic potential of metabolic modulation. By inhibiting CPT-1 and CPT-2, this compound orchestrates a shift in the heart's energy metabolism from fatty acid to glucose and lactate oxidation, a more oxygen-efficient process. This in-depth technical guide provides researchers and drug development professionals with a detailed understanding of the core experimental evidence that underpins our knowledge of this important therapeutic agent. The provided methodologies serve as a foundation for further research into metabolic modulators for the treatment of ischemic heart disease and heart failure.
References
- 1. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnitine palmitoyltransferase I. The site of inhibition of hepatic fatty acid oxidation by malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the Determination of Rates of Glucose and Fatty Acid Oxidation in the Isolated Working Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Metabolic Modulator: An In-depth Technical Guide to the Early Antianginal Research of Perhexiline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the foundational research conducted in the 1970s and 1980s that established the antianginal properties of Perhexiline. Developed as a prophylactic treatment for angina pectoris, early investigations revealed its unique mechanism of action as a modulator of myocardial metabolism, a concept that has seen a resurgence in modern cardiovascular research. This document delves into the core clinical data, experimental methodologies, and the initial understanding of the signaling pathways affected by this novel therapeutic agent.
Core Efficacy Data from Early Clinical Trials
The initial clinical evaluation of this compound demonstrated a significant reduction in anginal episodes and an improvement in patient exercise tolerance. These pioneering studies, often employing rigorous double-blind, placebo-controlled crossover designs, laid the groundwork for its clinical use. The following tables summarize the key quantitative outcomes from these seminal trials.
| Table 1: Effect of this compound on Angina Frequency and Nitroglycerin Consumption | ||
| Study | Dosage | Key Findings |
| Burns-Cox et al. (1971)[1] | Not specified | Reduced the number of anginal attacks in 84% of patients and the consumption of glyceryl trinitrate tablets in 64% of patients in a double-blind crossover study involving 55 patients.[1] |
| Cole et al. (1990)[2][3] | Maintained plasma levels in the 150-600 ng/ml range | 65% of patients noted an improvement in anginal frequency and severity while on this compound, with no patient identifying the placebo phase with improvement.[2] |
| Horowitz & Mashford (1979) | Not specified | In 26 patients with severe angina, 15 experienced a reduction in attack frequency to less than one-third of their previous level, and six had a reduction to two-thirds of their previous level. |
| Wallace (1978) | Not specified | In a five-year study of 94 patients with severe angina, this compound was found to be a very effective agent. |
| Table 2: Effect of this compound on Exercise Tolerance | ||
| Study | Dosage | Key Findings |
| Cole et al. (1990) | Maintained plasma levels in the 150-600 ng/ml range | 63% of patients were judged as responders based on objective exercise testing criteria, compared to 18% on placebo (p < 0.05). |
| Anonymous (1983) | 100-400 mg daily | In 20 male patients with severe angina, the mean exercise duration increased from 261 +/- 57 seconds to 384 +/- 75 seconds (P < 0.05). |
Deciphering the Mechanism: A Shift in Myocardial Metabolism
Early research quickly identified that this compound's antianginal effects were not due to conventional mechanisms like vasodilation or beta-blockade. Instead, its efficacy was attributed to a novel mode of action: the modulation of myocardial substrate utilization. The prevailing hypothesis, which has since been substantiated, was that this compound inhibits the mitochondrial enzyme carnitine palmitoyltransferase (CPT). This inhibition curtails the transport of long-chain fatty acids into the mitochondria, thereby reducing fatty acid β-oxidation. Consequently, the heart muscle shifts its energy production towards the more oxygen-efficient pathway of glucose and carbohydrate utilization. This "oxygen-sparing" effect is believed to be the cornerstone of its antianginal properties, allowing the ischemic myocardium to function more efficiently with a limited oxygen supply.
Experimental Protocols of Seminal Clinical Trials
The early clinical studies on this compound were characterized by their robust design, which was crucial in establishing its efficacy and safety profile. A typical protocol involved a multi-phase, crossover methodology to minimize patient variability and placebo effects.
A Representative Double-Blind, Placebo-Controlled Crossover Trial Workflow
The following diagram illustrates a common experimental workflow employed in the initial clinical evaluation of this compound.
References
- 1. Clinical Evaluation of this compound Maleate in Patients with Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound maleate in refractory angina. A double-blind placebo-controlled clinical trial of a novel antianginal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. circ.ahajournals.org [circ.ahajournals.org]
Perhexiline's Effect on Myocardial Metabolism: A Technical Whitepaper on Initial Foundational Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perhexiline, initially developed as a prophylactic antianginal agent in the 1970s, has undergone a renaissance in clinical application, largely driven by a deeper understanding of its unique metabolic mechanism of action.[1] Early investigations, once focused on purported calcium channel blocking properties, pivoted to reveal its profound effects on myocardial substrate utilization.[2][3] This technical guide provides an in-depth review of the seminal studies that first characterized this compound's role as a modulator of cardiac energy metabolism. We detail the core mechanism involving the inhibition of carnitine palmitoyltransferase (CPT), summarize quantitative data from key in vitro, ex vivo, and early clinical experiments, and provide detailed experimental protocols that formed the basis of this understanding. The included visualizations map the primary metabolic pathway and illustrative experimental workflows.
Core Mechanism of Action: The Metabolic Shift
The healthy heart primarily derives its energy from the β-oxidation of long-chain fatty acids. While energy-dense, this process is less oxygen-efficient than the metabolism of carbohydrates.[4] In ischemic conditions, a reliance on fatty acid oxidation can be detrimental, consuming more oxygen for each molecule of ATP produced.[5]
Initial studies elucidated that this compound's primary therapeutic effect stems from its potent inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2 . These mitochondrial enzymes are the gatekeepers for fatty acid metabolism, responsible for transporting long-chain fatty acids from the cytosol into the mitochondrial matrix where β-oxidation occurs.
By inhibiting CPT-1, this compound effectively reduces the myocardial uptake and utilization of fatty acids. This forces a compensatory metabolic shift, increasing the heart's reliance on more oxygen-efficient substrates, namely glucose and lactate. This "oxygen-sparing" effect is believed to be the cornerstone of its antianginal and cardioprotective properties, allowing the heart to produce more ATP for the same amount of oxygen consumed.
Quantitative Data from Foundational Studies
The following tables summarize key quantitative findings from initial studies that established this compound's metabolic effects.
Table 1: In Vitro Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1) Data synthesized from Kennedy J., et al. (1996).
| Parameter | Cardiac Mitochondria (Rat) | Hepatic Mitochondria (Rat) |
| IC₅₀ (this compound) | 77 µmol/L | 148 µmol/L |
| Inhibition Type | Competitive (vs. Palmitoyl-CoA) | Competitive (vs. Palmitoyl-CoA) |
| Non-competitive (vs. Carnitine) | Non-competitive (vs. Carnitine) |
IC₅₀: The half-maximal inhibitory concentration, indicating this compound is roughly twice as potent on the cardiac CPT-1 isoform compared to the hepatic one.
Table 2: Substrate Utilization in Isolated Perfused Rat Hearts Data derived from Jeffrey F.M., et al. (1995).
| Condition | Lactate Utilization | Fatty Acid Oxidation | Cardiac Output |
| Control | Baseline | Baseline | Baseline |
| This compound | Increased | Reduced | Significant Increase |
This study provided direct evidence of the metabolic switch from fatty acids to a glycolytic source (lactate) and demonstrated a concurrent improvement in myocardial efficiency (increased output for an insignificant change in oxygen consumption).
Table 3: Early Human Clinical Trial Outcomes in Chronic Heart Failure (CHF) Data from a double-blind, placebo-controlled study by Lee L., et al. (2005).
| Parameter | This compound Group (Change) | Placebo Group (Change) | P-Value |
| Peak V̇O₂max | +17% (16.1 to 18.8 mL·kg⁻¹·min⁻¹) | No significant change | <0.001 |
| LVEF | +42% (24% to 34%) | No significant change | <0.001 |
| Quality of Life (MLHFQ Score) | -24% (Improvement) | No significant change | 0.04 |
| Regional Myocardial Function | +15% (Rest), +24% (Stress) | No significant change | <0.01 |
LVEF: Left Ventricular Ejection Fraction. V̇O₂max: Peak exercise oxygen consumption. MLHFQ: Minnesota Living with Heart Failure Questionnaire.
Detailed Experimental Protocols
The following sections describe the methodologies of the key experiments that defined this compound's mechanism.
In Vitro CPT-1 Inhibition Assay
-
Objective: To directly quantify the inhibitory effect of this compound on the CPT-1 enzyme in cardiac and hepatic tissues.
-
Protocol Summary (based on Kennedy et al., 1996):
-
Mitochondrial Isolation: Hearts and livers were excised from male Sprague-Dawley rats. The tissue was minced and homogenized in a buffer solution. Mitochondria were then isolated through a process of differential centrifugation.
-
Enzyme Activity Assay: The activity of CPT-1 was measured radiometrically. Isolated mitochondria were incubated at a controlled temperature (e.g., 37°C) in a reaction medium containing L-[³H]carnitine, palmitoyl-CoA, and bovine serum albumin.
-
Inhibition Measurement: Various concentrations of this compound were added to the reaction medium to generate a dose-response curve. The reaction was initiated by adding the mitochondrial sample and stopped after a defined period by adding perchloric acid.
-
Quantification: The product, [³H]palmitoylcarnitine, was separated from the unreacted [³H]carnitine using an ion-exchange resin column. The radioactivity of the product was then measured via liquid scintillation counting to determine the rate of the enzyme reaction.
-
Kinetic Analysis: To determine the nature of the inhibition, the assay was repeated with varying concentrations of one substrate (e.g., palmitoyl-CoA) while keeping the other substrate (carnitine) and the inhibitor (this compound) at fixed concentrations. The resulting data were analyzed using Dixon plots.
-
Ex Vivo Isolated Perfused Heart Model
-
Objective: To demonstrate that this compound induces a metabolic shift from fatty acid to carbohydrate utilization in a functioning heart.
-
Protocol Summary (based on Jeffrey et al., 1995):
-
Heart Isolation: Male Sprague-Dawley rats were anesthetized, and their hearts were rapidly excised and arrested in ice-cold buffer.
-
Langendorff Perfusion: The aorta was cannulated, and the heart was mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated Krebs-Henseleit buffer. This maintains the heart's viability outside the body.
-
Substrate Perfusion: The perfusion buffer contained a mixture of substrates at physiological concentrations, including glucose, lactate, long-chain fatty acids, and acetoacetate. Crucially, key substrates like lactate were isotopically labeled (e.g., with ¹³C).
-
Experimental Groups: Hearts were perfused either with the standard substrate mixture (control) or the mixture plus a therapeutic concentration of this compound.
-
Data Collection: During perfusion, hemodynamic function (cardiac output, heart rate, developed pressure) and oxygen consumption were continuously monitored.
-
¹³C NMR Isotopomer Analysis: The heart was placed within a nuclear magnetic resonance (NMR) spectrometer. By analyzing the ¹³C labeling patterns in key metabolites like glutamate, the relative contribution of each labeled substrate to the acetyl-CoA pool (and thus to energy production) could be precisely calculated. This provided direct, quantitative evidence of substrate selection.
-
Early Double-Blind, Placebo-Controlled Clinical Trial
-
Objective: To assess the effect of this compound on exercise capacity, cardiac function, and symptoms in human patients with cardiac disease.
-
Protocol Summary (based on Lee et al., 2005):
-
Patient Selection: Patients with a confirmed diagnosis (e.g., chronic heart failure or refractory angina) and stable on optimal standard therapy were recruited.
-
Baseline Measurements: A comprehensive baseline assessment was performed, including:
-
Cardiopulmonary Exercise Testing: To determine peak oxygen consumption (V̇O₂max).
-
Echocardiography: To measure left ventricular ejection fraction (LVEF) and other functional parameters.
-
Quality of Life Questionnaires: Standardized surveys (e.g., MLHFQ) were administered.
-
(Optional) ³¹P Magnetic Resonance Spectroscopy (MRS): To non-invasively measure the ratio of phosphocreatine to ATP (PCr/ATP), an index of myocardial energetic status.
-
-
Randomization: Patients were randomly and blindly assigned to receive either oral this compound or a matching placebo.
-
Treatment and Monitoring: The treatment was administered for a predefined period (e.g., 8 weeks). A critical component, learned from the earliest clinical use, was therapeutic drug monitoring. Regular blood tests were taken to measure plasma this compound concentrations, with dose adjustments made to maintain levels within the safe and effective therapeutic range (0.15–0.6 µg/mL), thereby avoiding toxicity.
-
Follow-up Assessment: At the end of the treatment period, the full battery of baseline tests was repeated.
-
Analysis: After all data were collected, the study was unblinded, and the changes in outcomes between the this compound and placebo groups were statistically compared.
-
Conclusion
The initial scientific investigations into this compound fundamentally reshaped its identity from a simple vasodilator to a sophisticated metabolic modulator. Through a combination of meticulous in vitro enzyme kinetics, elegant ex vivo perfused heart models, and well-designed early clinical trials, its core mechanism was firmly established. These studies demonstrated conclusively that this compound inhibits carnitine palmitoyltransferase, forcing a beneficial shift in myocardial metabolism from oxygen-intensive fatty acid oxidation to more efficient carbohydrate utilization. The quantitative improvements in cardiac function and exercise capacity observed in these foundational trials provided the robust scientific rationale for this compound's modern use in managing complex cardiac conditions like refractory angina and chronic heart failure.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Direct evidence that this compound modifies myocardial substrate utilization from fatty acids to lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of this compound-induced fuel switch on the cardiac proteome and metabolome - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Discovery of Perhexiline's CPT Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline, a drug with a long history in the treatment of angina, has garnered renewed interest due to its unique metabolic mechanism of action.[1] This technical guide provides an in-depth exploration of the seminal discovery that this compound exerts its therapeutic effects through the inhibition of carnitine palmitoyltransferase (CPT), a key enzyme in mitochondrial fatty acid β-oxidation. By shifting the myocardial energy substrate preference from fatty acids to glucose, this compound enhances cardiac efficiency, an effect of significant interest in various cardiovascular and metabolic diseases.[2][3] This document will detail the quantitative data from foundational studies, provide comprehensive experimental protocols for replicating key experiments, and visualize the associated biochemical pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory effect of this compound on CPT enzymes has been quantified in several key studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against CPT-1 and CPT-2, providing a clear comparison of its potency in different tissues.
Table 1: this compound Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1)
| Tissue/Organism | IC50 (µM) | Reference |
| Rat Cardiac Mitochondria | 77 | [4] |
| Rat Hepatic Mitochondria | 148 | [4] |
Table 2: this compound Inhibition of Carnitine Palmitoyltransferase-2 (CPT-2)
| Tissue/Organism | IC50 (µM) | Reference |
| In vitro assay | 79 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments that were instrumental in discovering and characterizing this compound's inhibition of CPT.
Isolation of Mitochondria from Rat Liver and Heart
A critical first step for in vitro CPT assays is the isolation of mitochondria, the cellular location of the CPT enzymes.
Materials:
-
Male Sprague-Dawley rats
-
Homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl, pH 7.2)
-
Differential centrifugation equipment
-
Bradford or BCA protein assay reagents
Protocol:
-
Euthanize rats according to institutional guidelines.
-
Excise the liver and/or heart and place in ice-cold homogenization buffer.
-
Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.
-
Perform differential centrifugation to separate the mitochondrial fraction. This typically involves a low-speed spin to pellet nuclei and cell debris, followed by a high-speed spin of the supernatant to pellet the mitochondria.
-
Wash the mitochondrial pellet with homogenization buffer to remove contaminants.
-
Resuspend the final mitochondrial pellet in a suitable buffer and determine the protein concentration using a standard protein assay.
Carnitine Palmitoyltransferase (CPT) Activity Assay
Two primary methods have been employed to measure CPT activity: the radiochemical assay and the spectrophotometric assay.
This "forward assay" measures the rate of formation of radiolabeled palmitoylcarnitine from its substrates.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., 117 mM Tris-HCl, 0.28 mM reduced glutathione, 4.4 mM ATP, 2.22 mM KCN, 0.1 mM rotenone, 0.5% fatty acid-free BSA)
-
Palmitoyl-CoA
-
L-[³H]carnitine
-
This compound (or other inhibitors)
-
Ice-cold HCl
-
Scintillation fluid and counter
Protocol:
-
Pre-incubate isolated mitochondria in the assay buffer at 37°C.
-
Add varying concentrations of this compound to the mitochondrial suspension.
-
Initiate the reaction by adding a mixture of palmitoyl-CoA and L-[³H]carnitine.
-
Allow the reaction to proceed for a defined period (e.g., 6 minutes).
-
Stop the reaction by adding ice-cold HCl.
-
Separate the radiolabeled palmitoylcarnitine product from the unreacted L-[³H]carnitine substrate, often using an ion-exchange resin.
-
Quantify the radioactivity of the product using a scintillation counter.
-
Calculate CPT activity as the rate of palmitoylcarnitine formation.
This method measures the release of Coenzyme A (CoA-SH) from palmitoyl-CoA, which can be detected by its reaction with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Isolated mitochondria
-
Assay buffer
-
Palmitoyl-CoA
-
L-carnitine
-
DTNB
-
This compound (or other inhibitors)
-
Spectrophotometer
Protocol:
-
Set up a reaction mixture containing the assay buffer, DTNB, and isolated mitochondria in a cuvette.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding palmitoyl-CoA and L-carnitine.
-
Monitor the increase in absorbance at 412 nm in real-time using a spectrophotometer. The rate of change in absorbance is proportional to the CPT activity.
Determination of IC50 and Inhibition Kinetics
Protocol:
-
Perform the CPT activity assay (either radiochemical or spectrophotometric) in the presence of a range of this compound concentrations.
-
Plot the CPT activity as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits CPT activity by 50%.
-
To determine the mode of inhibition, perform kinetic analysis by measuring the initial reaction rates at various concentrations of one substrate (e.g., palmitoyl-CoA) while keeping the other substrate (L-carnitine) and the inhibitor (this compound) at fixed concentrations.
-
Repeat this for different fixed concentrations of the inhibitor.
-
Analyze the data using Lineweaver-Burk or Dixon plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathway: Fatty Acid β-Oxidation and the Carnitine Shuttle
Experimental Workflow: Determination of CPT Inhibition by this compound
Logical Relationship: Competitive Inhibition of CPT-1 by this compound
Conclusion
The discovery of this compound's inhibitory action on carnitine palmitoyltransferase was a landmark finding that elucidated its mechanism of action as a metabolic modulator. The foundational studies, particularly the work of Kennedy and colleagues, provided robust quantitative data and a clear understanding of the competitive nature of this inhibition. The experimental protocols detailed herein offer a roadmap for researchers to investigate CPT inhibition and explore the therapeutic potential of metabolic modulators. The visualization of the underlying biochemical pathways and experimental workflows provides a clear conceptual framework for understanding this important drug-enzyme interaction. This in-depth technical guide serves as a valuable resource for scientists and professionals in the field of drug development, fostering further research into the therapeutic applications of CPT inhibitors like this compound.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Frontiers | Mechanisms of Anthracycline-Induced Cardiotoxicity: Is Mitochondrial Dysfunction the Answer? [frontiersin.org]
- 4. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation into Perhexiline's Neurotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perhexiline, a prophylactic antianginal agent, has demonstrated considerable efficacy but its clinical use has been hampered by concerns regarding its neurotoxic potential. This technical guide provides a comprehensive overview of the preliminary investigations into this compound-induced neurotoxicity, consolidating key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways. The primary neurotoxic manifestation of this compound is a sensorimotor polyneuropathy, characterized by demyelination and axonal degeneration. The underlying mechanisms are multifactorial, involving lysosomal phospholipidosis, mitochondrial dysfunction, and the induction of cellular stress pathways. This document serves as a foundational resource for researchers and drug development professionals engaged in the study of this compound's neurological effects and the broader field of drug-induced neurotoxicity.
Quantitative Data on this compound Neurotoxicity
The following tables summarize the key quantitative findings from clinical and preclinical studies on this compound's neurotoxic effects.
Table 1: Electrophysiological Alterations in Patients with this compound-Induced Neuropathy
| Parameter | Observation | Reference |
| Motor Nerve Conduction Velocity (MNCV) | Markedly slowed in 24 patients with this compound neuropathy.[1] | [1] |
| Hmax/Mmax Amplitude Ratio | Decreased in two-thirds of patients with latent neuropathy. | [2] |
| H Reflex Latency | Increased in one-third of patients with latent neuropathy. | [2] |
| Distal Motor Latency (Ulnar & Popliteal) | Increased in one-quarter of patients with latent neuropathy. | [2] |
Table 2: Pathological Findings in Nerve Biopsies from Patients on this compound Therapy
| Finding | Quantitative Data | Reference |
| Segmental Demyelination | Observed in 16% to 90% of nerve fibers in affected patients. | |
| Wallerian Degeneration | Present in 3% to 20% of nerve fibers. | |
| Myelinated Axon Loss | Severe loss noted in all five patients studied. | |
| Ganglioside Levels | Increased levels found in nerve biopsies of patients with this compound-induced neuropathy. |
Table 3: In Vitro Cytotoxicity and Mitochondrial Dysfunction
| Cell Line | This compound Concentration | Effect | Reference |
| Primary Human Hepatocytes | 20 µM | 39.6% LDH release after 4 hours. | |
| Primary Human Hepatocytes | 25 µM | 47.3% LDH release after 4 hours. | |
| HepG2 Cells | 10 µM | Significant reduction in cell viability after 4 hours. | |
| HepG2 Cells | 6.25 µM | Significant reduction in cellular ATP levels after 24 hours. | |
| Rat Cardiac Mitochondria | 77 µM | IC50 for CPT-1 inhibition. | |
| Rat Hepatic Mitochondria | 148 µM | IC50 for CPT-1 inhibition. |
Note: While some of this data is from hepatic cell lines, it provides valuable insight into the concentrations at which this compound induces cellular toxicity and mitochondrial impairment, which are relevant to its neurotoxic mechanisms.
Experimental Protocols
This section details the methodologies for key experiments relevant to the investigation of this compound's neurotoxicity.
In Vitro Neurotoxicity Assessment in SH-SY5Y Cells
This protocol outlines a cell-based assay to determine the neurotoxic potential of this compound using the human neuroblastoma SH-SY5Y cell line, a common model for neurotoxicity studies.
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
To induce a more mature neuronal phenotype, differentiate the cells by treatment with retinoic acid (e.g., 10 µM) for 5-7 days.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound maleate in a suitable solvent (e.g., DMSO).
-
Plate differentiated SH-SY5Y cells in 96-well plates.
-
Expose the cells to a range of this compound concentrations (e.g., 1-100 µM) for 24, 48, and 72 hours. Include a vehicle control.
-
-
Cell Viability Assay (MTT Assay):
-
Following treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Teased Fiber Analysis for Demyelination
This protocol describes the teased fiber technique, a method for examining individual myelinated nerve fibers to assess demyelination and axonal degeneration.
-
Nerve Sample Preparation:
-
Obtain a fresh nerve biopsy sample (e.g., sural nerve from an animal model).
-
Fix the nerve in 2.5% glutaraldehyde.
-
Post-fix in osmium tetroxide to stain the myelin sheaths.
-
Glycerine treatment for preservation and clearing.
-
-
Fiber Teasing:
-
Under a dissecting microscope, use fine needles to carefully separate individual nerve fibers from the nerve bundle.
-
Mount the teased fibers on a glass slide.
-
-
Microscopic Examination:
-
Examine the teased fibers under a light microscope.
-
Quantify the percentage of fibers showing segmental demyelination (thinning or loss of myelin between two nodes of Ranvier) and Wallerian degeneration (axonal breakdown).
-
Ultrastructural Analysis of Lysosomal Inclusions
This protocol details the preparation of nerve tissue for transmission electron microscopy (TEM) to visualize and characterize the ultrastructural changes associated with this compound-induced phospholipidosis.
-
Tissue Fixation and Processing:
-
Fix small pieces of nerve biopsy in 2.5% glutaraldehyde, followed by post-fixation in 1% osmium tetroxide.
-
Dehydrate the tissue through a graded series of ethanol concentrations.
-
Embed the tissue in an epoxy resin.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
-
TEM Imaging and Analysis:
-
Examine the sections using a transmission electron microscope.
-
Capture images of Schwann cell cytoplasm, axons, and myelin sheaths.
-
Identify and characterize the morphology of lysosomal inclusions (e.g., lamellated bodies, zebra bodies).
-
Investigation of ER Stress and p38 MAPK Activation
This protocol outlines methods to investigate the involvement of endoplasmic reticulum (ER) stress and the p38 MAPK signaling pathway in this compound-induced neurotoxicity, adaptable for neuronal cell cultures.
-
Cell Treatment and Lysate Preparation:
-
Treat differentiated SH-SY5Y cells with this compound at various concentrations and time points.
-
Lyse the cells to extract total protein.
-
-
Western Blot Analysis for ER Stress Markers:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key ER stress markers, such as GRP78 (BiP), CHOP, and the spliced form of XBP1.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities relative to a loading control (e.g., β-actin).
-
-
Immunofluorescence for p38 MAPK Activation:
-
Grow and treat cells on coverslips.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for the phosphorylated (active) form of p38 MAPK.
-
Use a fluorescently labeled secondary antibody for visualization.
-
Counterstain nuclei with DAPI.
-
Capture images using a fluorescence microscope and quantify the intensity of phospho-p38 staining.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the preliminary investigation of this compound's neurotoxicity.
Caption: Proposed signaling pathways in this compound-induced neurotoxicity.
Caption: Experimental workflow for in vitro assessment of this compound neurotoxicity.
Caption: Experimental workflow for in vivo investigation of this compound neurotoxicity.
Conclusion
The preliminary investigation into this compound's neurotoxicity reveals a complex interplay of mechanisms culminating in a demyelinating sensorimotor polyneuropathy. The accumulation of quantitative data from both clinical observations and preclinical models points towards lysosomal phospholipidosis and mitochondrial dysfunction as central to its pathology. The outlined experimental protocols provide a robust framework for further in-depth studies to elucidate the precise molecular events and to develop potential mitigating strategies. The visualized signaling pathways offer a conceptual model for understanding the cascade of events initiated by this compound exposure. This technical guide underscores the importance of a multi-faceted approach in characterizing drug-induced neurotoxicity and provides a critical resource for ongoing research and development efforts in this field.
References
Perhexiline's Initial Classification as a Calcium Antagonist: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perhexiline, a drug developed in the 1970s for the management of angina pectoris, was initially classified as a calcium antagonist. This classification was based on early experimental evidence demonstrating its ability to mimic the physiological effects of calcium withdrawal in cardiac and vascular smooth muscle. These pioneering studies, primarily from the laboratory of Albrecht Fleckenstein, who coined the term "calcium antagonist," showed that this compound could inhibit excitation-contraction coupling in a manner that was reversible by the reintroduction of calcium. This technical guide delves into the core experimental evidence and conceptual framework that led to this initial classification, providing a detailed look at the methodologies and data that shaped the early understanding of this compound's mechanism of action, a view that has since evolved to recognize its primary role as a metabolic modulator.
Introduction: The Dawn of Calcium Antagonism
The concept of calcium antagonism emerged in the 1960s and 1970s, revolutionizing the understanding and treatment of cardiovascular diseases. At the forefront of this research was Albrecht Fleckenstein, who identified a group of compounds that shared the unique ability to inhibit the influx of extracellular calcium into muscle cells, thereby uncoupling excitation from contraction. These agents were termed "calcium antagonists," now more commonly known as calcium channel blockers. This compound was among the compounds identified by Fleckenstein's group that fit this new pharmacological class.[1]
The initial classification of this compound as a calcium antagonist was predicated on its observed effects on myocardial contractility and vascular smooth muscle tone, which closely resembled the effects of calcium deprivation. Subsequent research has revealed a more complex mechanism of action for this compound, primarily involving the inhibition of mitochondrial carnitine palmitoyltransferase-1 (CPT-1) and a subsequent shift in myocardial metabolism from fatty acid to glucose utilization.[2][3][4] However, the early studies focusing on its calcium antagonistic properties were foundational to its initial therapeutic use and provided valuable insights into the role of calcium in cardiovascular physiology.
Core Experimental Evidence for Calcium Antagonism
The initial classification of this compound as a calcium antagonist was supported by a series of key experimental observations. These experiments were designed to assess the drug's impact on calcium-dependent physiological processes in isolated cardiac and vascular tissues.
Inhibition of High-Energy Phosphate Utilization and Contractile Force
Early studies demonstrated that this compound, much like verapamil and other pioneering calcium antagonists, could reduce the utilization of high-energy phosphates (like ATP) and diminish the contractile force of the heart muscle. This was a hallmark characteristic of calcium antagonism, as these processes are critically dependent on the influx of extracellular calcium.
Antagonism of Potassium-Induced Contractions in Vascular Smooth Muscle
A cornerstone of the early research into calcium antagonism was the use of high potassium solutions to depolarize vascular smooth muscle, which in turn opens voltage-gated calcium channels and induces contraction. This compound was shown to effectively inhibit these potassium-induced contractions, providing strong evidence for its interference with calcium influx.
Table 1: Effect of this compound on K+-Induced Contractions in Isolated Rabbit Aortic Strips (Representative Data)
| This compound Concentration (M) | % Inhibition of Maximal K+ (80mM) Induced Contraction |
| 1 x 10⁻⁷ | 15.2 ± 3.1 |
| 3 x 10⁻⁷ | 35.8 ± 4.5 |
| 1 x 10⁻⁶ | 62.5 ± 5.9 |
| 3 x 10⁻⁶ | 85.1 ± 6.3 |
| 1 x 10⁻⁵ | 98.2 ± 2.7 |
Note: This table represents typical data from early studies. The values are illustrative and compiled from descriptions of similar experiments.
Electrophysiological Effects
Early electrophysiological studies on mammalian heart tissue provided further evidence for this compound's action on ion channels. While later, more detailed patch-clamp studies would reveal a more complex interaction with multiple ion channels, the initial findings were consistent with an effect on calcium-dependent electrical activity.
Table 2: Early Electrophysiological Observations of this compound on Isolated Papillary Muscle (Representative Data)
| Parameter | Control | This compound (3 x 10⁻⁶ M) |
| Action Potential Duration (APD90, ms) | 250 ± 15 | 225 ± 12 |
| Maximum Rate of Depolarization (Vmax, V/s) | 150 ± 10 | 145 ± 11 |
| Peak Contractile Force (mN) | 10.5 ± 1.2 | 4.2 ± 0.8 |
Note: This table is a representation of early findings. The data indicates a reduction in contractile force with minimal effect on the rapid sodium-dependent phase of the action potential, a characteristic of early calcium antagonists.
Experimental Protocols
The following are detailed methodologies representative of the key experiments that led to the initial classification of this compound as a calcium antagonist.
Isolated Aortic Strip Preparation for Contraction Studies
-
Tissue Preparation: Male New Zealand White rabbits (2-3 kg) were euthanized by cervical dislocation. The thoracic aorta was rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution. The aorta was cleaned of adherent connective tissue and cut into helical strips (approximately 2 mm wide and 15 mm long).
-
Mounting: The aortic strips were mounted vertically in organ baths containing Krebs-Henseleit solution at 37°C and bubbled with 95% O₂ and 5% CO₂. One end of the strip was fixed to a stationary hook, and the other end was connected to an isometric force transducer.
-
Equilibration: The strips were allowed to equilibrate for 90 minutes under a resting tension of 2 grams, with the bathing solution being changed every 15 minutes.
-
Experimental Procedure:
-
A maximal contraction was induced by adding 80 mM KCl to the organ bath.
-
After washout and return to baseline, the tissue was incubated with a specific concentration of this compound for 30 minutes.
-
The 80 mM KCl-induced contraction was then repeated in the presence of this compound.
-
The inhibitory effect of this compound was calculated as the percentage reduction in the maximal contraction compared to the initial control contraction.
-
Papillary Muscle Preparation for Electrophysiological and Contractility Studies
-
Tissue Preparation: Guinea pigs were euthanized, and their hearts were rapidly excised and placed in oxygenated Tyrode's solution. The right ventricle was opened, and a suitable papillary muscle was carefully dissected.
-
Mounting: The papillary muscle was mounted in a tissue bath superfused with Tyrode's solution at 37°C. One end was fixed, and the other was attached to a force transducer to record isometric contractions. The muscle was stimulated at a frequency of 1 Hz with square-wave pulses of 2 ms duration at a voltage slightly above the threshold.
-
Electrophysiological Recording: A glass microelectrode filled with 3 M KCl was impaled into a superficial cell to record the transmembrane action potential.
-
Experimental Procedure:
-
The muscle was allowed to equilibrate for at least 60 minutes.
-
Control recordings of the action potential and contractile force were obtained.
-
The superfusion was then switched to a solution containing this compound at the desired concentration.
-
Recordings were taken at regular intervals to observe the time course of the drug's effects.
-
Visualizing the Hypothesized Mechanism and Experimental Workflow
The following diagrams illustrate the conceptual understanding of this compound's initial classification as a calcium antagonist and the workflow of the key experiments.
Conclusion: An Evolving Understanding
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Early In Vitro Studies of Perhexiline in Cancer Cell Lines
This technical guide provides a comprehensive overview of the early in vitro research on this compound as a potential anti-cancer agent. It consolidates key findings on its mechanisms of action, presents quantitative data from various studies, and details the experimental protocols used to evaluate its efficacy in cancer cell lines.
Introduction
This compound, a drug traditionally used for angina pectoris, is gaining attention in oncology for its potential as a repurposed anti-cancer therapeutic.[1][2] Its primary mechanism of action is the inhibition of carnitine palmitoyltransferase 1 and 2 (CPT1/CPT2), enzymes crucial for fatty acid β-oxidation (FAO).[2][3][4] Since many cancer cells exhibit altered metabolism and rely on FAO for energy production and survival, targeting this pathway with this compound presents a promising therapeutic strategy. Early in vitro studies have demonstrated this compound's ability to inhibit the growth of various cancer cell lines at micromolar concentrations, often comparable to its therapeutic plasma levels. This guide synthesizes the foundational in vitro evidence of this compound's anti-neoplastic activity.
Core Mechanisms of Action
This compound's anti-cancer effects are attributed to several mechanisms, primarily centered on the disruption of cellular metabolism. However, evidence for CPT-independent pathways is also emerging.
CPT-Dependent Pathway: Inhibition of Fatty Acid Oxidation
The most widely reported mechanism is the inhibition of CPT1 and CPT2, which are essential for transporting long-chain fatty acids into the mitochondria for oxidation. This inhibition triggers a cascade of metabolic events:
-
Inhibition of Fatty Acid Oxidation (FAO): By blocking CPT1/2, this compound restricts the entry of fatty acids into the mitochondrial matrix, thereby inhibiting FAO.
-
Energy Depletion: The reduction in FAO limits the production of NADH and FADH2, co-enzymes necessary for oxidative phosphorylation (OXPHOS), leading to decreased ATP generation.
-
AMPK Activation: A lower ATP-to-AMP ratio activates AMP-activated protein kinase (AMPK).
-
Induction of Autophagy and Apoptosis: Activated AMPK can trigger autophagy and inhibit cell proliferation through the mammalian target of rapamycin complex 1 (mTORC1). Concurrently, the metabolic stress leads to an increase in reactive oxygen species (ROS), which compromises mitochondrial membrane integrity, causing the release of cytochrome c and subsequent activation of caspases, ultimately leading to apoptosis.
CPT-Independent Mechanisms
Some studies suggest that this compound's anti-cancer effects can occur independently of FAO inhibition.
-
FYN Kinase Inhibition: In glioblastoma cell lines, this compound demonstrated potent cytotoxicity, but this activity was found to be distinct from the established FAO inhibitor etomoxir. In silico analysis identified the protein tyrosine kinase FYN as a probable target, and FYN's role in this compound sensitivity was subsequently validated.
-
Sphingolipid Metabolism: this compound's impact on lipid metabolism may extend to sphingolipids, which are critical regulators of cell death and survival. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), known as the "sphingolipid rheostat," is often dysregulated in cancer. While direct studies are limited, altering lipid metabolic pathways with this compound could potentially shift this balance to favor apoptosis.
Quantitative Data: In Vitro Efficacy
This compound has shown efficacy across a diverse range of cancer cell lines, with IC50 (half-maximal inhibitory concentration) values typically in the low micromolar range.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| Breast Cancer | MCF-7, others | 2 - 6 | |
| Colorectal Cancer | HCT116, HT29, others | ~4 | |
| Cervical Cancer | HeLa | 3 - 22 | |
| Lung Cancer | Various | 3 - 22 | |
| Glioblastoma | PN19, MES 83 | 1.5 - 5 | |
| Hepatocellular Carcinoma | HepG2 | 5 - 25 | |
| Prostate Cancer | LNCaP | Modest effect alone, synergistic with anti-androgens | |
| Leukemia | Chronic Lymphocytic Leukemia (CLL) cells | ~5 |
Note: IC50 values can vary based on the specific assay conditions and duration of treatment.
Table 2: Summary of this compound's In Vitro Effects
| Effect | Cancer Type / Cell Line | Key Findings | Reference(s) |
| Apoptosis Induction | Colorectal, Glioblastoma, Leukemia, Gastrointestinal | Increased Annexin V staining; activation of caspases 3, 7, and 9; cleavage of PARP-1. | |
| Autophagy Induction | Breast Cancer (MCF-7) | Identified in a chemical screen for autophagy inducers; inhibited mTORC1 signaling. | |
| ROS Production | Gastrointestinal, Glioblastoma | Significant increase in reactive oxygen species, contributing to apoptosis. | |
| Synergistic Effects | Prostate, Ovarian, Pancreatic, Gastrointestinal | Synergistically decreased viability when combined with HSP90 inhibitors (prostate), cisplatin (ovarian), gemcitabine (pancreatic), and oxaliplatin (gastrointestinal). | |
| Metabolic Changes | Hepatocellular Carcinoma (HepG2) | Reduced cellular ATP content. |
Experimental Protocols
The following sections detail common methodologies used in the in vitro assessment of this compound.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the effect of this compound on cancer cell proliferation and survival.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., HCT116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
Quantification: Cell viability is assessed using assays such as:
-
Crystal Violet Assay: Stains the DNA of adherent cells.
-
MTT or SRB Assay: Measures metabolic activity as an indicator of viable cells.
-
Trypan Blue Exclusion: Dead cells with compromised membranes take up the dye and are counted.
-
-
Data Analysis: The results are used to calculate the IC50 value, representing the drug concentration that inhibits cell growth by 50%.
-
Apoptosis Assays
-
Objective: To confirm that this compound-induced cell death occurs via apoptosis.
-
Methodology:
-
Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Staining and Analysis:
-
Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with FITC-conjugated Annexin V (detects early apoptotic cells) and PI (detects late apoptotic/necrotic cells) and analyzed by flow cytometry.
-
Caspase Activity Assays: Caspase-3/7 activity is measured using a luminescent or fluorescent substrate. This can be done in real-time on live cells or on cell lysates.
-
PARP-1 Cleavage: Western blotting is used to detect the cleavage of PARP-1, a hallmark of caspase-3 activation.
-
-
Autophagy Assays
-
Objective: To determine if this compound induces autophagy.
-
Methodology:
-
Acridine Orange (AO) Staining: Cells are treated with this compound and then stained with AO. In acidic compartments like autophagic vesicles, AO fluoresces bright red, which can be visualized by fluorescence microscopy.
-
Western Blotting: The conversion of LC3-I to LC3-II is a key indicator of autophagosome formation. Cell lysates are analyzed by Western blot for LC3 and other autophagy markers like p62.
-
Conclusion and Future Directions
Early in vitro studies consistently demonstrate that this compound exhibits anti-cancer properties across a wide range of cancer cell lines. Its primary mechanism involves the inhibition of fatty acid oxidation, leading to metabolic stress, apoptosis, and autophagy. The IC50 values are often within a clinically achievable range, making it a strong candidate for drug repurposing. Furthermore, its ability to act synergistically with existing chemotherapeutics and targeted agents highlights its potential in combination therapies.
Future in vitro research should continue to explore CPT-independent mechanisms, such as its effects on FYN kinase and sphingolipid metabolism, to identify predictive biomarkers for patient stratification. Investigating its efficacy in 3D models like spheroids and patient-derived organoids will provide more clinically relevant insights. A deeper understanding of the molecular basis for its synergistic interactions will be crucial for designing rational and effective combination treatments for clinical trials.
References
Perhexiline's Pharmacokinetics and the Discovery of its CYP2D6-Mediated Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perhexiline, a drug with a history of both therapeutic success in refractory angina and significant toxicity, presents a classic case study in the importance of pharmacogenetics in drug development and clinical practice. Its narrow therapeutic index and the severe adverse effects observed in a subset of patients are now understood to be directly linked to its metabolism by the highly polymorphic cytochrome P450 enzyme, CYP2D6. This guide provides an in-depth technical overview of the pharmacokinetics of this compound, the pivotal discovery of its reliance on CYP2D6 for clearance, and the experimental methodologies that have enabled its safe and effective use through personalized dosing strategies. Quantitative pharmacokinetic data are summarized, key experimental protocols are detailed, and critical metabolic and logical pathways are visualized to offer a comprehensive resource for professionals in the field.
This compound Pharmacokinetics: A Quantitative Overview
The pharmacokinetic profile of this compound is characterized by significant inter-individual variability, primarily driven by the genetic polymorphism of CYP2D6. This variability is evident in key parameters such as clearance, half-life, and steady-state concentrations.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is well-absorbed orally, with extensive first-pass metabolism that reduces bioavailability.[1]
-
Distribution: this compound is highly protein-bound (>90%) and has a large volume of distribution.[2]
-
Metabolism: The primary route of elimination is hepatic metabolism, with hydroxylation to cis- and trans-hydroxythis compound being the major pathways.[2] This process is predominantly catalyzed by CYP2D6.[3]
-
Excretion: The metabolites are excreted in the bile and urine.[4]
Pharmacokinetic Parameters by CYP2D6 Metabolizer Status
The profound impact of CYP2D6 phenotype on this compound pharmacokinetics is summarized in the following tables.
| Pharmacokinetic Parameter | CYP2D6 Poor Metabolizers (PM) | CYP2D6 Extensive/Intermediate Metabolizers (EM/IM) | Reference(s) |
| Apparent Oral Clearance (CL/F) of (+)-perhexiline (L/day) | 10.6 | 184.1 | |
| Apparent Oral Clearance (CL/F) of (-)-perhexiline (L/day) | 24.2 | 272.0 | |
| Typical Clearance (CL/F) (L/h) | 2.06 | 21.8 | |
| Volume of Distribution (V/F) (L) | 260 | 1470 | |
| Half-life (t½) | Can be as high as 30 days | Typically 2-6 days | |
| Recommended Daily Dose | 10-25 mg | 100-250 mg (EM), 300-500 mg (UM) |
Table 1: this compound Pharmacokinetic Parameters Stratified by CYP2D6 Metabolizer Status
| CYP2D6 Genotype | Number of Functional Alleles | Mean Trough this compound Concentration (mg/L) ± SD | Mean Metabolic Ratio (cis-OH-perhexiline/perhexiline) ± SD | Reference(s) |
| Genotypic Poor Metabolizer | 0 | 2.70 | Not detectable | |
| One Functional Allele | 1 | 0.63 ± 0.31 | 2.90 ± 1.76 | |
| Two Functional Alleles | 2 | 0.37 ± 0.17 | 6.52 ± 3.26 | |
| Presence of at least one CYP2D62 allele | N/A | 0.20 ± 0.09 | 7.86 ± 2.51 | |
| No CYP2D62 alleles (non-PM) | N/A | 0.62 ± 0.23 | 3.55 ± 2.54 |
Table 2: Influence of CYP2D6 Genotype on this compound and Metabolite Concentrations
The Discovery of CYP2D6-Mediated Metabolism
The journey to understanding this compound's metabolism is a landmark in pharmacogenetics. Initial clinical use in the 1970s was marred by severe hepatotoxicity and peripheral neuropathy in a subset of patients. This led to investigations that ultimately linked these adverse effects to impaired drug metabolism.
The discovery hinged on several key experimental approaches:
-
In Vivo Phenotyping: Early studies correlated this compound toxicity with the "poor metabolizer" phenotype for debrisoquine, another known CYP2D6 substrate. This provided the first strong evidence of a shared metabolic pathway.
-
In Vitro Metabolism Studies: Subsequent in vitro experiments using human liver microsomes and, critically, recombinant CYP enzymes, definitively identified CYP2D6 as the primary enzyme responsible for this compound hydroxylation.
-
Inhibition Assays: The use of selective CYP2D6 inhibitors, such as quinidine, in these in vitro systems demonstrated a significant reduction in this compound metabolism, confirming the enzyme's central role.
-
Genotyping: Advances in molecular biology allowed for the direct correlation of CYP2D6 genotypes with the observed poor metabolizer phenotype and this compound toxicity.
This body of evidence established a clear causal link between CYP2D6 genetic polymorphisms, impaired this compound metabolism, drug accumulation, and subsequent toxicity.
Experimental Protocols
The following sections detail the methodologies for key experiments in this compound and CYP2D6 research.
In Vitro this compound Metabolism Assay Using Human Liver Microsomes
This assay is fundamental for determining the metabolic stability and identifying the enzymes involved in a compound's metabolism.
Objective: To measure the rate of this compound depletion and metabolite formation in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (from various donors to average out genetic variability)
-
This compound solution of known concentration
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system for analysis
Protocol:
-
Preparation: Thaw human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer and microsomes.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period to allow temperature equilibration.
-
Initiation: Initiate the metabolic reaction by adding this compound to the reaction mixture, followed immediately by the NADPH regenerating system.
-
Incubation: Incubate the reaction at 37°C with gentle agitation. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction at each time point by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the concentration of remaining this compound and the formation of hydroxythis compound metabolites using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the metabolic half-life and intrinsic clearance.
CYP2D6 Inhibition Assay
This experiment confirms the involvement of a specific CYP enzyme in the metabolism of a drug.
Objective: To determine the effect of a selective CYP2D6 inhibitor on the metabolism of this compound.
Protocol:
-
Follow the protocol for the In Vitro this compound Metabolism Assay with the following modification:
-
In a parallel set of incubations, pre-incubate the microsomal mixture with a known selective CYP2D6 inhibitor (e.g., quinidine) for a defined period before adding this compound.
-
Compare the rate of this compound metabolism in the presence and absence of the inhibitor. A significant decrease in metabolism in the presence of the inhibitor confirms the role of CYP2D6.
Therapeutic Drug Monitoring (TDM) of this compound by LC-MS/MS
TDM is crucial for the safe clinical use of this compound.
Objective: To accurately quantify the concentrations of this compound and its major metabolite, cis-hydroxythis compound, in patient plasma.
Materials:
-
Patient plasma samples
-
This compound and cis-hydroxythis compound analytical standards
-
Internal standard (e.g., a deuterated analog or a structurally similar compound)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system with a suitable column (e.g., C18 or phenyl-hexyl)
Protocol:
-
Sample Preparation:
-
To a small volume of patient plasma (e.g., 100 µL), add the internal standard.
-
Precipitate the plasma proteins by adding a larger volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate this compound, cis-hydroxythis compound, and the internal standard using a chromatographic gradient.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of analytical standards.
-
Calculate the concentrations of this compound and cis-hydroxythis compound in the patient samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
CYP2D6 Genotyping for Poor Metabolizer Alleles
Genotyping allows for the a priori identification of patients at risk of this compound toxicity.
Objective: To identify the presence of common CYP2D6 alleles associated with a poor metabolizer phenotype (e.g., *3, *4, *5, *6).
Methodology: A variety of methods can be used, with PCR-based techniques being common. An example using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) for the CYP2D6*4 allele is described below.
Protocol (Conceptual Outline for CYP2D6*4):
-
DNA Extraction: Isolate genomic DNA from a patient's whole blood sample.
-
PCR Amplification: Amplify a specific region of the CYP2D6 gene containing the G1934A mutation characteristic of the *4 allele using specific primers.
-
Restriction Enzyme Digestion: Digest the PCR product with a restriction enzyme that specifically recognizes the sequence altered by the G1934A mutation. The wild-type allele will be cut by the enzyme, while the *4 allele will not.
-
Gel Electrophoresis: Separate the digested DNA fragments by size using agarose gel electrophoresis.
-
Genotype Determination:
-
Homozygous wild-type (1/1): Two smaller, digested fragments will be visible.
-
Heterozygous (1/4): Three fragments will be visible (the two digested fragments from the *1 allele and the larger, undigested fragment from the *4 allele).
-
Homozygous mutant (4/4): Only the single, larger, undigested fragment will be visible.
-
Visualizations of Key Pathways and Relationships
The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.
Caption: Metabolic pathway of this compound highlighting the central role of CYP2D6.
Caption: Experimental workflow for identifying CYP2D6 as the key enzyme in this compound metabolism.
Caption: Logical relationship between CYP2D6 genotype, phenotype, this compound concentration, and clinical outcome.
Conclusion
The story of this compound and CYP2D6 is a powerful illustration of the evolution of pharmacogenomics from a research concept to an indispensable clinical tool. The elucidation of its metabolic pathway has not only rescued a valuable therapeutic agent from obscurity but has also provided a clear framework for the safe and effective use of other drugs with similar pharmacogenetic liabilities. For drug development professionals, the this compound case underscores the critical need to investigate the role of polymorphic enzymes early in the development pipeline. For researchers and scientists, it remains a compelling model for studying gene-drug interactions and the molecular basis of adverse drug reactions. The continued application of the principles and methodologies outlined in this guide will be essential for advancing the promise of personalized medicine.
References
Perhexiline and Mitochondrial Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline, a drug historically used for angina pectoris, has garnered significant interest for its profound effects on cellular metabolism, primarily through its influence on mitochondrial function. This technical guide provides a comprehensive overview of the mechanisms by which this compound impacts mitochondria, detailing its effects on fatty acid oxidation, the electron transport chain, and the induction of apoptosis. The information presented herein is intended to serve as a core resource for researchers and professionals in drug development investigating the therapeutic potential and toxicological profile of this compound and related metabolic modulators.
Core Mechanism of Action: Inhibition of Fatty Acid Oxidation
The primary mechanism of action of this compound is the inhibition of carnitine palmitoyltransferase (CPT), a key enzyme system in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2][3][4] this compound inhibits both CPT-1, located on the outer mitochondrial membrane, and to a lesser extent, CPT-2, located on the inner mitochondrial membrane.[1] This inhibition effectively shifts the myocardial energy substrate preference from fatty acids to glucose, a more oxygen-efficient fuel source. This "metabolic switch" is the basis for its anti-anginal effects.
Quantitative Inhibition of Carnitine Palmitoyltransferase
The inhibitory potency of this compound on CPT enzymes has been quantified in several studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values.
| Enzyme Target | Species/Tissue | IC50 | Ki (apparent) | Inhibition Type (vs. Palmitoyl-CoA) | Inhibition Type (vs. Carnitine) | Reference(s) |
| CPT-1 | Rat Cardiac Mitochondria | 77 µM | Sensitive | Competitive | Non-competitive | |
| CPT-1 | Rat Hepatic Mitochondria | 148 µM | Less Sensitive | Competitive | Non-competitive | |
| CPT-2 | Not Specified | 79 µM | Not Reported | Not Reported | Not Reported |
Impact on Mitochondrial Respiration and Oxidative Phosphorylation
Beyond its effects on fatty acid metabolism, this compound directly impacts the mitochondrial electron transport chain (ETC) and oxidative phosphorylation, contributing to both its therapeutic and toxic effects.
Inhibition of Electron Transport Chain Complexes
Studies have demonstrated that this compound can inhibit multiple complexes of the ETC. This inhibition disrupts the flow of electrons, impairs the generation of the proton gradient across the inner mitochondrial membrane, and ultimately reduces ATP synthesis.
The following table summarizes the IC50 values for this compound-mediated inhibition of mitochondrial respiratory chain complexes.
| Mitochondrial Complex | IC50 | Reference(s) |
| Complex I (NADH:ubiquinone oxidoreductase) | > 800 µM (Not significantly inhibited) | |
| Complex II (Succinate dehydrogenase) | Moderately Inhibited (Specific IC50 not reported) | |
| Complex II + III (Succinate-cytochrome c reductase) | Moderately Inhibited (Specific IC50 not reported) | |
| Complex IV (Cytochrome c oxidase) | 0.65 µM | |
| Complex V (F1F0-ATP synthase) | 0.01 µM |
This compound-Induced Mitochondrial Dysfunction and Apoptosis
At higher concentrations, the mitochondrial effects of this compound can lead to cellular dysfunction and apoptosis, which is believed to be the underlying mechanism of its hepatotoxicity.
Key Events in this compound-Induced Mitochondrial Apoptosis:
-
Loss of Mitochondrial Membrane Potential (ΔΨm): this compound treatment leads to a concentration-dependent decrease in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a critical early event in the intrinsic apoptotic pathway.
-
Modulation of Bcl-2 Family Proteins: this compound alters the expression of Bcl-2 family proteins, tipping the balance towards apoptosis. It causes a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, and an increase in the expression of the pro-apoptotic protein Bad.
-
Caspase Activation: The mitochondrial dysfunction triggered by this compound leads to the activation of the caspase cascade. Specifically, an increase in the activity of initiator caspase-9 and effector caspases-3 and -7 is observed, leading to the execution of apoptosis. Exposure to 20-25 µM this compound for 2 hours can lead to a 17 to 23-fold increase in caspase 3/7 activity in HepG2 cells.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
The following diagram illustrates the key events in the signaling cascade leading to apoptosis upon this compound treatment, including the involvement of the p38 MAPK pathway.
Experimental Workflow for Assessing this compound's Mitochondrial Effects
This diagram outlines a typical experimental workflow to investigate the impact of this compound on mitochondrial function in a cellular model.
Detailed Experimental Protocols
Glucose/Galactose Assay for Mitochondrial Toxicity
This assay differentiates between mitochondrial and non-mitochondrial toxicity. Cells grown in glucose-rich medium can rely on glycolysis for ATP production, while cells in galactose medium are forced to use oxidative phosphorylation. A greater cytotoxic effect in the galactose medium indicates mitochondrial toxicity.
-
Cell Seeding: Seed cells (e.g., HepG2) in 96-well plates at an appropriate density in standard glucose-containing medium and allow them to attach overnight.
-
Media Change: The next day, replace the medium with either high-glucose (e.g., 25 mM) or galactose-containing (e.g., 10 mM) medium.
-
Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a defined period (e.g., 24-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® (for ATP content) assay.
-
Data Analysis: Compare the IC50 values obtained in the glucose and galactose media. A significantly lower IC50 in the galactose medium suggests mitochondrial toxicity.
JC-1 Staining for Mitochondrial Membrane Potential (ΔΨm)
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Cell Culture and Treatment: Culture cells on coverslips or in multi-well plates and treat with this compound for the desired time.
-
JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.
-
Imaging/Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Quantification: For quantitative analysis, measure the fluorescence intensity of both red and green channels. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
Spectrophotometric Assay for Mitochondrial Respiratory Chain Complex Activity
The activity of individual respiratory chain complexes can be measured spectrophotometrically using isolated mitochondria or cell lysates. The general principle involves providing an artificial electron donor and acceptor and measuring the change in absorbance of a specific chromophore.
Example: Complex IV (Cytochrome c Oxidase) Activity
-
Sample Preparation: Isolate mitochondria from cells or tissues.
-
Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.0) containing reduced cytochrome c.
-
Reaction Initiation: Add the mitochondrial sample to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 550 nm, which corresponds to the oxidation of cytochrome c by Complex IV.
-
Inhibitor Control: Perform a parallel reaction in the presence of a Complex IV inhibitor (e.g., potassium cyanide) to determine the specific activity.
-
Calculation: The specific activity is calculated based on the rate of change in absorbance and the protein concentration of the sample.
Conclusion
This compound exerts a multifaceted influence on mitochondrial function. Its primary therapeutic action stems from the inhibition of fatty acid oxidation, leading to a more oxygen-efficient metabolic state in the myocardium. However, at higher concentrations, this compound can induce significant mitochondrial dysfunction through the inhibition of the electron transport chain, leading to a loss of membrane potential and the initiation of the apoptotic cascade. A thorough understanding of these mitochondrial effects, facilitated by the experimental approaches detailed in this guide, is crucial for the continued exploration of this compound's therapeutic applications and for the development of safer metabolic modulators.
References
The Dawn of Perhexiline Therapeutic Drug Monitoring: A Technical Guide
An In-depth Analysis of Initial Reports and Methodologies for Researchers and Drug Development Professionals
Perhexiline, a drug initially developed for angina pectoris in the 1970s, presented a significant clinical challenge due to its narrow therapeutic index and wide inter-individual pharmacokinetic variability.[1][2] This led to a high incidence of serious adverse effects, including hepatotoxicity and peripheral neuropathy, which were later linked to high plasma concentrations of the drug.[2][3][4] These early, and often severe, toxicities underscored the critical need for therapeutic drug monitoring (TDM) to ensure both the safety and efficacy of this compound treatment. This technical guide delves into the initial reports on this compound TDM, detailing the quantitative data, experimental protocols, and the evolving understanding of its metabolic pathways.
Quantitative Pharmacokinetic and Therapeutic Data
The establishment of a therapeutic window for this compound was a crucial first step in enabling its safer clinical use. Early investigations focused on correlating plasma concentrations with therapeutic effects and the onset of toxicity. Severe side effects were found to be unlikely at serum this compound levels below 1.5 mg/L. Subsequent experience and research have refined the therapeutic range to be between 0.15 and 0.60 mg/L (150-600 ng/mL). Concentrations above this range are associated with an increased risk of toxicity.
The significant variability in this compound pharmacokinetics is primarily attributed to genetic polymorphism in the cytochrome P450 2D6 (CYP2D6) enzyme, which is responsible for its metabolism. This leads to different metabolizer phenotypes, including poor, intermediate, extensive, and ultra-rapid metabolizers, each requiring vastly different doses to achieve therapeutic concentrations.
| Parameter | Value | Reference |
| Therapeutic Plasma Concentration Range | 0.15 - 0.60 mg/L | |
| Toxic Plasma Concentration | > 0.6 mg/L | |
| Initial Recommended Starting Dose | 100 mg daily | |
| Maintenance Dose Range | 50 mg weekly (poor metabolizers) to 500 mg daily (ultra-rapid metabolizers) | |
| Time to Steady State | 3 days (normal metabolizers) to ~1 month (poor metabolizers) | |
| Primary Metabolite | cis-hydroxythis compound |
Experimental Protocols for this compound Quantification
The early analytical methods for measuring this compound in plasma were essential for implementing TDM. Due to the lack of a strong UV-absorbing chromophore in the this compound molecule, early methods often required a derivatization step to enable detection.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
A common method involved high-performance liquid chromatography (HPLC) following a derivatization step to create a product that could be readily detected.
1. Sample Preparation:
-
A simple extraction procedure is performed on the plasma sample to isolate this compound and its metabolites.
2. Derivatization:
-
The extracted analytes are derivatized with a reagent such as trans-4-nitrocinnamoyl chloride.
-
This reaction is typically carried out over a 30-minute period.
3. Chromatographic Separation:
-
The derivatized products are separated using a reversed-phase HPLC column, such as a 5-micron phenyl column.
-
The separation is achieved under isocratic conditions, meaning the mobile phase composition remains constant throughout the run.
4. Detection:
-
The derivatized this compound and its metabolites are monitored at a specific wavelength, for example, 340 nm.
-
The limits of detection for this method were reported to be 0.03 mg/L for this compound and 0.02 mg/L for its hydroxy metabolite.
More modern methods have since been developed, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offer higher sensitivity and specificity without the need for derivatization.
This compound Metabolism and TDM Workflow
The understanding of this compound's metabolic pathway has been central to the development of effective TDM strategies. The recognition of CYP2D6 as the primary enzyme responsible for its clearance and the identification of different metabolizer phenotypes have allowed for more personalized dosing regimens.
Metabolic pathway of this compound via CYP2D6.
The workflow for therapeutic drug monitoring of this compound involves a cyclical process of dosing, monitoring, and dose adjustment based on the measured plasma concentrations and the patient's clinical status.
Therapeutic drug monitoring workflow for this compound.
References
- 1. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced toxicity in a geriatric patient presenting with peripheral neuropathy, hepatotoxicity and recurrent falls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound maleate - Australian Prescriber [australianprescriber.tg.org.au]
An In-depth Technical Guide to the Exploratory Studies on Perhexiline's Impact on Fatty Acid Oxidation
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive technical overview of Perhexiline, focusing on its mechanism as a modulator of fatty acid oxidation (FAO). It synthesizes data from key exploratory studies, details relevant experimental protocols, and visualizes the underlying biochemical pathways to support advanced research and development.
Introduction: The Resurgence of a Metabolic Modulator
This compound, chemically known as 2-(2,2-dicyclohexylethyl)piperidine, was first introduced in the 1970s as a prophylactic anti-anginal agent.[1][2] Despite its efficacy, its use was curtailed due to a narrow therapeutic index and the risk of hepatotoxicity and peripheral neuropathy, particularly in individuals with poor metabolism.[2] A modern understanding of its pharmacogenetics has revealed that these adverse effects are linked to high plasma concentrations in patients with mutations in the CYP2D6 enzyme, which is responsible for its metabolism.
This knowledge, coupled with the ability to monitor plasma concentrations (Therapeutic Drug Monitoring), has led to a revival of interest in this compound. Its primary mechanism of action is now understood to be the partial inhibition of fatty acid oxidation, which induces a metabolic shift in the myocardium from fatty acids towards more oxygen-efficient substrates like glucose and lactate. This guide delves into the core of this compound's impact on FAO, presenting quantitative data, experimental methodologies, and the intricate signaling pathways it modulates.
Core Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase (CPT)
The heart relies heavily on the β-oxidation of long-chain fatty acids to meet its high energy demands. The entry of these fatty acids into the mitochondrial matrix, where β-oxidation occurs, is the rate-limiting step. This process is governed by the Carnitine Palmitoyltransferase (CPT) system, which consists of two key enzymes:
-
CPT-1: Located on the outer mitochondrial membrane, it converts long-chain fatty acyl-CoAs into acylcarnitines.
-
CPT-2: Located on the inner mitochondrial membrane, it converts acylcarnitines back into fatty acyl-CoAs within the mitochondrial matrix.
This compound exerts its primary effect by directly inhibiting both CPT-1 and, to a lesser extent, CPT-2. This inhibition reduces the transport of long-chain fatty acids into the mitochondria, thereby decreasing their subsequent oxidation. The result is a metabolic switch: the heart compensates by increasing its utilization of carbohydrates (glucose and lactate). This shift is metabolically advantageous, especially under ischemic conditions, because the oxidation of glucose yields more ATP per molecule of oxygen consumed compared to fatty acids, leading to an "oxygen-sparing" effect and improved myocardial efficiency.
Quantitative Data Presentation
The following tables summarize key quantitative findings from various studies, providing a comparative view of this compound's effects.
Table 1: In Vitro Enzyme Inhibition Data
| Target Enzyme | Species/Tissue | IC50 Value (µM) | Inhibition Type (vs. Palmitoyl-CoA) | Reference |
| CPT-1 | Rat Cardiac Mitochondria | 77 | Competitive | |
| CPT-1 | Rat Hepatic Mitochondria | 148 | Competitive | |
| CPT-2 | Rat Cardiac Mitochondria | 79 | - |
IC50: The concentration of a drug that gives half-maximal response.
Table 2: Clinical Efficacy in Chronic Heart Failure (CHF) Patients
| Parameter | Baseline Value | Value after this compound | P-Value | Study Population (n) | Reference |
| Peak VO₂ (mL·kg⁻¹·min⁻¹) | 16.1 ± 0.6 | 18.8 ± 1.1 | <0.001 | 28 | |
| Left Ventricular Ejection Fraction (LVEF) | 24 ± 1% | 34 ± 2% | <0.001 | 28 | |
| Minnesota Living with Heart Failure Score | 45 ± 5 | 34 ± 5 | 0.04 | 28 | |
| Myocardial PCr/ATP Ratio | 1.16 | 1.51 | - | - |
Peak VO₂: Peak exercise oxygen consumption, a key prognostic marker. LVEF: A measure of the heart's pumping function. PCr/ATP Ratio: An index of myocardial energetics.
Table 3: Hemodynamic and Metabolic Effects During Pacing-Induced Angina
| Parameter | Pre-Perhexiline | Post-Perhexiline | P-Value | Reference |
| Heart Rate at Angina Onset (beats/min) | 123 ± 3 | 134 ± 3 | <0.01 | |
| Myocardial Lactate Extraction (%) | -6.1 ± 6.3 | 10.7 ± 4 | - | |
| Left Ventricular Oxygen Utilization (ml/min) | 18.9 ± 4 | 20.9 ± 4 | <0.05 |
Negative lactate extraction indicates anaerobic metabolism (ischemia).
Experimental Protocols
Understanding the methodologies used to generate the data is critical for interpretation and replication.
Measurement of Fatty Acid Oxidation Rate
A common method to quantify FAO involves using radiolabeled fatty acids, such as [¹⁴C]palmitic acid, in isolated cells or tissue homogenates.
Protocol Outline:
-
Tissue/Cell Preparation: Tissues (e.g., heart, liver) are homogenized, or cells (e.g., hepatocytes) are isolated and permeabilized to maintain organelle integrity.
-
Substrate Incubation: The prepared samples are incubated in a reaction buffer containing the radiolabeled fatty acid (e.g., [¹⁴C]palmitate) complexed with bovine serum albumin (BSA). The buffer also contains cofactors necessary for β-oxidation, such as L-carnitine, coenzyme A, and malate.
-
Reaction: During incubation at 37°C, the radiolabeled fatty acid is oxidized, producing radiolabeled acid-soluble metabolites (ASMs), primarily [¹⁴C]acetyl-CoA.
-
Reaction Termination: The reaction is stopped by adding an acid, such as perchloric acid.
-
Separation and Quantification: The mixture is centrifuged to separate the unoxidized fatty acid (in the pellet) from the soluble radiolabeled metabolites (in the supernatant). The radioactivity in the supernatant is then measured using a scintillation counter. The rate of FAO is calculated based on the amount of radioactivity converted to soluble products over time.
Measurement of CPT Enzyme Activity
CPT activity is typically measured in isolated mitochondria using a radioisotopic forward assay.
Protocol Outline:
-
Mitochondrial Isolation: Mitochondria are isolated from tissue homogenates (e.g., heart, liver) by differential centrifugation.
-
Assay Reaction: Isolated mitochondria are incubated with a reaction mixture containing [³H]carnitine, palmitoyl-CoA, and the inhibitor being tested (e.g., this compound).
-
Product Formation: CPT-1 catalyzes the formation of [³H]palmitoylcarnitine.
-
Separation: The reaction is stopped, and the radiolabeled product ([³H]palmitoylcarnitine) is separated from the unreacted [³H]carnitine using a resin or solvent extraction.
-
Quantification: The radioactivity of the product is measured to determine the rate of the CPT-catalyzed reaction. To measure CPT-2 specifically, the assay can be run in the presence of malonyl-CoA, a potent inhibitor of CPT-1, thereby isolating the activity of CPT-2.
Clinical Assessment Protocols
-
Quantitative Stress Echocardiography: Used to assess regional myocardial function. Patients undergo echocardiography at rest and during a dobutamine infusion (a pharmacological stressor). Tissue Doppler imaging is used to measure myocardial velocities, providing a quantitative measure of contractile function before and after this compound treatment.
-
³¹P Magnetic Resonance Spectroscopy (MRS): This non-invasive technique measures the relative concentrations of high-energy phosphate compounds, such as phosphocreatine (PCr) and ATP, in the myocardium. The PCr/ATP ratio is a key indicator of the heart's energetic state. A decline in this ratio signifies energy depletion, as seen in heart failure. Studies have used ³¹P MRS to show that this compound can improve this ratio, indicating enhanced cardiac energetics.
Broader Metabolic Impact and Signaling
The inhibition of FAO by this compound does not simply cause a one-for-one switch to glucose oxidation. Computational modeling and metabolomic studies suggest a more complex and beneficial rebalancing of cardiac metabolism.
Upon this compound treatment, while fatty acid import is reduced, the heart increases its uptake of other substrates, including lactate and amino acids . This increased uptake helps to replenish intermediates in the Tricarboxylic Acid (TCA) cycle, a central hub of cellular respiration. This metabolic reprogramming enhances the heart's overall metabolic flexibility, allowing it to maintain cardiac output and energy homeostasis under stress. For instance, increased lactate uptake fuels the Pyruvate Dehydrogenase (PDH) complex, which is a critical entry point into the TCA cycle for carbohydrates.
Conclusion and Future Directions
Exploratory studies have firmly established this compound as a potent inhibitor of mitochondrial fatty acid oxidation through its action on CPT-1 and CPT-2. This mechanism confers an oxygen-sparing effect that has demonstrated significant clinical benefits in improving cardiac energetics, function, and symptoms in patients with chronic heart failure and angina. The quantitative data show clear improvements in LVEF and peak VO₂, underscoring its therapeutic potential.
For researchers and drug development professionals, this compound serves as a powerful pharmacological tool to probe the intricacies of cardiac metabolism. Future research should focus on:
-
Large-scale clinical trials to confirm the promising results of smaller studies in diverse patient populations with heart failure.
-
Investigating the long-term effects of sustained metabolic modulation on cardiac remodeling and clinical outcomes.
-
Exploring the therapeutic potential of this compound in other cardiac conditions characterized by metabolic derangement, such as hypertrophic cardiomyopathy and aortic stenosis.
-
Developing next-generation FAO inhibitors with a wider therapeutic index, guided by the mechanistic understanding provided by studies on this compound.
The journey of this compound from a shelved anti-anginal to a modern metabolic modulator highlights the critical importance of understanding the fundamental mechanisms of drug action and the metabolic underpinnings of cardiovascular disease.
References
Methodological & Application
Application Notes and Protocols for Perhexiline Administration in Mouse Models of Hypertrophic Cardiomyopathy (HCM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of perhexiline in mouse models of hypertrophic cardiomyopathy (HCM). The protocols outlined below are based on established research and are intended to assist in the design and execution of preclinical studies investigating the therapeutic potential of this compound for HCM.
Introduction
Hypertrophic cardiomyopathy is a prevalent inherited cardiac disorder characterized by unexplained thickening of the heart muscle.[1] A key pathological feature of HCM is impaired cardiac energy metabolism.[2][3] this compound, a metabolic modulator, addresses this by inhibiting carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2.[4][5] This inhibition shifts the heart's primary energy source from fatty acid oxidation to the more oxygen-efficient glucose and lactate utilization, thereby increasing ATP production and improving overall myocardial efficiency. Preclinical studies in mouse models of HCM have demonstrated the potential of this compound to ameliorate some pathological features of the disease.
Data Presentation
The following tables summarize the quantitative data from studies administering this compound in mouse models of cardiac disease.
Table 1: Echocardiographic and Morphometric Data in a Mybpc3 Knock-in Mouse Model of HCM Treated with this compound
| Parameter | Placebo-Treated Mybpc3 KI Mice | This compound-Treated Mybpc3 KI Mice | Significance |
| LV End-Diastolic Anterior Wall Thickness (mm) | 1.05 ± 0.04 | 0.93 ± 0.03 | p < 0.05 |
| Calculated LV Mass (mg) | 135.4 ± 8.5 | 110.1 ± 5.2 | p < 0.01 |
| LV Fractional Shortening (%) | 45.3 ± 3.6 | 50.1 ± 2.9 | Not Significant |
| Heart Weight / Body Weight Ratio (mg/g) | 5.4 ± 0.2 | 5.1 ± 0.1 | Not Significant |
Data are presented as mean ± SEM. LV, Left Ventricular. Data from a 6-week treatment study with 30 mg/kg/day this compound administered via intraperitoneal injection.
Table 2: Cardiac Function and Morphometry in a Mouse Model of Peripartum Cardiomyopathy (PPCM) with Isoproterenol (Iso) Induced Stress
| Parameter | Control + Iso | This compound + Iso | Significance |
| Fractional Shortening (%) | 11 ± 5 | 19 ± 4 | p < 0.05 |
| Heart Weight / Body Weight Ratio | 7.0 ± 1.0 | 6.0 ± 0.5 | Not Significant |
| Heart Weight / Tibia Length Ratio | 0.011 ± 0.001 | 0.010 ± 0.001 | Not Significant |
Data are presented as mean ± SD. This study used a model of peripartum cardiomyopathy with β-adrenergic stress, not a primary HCM model. This compound was administered at 25 mg/kg/day via oral gavage.
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in a Mybpc3 Knock-in Mouse Model of HCM
This protocol is adapted from a study investigating the metabolic effects of this compound in a knock-in mouse model mimicking a human MYBPC3 mutation.
Materials:
-
This compound maleate
-
Hydroxypropyl-beta-cyclodextrin (HPBCD)
-
Sterile saline (0.9% NaCl)
-
Mybpc3-targeted knock-in mice (or other appropriate HCM model)
-
Age- and sex-matched wild-type littermates (as controls)
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Preparation of this compound Solution (1 mg/mL):
-
Due to the poor water solubility of this compound, it should be dissolved in a suitable vehicle. A commonly used vehicle is 1.8% (w/v) HPBCD in sterile saline.
-
Dissolve this compound maleate in the 1.8% HPBCD/saline solution to a final concentration of 1 mg/mL.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Store aliquots at -20°C for up to one week.
-
-
Dosing and Administration:
-
The recommended dose is 30 mg/kg of body weight per day.
-
This daily dose should be administered in two equal intraperitoneal (IP) injections (15 mg/kg each).
-
Weigh the mice twice weekly and adjust the injection volume accordingly to ensure accurate dosing.
-
For the placebo group, administer an equivalent volume of the vehicle (1.8% HPBCD in saline) following the same injection schedule.
-
-
Treatment Duration:
-
A treatment duration of 6 weeks has been shown to induce metabolic changes and partial improvement in some hypertrophic parameters.
-
Protocol 2: Oral Gavage Administration of this compound
This protocol provides an alternative route of administration and is based on a study in a mouse model of peripartum cardiomyopathy.
Materials:
-
This compound maleate
-
Methylcellulose (MC)
-
Sterile water
-
Appropriate mouse model of HCM
-
Oral gavage needles (e.g., 20-gauge, 1.5-inch, curved)
Procedure:
-
Preparation of this compound Suspension:
-
Prepare a 0.5% methylcellulose solution in sterile water to serve as the vehicle.
-
Suspend this compound maleate in the 0.5% MC solution to achieve the desired concentration for dosing.
-
-
Dosing and Administration:
-
A dose of 25 mg/kg/day administered once daily via oral gavage has been used.
-
Accurately weigh the mice regularly to adjust the volume of administration.
-
Administer the vehicle (0.5% MC) to the control group.
-
Assessment of Cardiac Function and Hypertrophy
1. Echocardiography:
-
Perform transthoracic echocardiography on anesthetized mice (e.g., 1-2% isoflurane) to assess cardiac function and dimensions.
-
Acquire M-mode images from the parasternal short-axis view to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.
-
Calculate left ventricular mass and fractional shortening.
2. Histological Analysis:
-
Tissue Preparation:
-
Euthanize mice and excise the hearts.
-
Perfuse with phosphate-buffered saline (PBS) to remove blood, followed by fixation in 4% paraformaldehyde.
-
Process the fixed hearts for paraffin embedding.
-
Cut 5 µm sections for staining.
-
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To assess myocyte size and general cardiac morphology.
-
Masson's Trichrome or Picrosirius Red Staining: To visualize and quantify collagen deposition and fibrosis.
-
3. Molecular Analysis of Hypertrophic Markers:
-
RNA Isolation and Quantitative RT-PCR:
-
Isolate total RNA from ventricular tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes associated with cardiac hypertrophy, such as:
-
Natriuretic peptide A (Nppa, ANP)
-
Natriuretic peptide B (Nppb, BNP)
-
Myosin heavy chain 7 (Myh7, β-MHC)
-
Actin alpha 1, skeletal muscle (Acta1, skeletal α-actin)
-
-
-
Protein Analysis:
-
Perform Western blotting to assess the protein levels of markers of cardiac hypertrophy and signaling pathways.
-
Visualization of Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in cardiomyocytes.
Caption: General experimental workflow for this compound studies in HCM mouse models.
References
- 1. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in the cardiac metabolome caused by this compound treatment in a mouse model of hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Assay for Perhexiline's Effect on CPT1 Activity
References
Application Notes and Protocols for CYP2D6 Genotyping in Perhexiline Patient Stratification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline is an antianginal agent effective in treating chronic stable angina. However, its use is limited by a narrow therapeutic index and the risk of serious adverse effects, including hepatotoxicity and peripheral neuropathy, which are strongly associated with drug accumulation.[1] this compound is primarily metabolized by the highly polymorphic cytochrome P450 enzyme CYP2D6.[1] Genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in metabolic capacity, resulting in unpredictable drug clearance and exposure.
CYP2D6 genotyping is a critical tool for stratifying patients prior to this compound therapy, allowing for personalized dosing regimens that maximize therapeutic efficacy while minimizing the risk of toxicity.[1] This document provides a comprehensive overview of CYP2D6 genotyping for this compound patient stratification, including detailed experimental protocols and data interpretation guidelines.
CYP2D6 Metabolizer Phenotypes and Clinical Significance
Individuals can be classified into four main CYP2D6 metabolizer phenotypes based on their genotype:
-
Poor Metabolizers (PMs): Carry two non-functional alleles. They have no CYP2D6 enzyme activity and are at a high risk of this compound accumulation and toxicity with standard doses.
-
Intermediate Metabolizers (IMs): Have one reduced-function allele and one non-functional allele, or two reduced-function alleles. They exhibit decreased metabolic capacity and may require lower than standard doses.
-
Normal (Extensive) Metabolizers (NMs): Possess two functional alleles. They have normal enzyme activity and typically respond to standard this compound doses.
-
Ultrarapid Metabolizers (UMs): Carry multiple copies of functional CYP2D6 alleles. They have increased enzyme activity, leading to rapid drug clearance and potential therapeutic failure at standard doses.
Quantitative Data Summary
The following tables summarize key quantitative data for the interpretation of CYP2D6 genotyping results in the context of this compound therapy.
Table 1: CYP2D6 Allele Function and Activity Score
| Allele | Function | Activity Score | Key Single Nucleotide Polymorphism (SNP) |
| 1 | Normal | 1.0 | Wild-type |
| 2 | Normal | 1.0 | 2850C>T (rs16947) |
| 3 | No function | 0 | 2549delA (rs35742686) |
| 4 | No function | 0 | 1846G>A (rs3892097) |
| 5 | No function | 0 | Gene deletion |
| 6 | No function | 0 | 1707delT (rs5030655) |
| 9 | Decreased | 0.5 | 2615-2617delAAG (rs5030656) |
| 10 | Decreased | 0.25 | 100C>T (rs1065852) |
| 17 | Decreased | 0.5 | 1023C>T (rs28371706) |
| 29 | Decreased | 0.5 | 3183G>A (rs59421388) |
| *41 | Decreased | 0.5 | 2988G>A (rs28371725) |
| Gene Duplication | Increased | Varies | Copy Number Variation |
Table 2: CYP2D6 Genotype to Phenotype Conversion
| Total Activity Score | Predicted Phenotype |
| 0 | Poor Metabolizer (PM) |
| 0.25 - 1.0 | Intermediate Metabolizer (IM) |
| 1.25 - 2.25 | Normal Metabolizer (NM) |
| >2.25 | Ultrarapid Metabolizer (UM) |
Table 3: this compound Dosing Recommendations Based on CYP2D6 Phenotype
| Phenotype | Recommended this compound Dosage | Therapeutic Plasma Concentration |
| Poor Metabolizer (PM) | 50-150 mg per week | 0.15 - 0.60 mg/L |
| Intermediate Metabolizer (IM) | Reduced dose, guided by therapeutic drug monitoring | 0.15 - 0.60 mg/L |
| Normal Metabolizer (NM) | 50-500 mg per day | 0.15 - 0.60 mg/L |
| Ultrarapid Metabolizer (UM) | Up to 500 mg per day, may require higher doses | 0.15 - 0.60 mg/L |
Table 4: Allele Frequencies of Key CYP2D6 Variants in Different Ethnic Populations
| Allele | European Caucasians | Asians | Africans |
| Functional Alleles (e.g., 1, *2) | ~71% | ~50% | ~50% |
| 4 (No Function) | High | Low | Low |
| 10 (Decreased Function) | Low | High (~41%) | Low |
| 17 (Decreased Function) | Low | Low | High (~35%) |
| Non-functional Alleles (in total) | ~26% | Varies | ~35% (in African Americans) |
Experimental Protocols
This section provides detailed protocols for two common methods of CYP2D6 genotyping: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) and TaqMan® SNP Genotyping Assay.
Protocol 1: PCR-RFLP for CYP2D64 (1846G>A) Genotyping
This protocol is designed to detect the G to A transition at position 1846 in exon 4, which is characteristic of the non-functional CYP2D64 allele.
1. DNA Extraction:
-
Extract genomic DNA from whole blood or buccal swabs using a commercially available kit according to the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using spectrophotometry (A260/A280 ratio).
2. PCR Amplification:
-
Prepare a PCR master mix with the following components per 25 µL reaction:
| Component | Final Concentration | Volume (µL) |
| 10x PCR Buffer | 1x | 2.5 |
| dNTP Mix (10 mM each) | 200 µM | 0.5 |
| Forward Primer (10 µM) | 0.4 µM | 1.0 |
| Reverse Primer (10 µM) | 0.4 µM | 1.0 |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 |
| Genomic DNA (20-50 ng/µL) | 40-100 ng | 2.0 |
| Nuclease-free water | - | 17.75 |
-
Primer Sequences:
-
Forward: 5'-GCT TCC TGG GTG TCT GAG-3'
-
Reverse: 5'-GCT GGG GCT GAG ACT GTC-3'
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
Hold: 4°C
-
3. Restriction Enzyme Digestion:
-
Prepare a digestion mix for each PCR product:
| Component | Volume (µL) |
| PCR Product | 10 |
| 10x Restriction Buffer | 2 |
| BstNI Restriction Enzyme (10 U/µL) | 1 |
| Nuclease-free water | 7 |
-
Incubate the reaction at 60°C for 2 hours.
4. Gel Electrophoresis:
-
Run the digested products on a 3% agarose gel containing a fluorescent DNA stain.
-
Visualize the bands under UV light.
5. Interpretation of Results:
-
**Wild-type (1/1): Two bands at 246 bp and 117 bp.
-
**Heterozygous (1/4): Three bands at 363 bp, 246 bp, and 117 bp.
-
**Homozygous mutant (4/4): One band at 363 bp.
Protocol 2: TaqMan® SNP Genotyping Assay for CYP2D610 (100C>T)
This protocol utilizes a pre-designed TaqMan® assay to detect the C to T transition at position 100 in exon 1, characteristic of the decreased-function CYP2D610 allele.
1. DNA Preparation:
-
Extract and quantify genomic DNA as described in Protocol 1.
-
Dilute DNA samples to a final concentration of 5-10 ng/µL.
2. Reaction Setup:
-
Prepare the reaction mix in a 96-well or 384-well plate. For a 10 µL reaction volume:
| Component | Volume (µL) |
| TaqMan® Genotyping Master Mix (2x) | 5.0 |
| TaqMan® SNP Genotyping Assay (20x) for rs1065852 (CYP2D610) | 0.5 |
| Nuclease-free water | 3.5 |
| Diluted Genomic DNA (5-10 ng/µL) | 1.0 |
3. Real-Time PCR:
-
Run the plate on a real-time PCR instrument with the following thermal cycling conditions:
| Step | Temperature (°C) | Time |
| Enzyme Activation | 95 | 10 minutes |
| Denaturation | 95 | 15 seconds |
| Annealing/Extension | 60 | 1 minute |
-
Repeat the denaturation and annealing/extension steps for 40 cycles.
4. Data Analysis:
-
Analyze the results using the software provided with the real-time PCR instrument. The software will automatically call the genotypes based on the fluorescence of the VIC® and FAM™ dyes.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for CYP2D6 genotyping and this compound dose stratification.
Caption: Influence of CYP2D6 genotype on this compound metabolism.
Conclusion
CYP2D6 genotyping is an indispensable tool for the safe and effective use of this compound. By identifying a patient's metabolizer status before initiating treatment, clinicians can tailor dosing strategies to the individual, thereby optimizing therapeutic outcomes and minimizing the risk of adverse drug reactions. The protocols and data presented in this document provide a framework for the implementation of CYP2D6 genotyping in both research and clinical settings.
References
Application Notes and Protocols for Perhexiline Studies Using the Langendorff Isolated Heart Protocol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for investigating the cardiac effects of Perhexiline using the Langendorff isolated heart system. This ex vivo model allows for the study of cardiac function and metabolism in a controlled environment, free from systemic physiological influences.
Introduction
This compound is a metabolic modulator that has shown efficacy in treating chronic heart failure and angina. Its primary mechanism of action is the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2. This inhibition leads to a shift in myocardial energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. The Langendorff isolated heart preparation is an invaluable tool for elucidating the direct effects of this compound on cardiac function, electrophysiology, and metabolism.
Key Signaling Pathway: this compound's Action on Myocardial Metabolism
This compound's therapeutic effects are primarily attributed to its ability to modulate cardiac energy substrate utilization. By inhibiting CPT-1, this compound reduces the transport of long-chain fatty acids into the mitochondria for beta-oxidation. This forces the cardiomyocyte to rely more on glucose and lactate oxidation for ATP production, a process that is more oxygen-efficient. This metabolic switch is particularly beneficial in ischemic conditions where oxygen supply is limited.
Experimental Protocols
I. Langendorff Isolated Heart Preparation (Rat Model)
This protocol is adapted from established methodologies for isolating and perfusing a rat heart.
Materials:
-
Male Wistar rats (250-300g)
-
Heparin (1000 IU/mL)
-
Sodium pentobarbital anesthesia
-
Krebs-Henseleit Buffer (KHB)
-
Langendorff perfusion system
-
Surgical instruments
-
Presssure transducer and data acquisition system
Krebs-Henseleit Buffer Composition (per liter):
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| KH2PO4 | 1.2 |
| MgSO4·7H2O | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.0 |
| CaCl2 | 2.5 |
Procedure:
-
Animal Preparation: Anesthetize the rat with sodium pentobarbital (60 mg/kg, intraperitoneally) and administer heparin (500 IU, intraperitoneally) to prevent coagulation.
-
Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold KHB to induce cardioplegia.
-
Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta. Secure the cannula with a ligature, ensuring not to advance it past the aortic valve.
-
Retrograde Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) KHB at a constant pressure of 70-80 mmHg.
-
Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric contractile function. Inflate the balloon to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, ensure a stable heart rate, coronary flow, and left ventricular developed pressure (LVDP).
II. This compound Administration and Data Acquisition
Procedure:
-
Baseline Recording: Following stabilization, record baseline cardiac parameters for 10-15 minutes. These include:
-
Heart Rate (HR)
-
Left Ventricular Developed Pressure (LVDP = Left Ventricular Systolic Pressure - LVEDP)
-
Left Ventricular End-Diastolic Pressure (LVEDP)
-
Rate of pressure development (+dP/dt_max)
-
Rate of pressure relaxation (-dP/dt_min)
-
Coronary Flow (CF)
-
-
This compound Perfusion: Switch the perfusion to KHB containing the desired concentration of this compound. Based on published studies, concentrations of 0.5 µM and 2.0 µM are effective.[1]
-
Data Recording: Continuously record all cardiac parameters throughout the this compound perfusion period.
-
Ischemia-Reperfusion (Optional): To investigate the protective effects of this compound against ischemic injury, the following steps can be included:
-
Global Ischemia: Stop the perfusion to induce global ischemia for a defined period (e.g., 30 minutes).
-
Reperfusion: Restore perfusion with either standard KHB or this compound-containing KHB and record functional recovery for a specified duration (e.g., 60 minutes).
-
Experimental Workflow
Data Presentation
The following tables summarize the expected quantitative effects of this compound in the Langendorff isolated rat heart model based on published literature.
Table 1: Effect of this compound on Myocardial Function During Low-Flow Ischemia [1]
| Treatment Group | Diastolic Tension Increase during Ischemia (mmHg) |
| Control | 25.4 ± 2.1 |
| This compound (0.5 µM) | 22.1 ± 2.6 |
| This compound (2.0 µM) | 16.5 ± 1.9* |
*p < 0.003 vs. Control
Table 2: Effect of this compound on Myocardial Contractility in Non-Ischemic Hearts
| This compound Concentration | Change in Developed Pressure (%) | Change in +dP/dt (%) |
| 1 µM | +5 ± 2 | +3 ± 3 |
| 10 µM | -10 ± 4 | -12 ± 5 |
| 30 µM | -25 ± 6 | -28 ± 7 |
Data are presented as mean ± SEM. These values are representative and may vary based on specific experimental conditions.
Conclusion
The Langendorff isolated heart protocol provides a robust and reproducible method for investigating the direct cardiac effects of this compound. These application notes offer a comprehensive guide for researchers to design and execute studies aimed at understanding the therapeutic potential of this metabolic modulator in various cardiac pathologies. Careful adherence to the described protocols will ensure the generation of high-quality, reliable data.
References
Application Notes and Protocols: Inducing and Measuring Perhexiline Hepatotoxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline, an anti-anginal agent, has demonstrated therapeutic efficacy but has also been associated with significant hepatotoxicity, limiting its clinical use.[1] Understanding the mechanisms of this compound-induced liver injury and developing robust models to study this toxicity are crucial for both academic research and drug development. These application notes provide a detailed overview of the current understanding of this compound hepatotoxicity and a proposed protocol for inducing and measuring this toxicity in animal models. It is important to note that a standardized, validated in vivo protocol for inducing this compound hepatotoxicity is not well-established in the scientific literature.[2] The following protocols are synthesized from in vitro data and general principles of toxicology.
Mechanisms of this compound Hepatotoxicity
In vitro studies using human liver cell lines (HepG2, HepaRG) and primary human hepatocytes have elucidated several key mechanisms underlying this compound's toxicity to liver cells.[1][3] These include:
-
Mitochondrial Dysfunction: this compound has been shown to impair mitochondrial function, leading to a decrease in cellular ATP levels.[1] This is a critical event in the initiation of liver cell injury.
-
Induction of Apoptosis: this compound treatment can trigger programmed cell death, or apoptosis, in hepatocytes. This process involves the activation of caspases, key enzymes in the apoptotic cascade.
-
Endoplasmic Reticulum (ER) Stress: The drug can induce stress in the endoplasmic reticulum, an organelle crucial for protein folding and synthesis. Prolonged ER stress can lead to cell death.
-
Activation of Stress-Activated Protein Kinases: this compound can activate signaling pathways involving stress-activated protein kinases like p38 and JNK, which are implicated in cellular stress responses and apoptosis.
Proposed Protocol for Inducing this compound Hepatotoxicity in a Rodent Model
Animal Model:
-
Species: Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley).
-
Sex: Male or female (consistency within a study is crucial).
-
Age: 8-10 weeks.
This compound Maleate Administration:
-
Formulation: Dissolve this compound maleate in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose).
-
Route of Administration: Oral gavage is a common and clinically relevant route.
-
Proposed Dosing Regimen (based on extrapolation from in vitro data):
-
Initial Dose-Ranging Study: 10, 30, and 100 mg/kg/day.
-
Sub-chronic Study Duration: Administer daily for 14 to 28 days. The rationale for a sub-chronic study is based on reports of hepatotoxicity in mice after several months of treatment.
-
Experimental Groups:
-
Group 1 (Control): Vehicle only.
-
Group 2 (Low Dose): e.g., 10 mg/kg/day this compound.
-
Group 3 (Mid Dose): e.g., 30 mg/kg/day this compound.
-
Group 4 (High Dose): e.g., 100 mg/kg/day this compound.
Measurement of this compound Hepatotoxicity
A multi-faceted approach should be employed to accurately assess liver injury.
Biochemical Analysis
At the end of the treatment period, collect blood via cardiac puncture or other appropriate methods for serum separation. Analyze the following liver injury biomarkers:
-
Alanine Aminotransferase (ALT): A sensitive indicator of hepatocellular injury.
-
Aspartate Aminotransferase (AST): Another enzyme released from damaged hepatocytes.
-
Alkaline Phosphatase (ALP): An indicator of cholestatic injury.
-
Total Bilirubin: A marker of overall liver function.
Histopathological Analysis
-
Tissue Collection: Euthanize animals and collect liver tissue. Fix a portion in 10% neutral buffered formalin for histopathology.
-
Staining: Embed fixed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology. Special stains like Masson's trichrome can be used to assess fibrosis.
-
Evaluation: A board-certified veterinary pathologist should evaluate the slides for evidence of:
-
Hepatocellular necrosis and apoptosis
-
Inflammatory cell infiltration
-
Steatosis (fatty change)
-
Fibrosis
-
Bile duct hyperplasia
-
Molecular and Cellular Analysis (from liver tissue)
-
Gene Expression Analysis (qPCR or RNA-seq): Analyze the expression of genes involved in apoptosis (e.g., Casp3, Bax, Bcl2), ER stress (e.g., Atf4, Chop, Xbp1s), and inflammation (e.g., Tnf-α, Il-6).
-
Western Blotting: Assess the protein levels and activation (phosphorylation) of key signaling molecules such as p38 and JNK.
-
Mitochondrial Function Assays: Isolate mitochondria from fresh liver tissue to measure mitochondrial respiration and ATP production.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.
Table 1: Proposed Dosing Regimen for this compound-Induced Hepatotoxicity Study
| Parameter | Details |
| Animal Model | Mouse (C57BL/6) or Rat (Sprague-Dawley), 8-10 weeks old |
| Drug | This compound Maleate |
| Vehicle | Corn oil or 0.5% methylcellulose |
| Route | Oral gavage |
| Dosage Levels | 10, 30, 100 mg/kg/day (requires optimization) |
| Frequency | Daily |
| Duration | 14 or 28 days |
Table 2: In Vitro Effective Concentrations of this compound in Human Liver Cells
| Cell Line | Concentration Range (µM) | Exposure Time | Observed Effects |
| HepG2 | 5 - 25 | 2 - 6 hours | Decreased ATP, Increased LDH release |
| HepaRG | 5 - 25 | 4 hours | Decreased ATP |
| Primary Human Hepatocytes | 5 - 25 | 4 hours | Decreased ATP |
| HepG2 | 2.5 - 10 | 24 hours | Decreased ATP, Increased LDH release |
Table 3: Key Endpoints for Measuring this compound Hepatotoxicity
| Analysis Type | Primary Endpoints |
| Biochemical | Serum ALT, AST, ALP, Total Bilirubin |
| Histopathological | Necrosis, Inflammation, Steatosis, Fibrosis |
| Molecular | Gene expression (e.g., Casp3, Atf4), Protein activation (e.g., p-p38) |
| Cellular | Mitochondrial respiration, ATP levels |
Visualizations
Caption: Proposed experimental workflow for inducing and measuring this compound hepatotoxicity.
Caption: Signaling pathways implicated in this compound-induced hepatotoxicity.
References
- 1. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of this compound maleate (Pexid) and alcohol on rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of NMR Spectroscopy for Metabolic Profiling of Perhexiline Effects
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perhexiline is an antianginal agent that modulates cardiac energy metabolism by inhibiting carnitine palmitoyltransferase-1 and -2 (CPT-1 and CPT-2).[1][2] This inhibition leads to a metabolic switch from fatty acid β-oxidation to glucose and lactate oxidation for energy production in the myocardium.[2][3] This shift is considered beneficial in ischemic conditions as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for metabolomics, offering a non-destructive and highly reproducible method to obtain a snapshot of the metabolic state of a biological system. This application note provides a detailed protocol for utilizing NMR spectroscopy to profile the metabolic effects of this compound, enabling researchers to quantify changes in key metabolite concentrations and understand the drug's mechanism of action.
Data Presentation: Quantitative Metabolic Changes Induced by this compound
The following table summarizes the quantitative changes in cardiac metabolite concentrations in mice treated with this compound, as determined by ¹H NMR spectroscopy. The data is adapted from the supplementary materials of "Effects of this compound-induced fuel switch on the cardiac proteome and metabolome".
| Metabolite | Control (µmol/g wet weight) | This compound (µmol/g wet weight) | P-value |
| Acetate | 0.15 ± 0.03 | 0.11 ± 0.02 | 0.086 |
| Alanine | 1.23 ± 0.15 | 1.45 ± 0.21 | 0.285 |
| β-hydroxybutyrate | 0.09 ± 0.02 | 0.12 ± 0.04 | 0.345 |
| Creatine | 10.2 ± 0.8 | 8.1 ± 0.7 | 0.016 |
| Glutamate | 8.5 ± 0.6 | 8.9 ± 0.5 | 0.482 |
| Glutamine | 2.1 ± 0.3 | 2.3 ± 0.2 | 0.548 |
| Lactate | 3.5 ± 0.4 | 4.2 ± 0.6 | 0.276 |
| Leucine | 0.08 ± 0.01 | 0.09 ± 0.01 | 0.421 |
| Succinate | 0.45 ± 0.05 | 0.51 ± 0.06 | 0.328 |
| Taurine | 25.1 ± 1.5 | 19.8 ± 1.2 | 0.008 |
| Valine | 0.12 ± 0.02 | 0.14 ± 0.02 | 0.387 |
Data are presented as mean ± SEM (n=5 per group). Statistical significance (p < 0.05) is highlighted in bold.
Experimental Protocols
This section provides a detailed methodology for investigating the metabolic effects of this compound using NMR spectroscopy, from sample collection to data analysis.
Animal Model and this compound Treatment
-
Animal Model: Utilize an appropriate animal model, such as C57BL/6 mice, for studying cardiac metabolism.
-
This compound Administration: Administer this compound maleate to the treatment group. A typical dosage for mice is 10-20 mg/kg/day, which can be delivered via oral gavage or mixed in the chow. The treatment duration should be sufficient to achieve steady-state plasma concentrations, typically 4 weeks. A control group receiving a vehicle (e.g., saline) should be included.
-
Therapeutic Monitoring: It is recommended to monitor plasma concentrations of this compound to ensure they are within the therapeutic range (150-600 ng/mL).
Cardiac Tissue Collection and Metabolite Extraction
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals and rapidly excise the hearts.
-
Quenching Metabolism: Immediately freeze-clamp the heart tissue with tongs pre-cooled in liquid nitrogen to halt all metabolic activity.
-
Tissue Pulverization: Grind the frozen tissue into a fine powder under liquid nitrogen using a mortar and pestle.
-
Metabolite Extraction (Folch Method):
-
Weigh approximately 50-100 mg of the powdered tissue.
-
Add 2 mL of ice-cold methanol:chloroform (2:1, v/v) to the tissue powder.
-
Homogenize the mixture using a tissue homogenizer on ice.
-
Add 1 mL of ice-cold water and 1 mL of chloroform to the homogenate.
-
Vortex the mixture vigorously for 1 minute and then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase (containing polar metabolites) and the lower organic phase (containing lipids). For this protocol, we will focus on the aqueous phase.
-
Lyophilize the aqueous extract to dryness using a freeze-dryer.
-
NMR Sample Preparation
-
Reconstitution: Reconstitute the dried aqueous extract in 600 µL of NMR buffer. A typical NMR buffer consists of:
-
100 mM sodium phosphate buffer (pH 7.4) in D₂O.
-
0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal standard for chemical shift referencing and quantification.
-
-
pH Adjustment: Ensure the pH of the sample is adjusted to 7.4 ± 0.05, as chemical shifts of many metabolites are pH-dependent.
-
Transfer to NMR Tube: Transfer the reconstituted sample into a 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Experiment: Acquire one-dimensional (1D) ¹H NMR spectra using a water suppression pulse sequence, such as a NOESY presaturation sequence (e.g., noesygppr1d).
-
Acquisition Parameters:
-
Temperature: 298 K (25°C)
-
Number of Scans: 128-256 (or more for dilute samples)
-
Relaxation Delay (d1): 5 seconds
-
Acquisition Time: ~2-3 seconds
-
Spectral Width: 12-16 ppm
-
-
2D NMR Experiments (for metabolite identification): To aid in the unambiguous identification of metabolites, acquire 2D NMR spectra on representative samples, such as:
-
¹H-¹H Total Correlation Spectroscopy (TOCSY)
-
¹H-¹H Correlation Spectroscopy (COSY)
-
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)
-
NMR Data Processing and Analysis
-
Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software (e.g., TopSpin, MestReNova, or similar).
-
Reference the spectra to the internal standard (TSP or DSS) at 0.0 ppm.
-
-
Metabolite Identification: Identify metabolites by comparing the chemical shifts and coupling patterns in the ¹H NMR spectra to spectral databases (e.g., Human Metabolome Database - HMDB, Biological Magnetic Resonance Data Bank - BMRB) and by analyzing 2D NMR data.
-
Quantification:
-
Integrate the area of well-resolved peaks corresponding to specific metabolites.
-
Calculate the absolute concentration of each metabolite relative to the known concentration of the internal standard, accounting for the number of protons contributing to each signal.
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify significant differences in metabolite concentrations between the control and this compound-treated groups.
-
Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), can be used to visualize the overall metabolic differences between the groups.
-
Visualizations
The following diagrams illustrate key aspects of this compound's mechanism of action and the experimental workflow.
Caption: this compound's mechanism of action on cardiac energy metabolism.
Caption: Experimental workflow for NMR-based metabolic profiling.
References
Application Note & Protocols: Establishing a Patient-Derived Organoid Model for Perhexiline Cancer Research
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro cultures that recapitulate the genetic, phenotypic, and structural heterogeneity of the original patient tumor.[1][2][3] This makes them a powerful preclinical model for studying cancer biology and testing therapeutic responses, bridging the gap between traditional 2D cell culture and in vivo animal models.[4][5] Many cancer cells exhibit metabolic plasticity, often relying on fatty acid oxidation (FAO) to meet their high energy demands for growth and survival. Perhexiline, a drug historically used for angina, has gained attention as a potential anti-cancer agent due to its role as an inhibitor of Carnitine Palmitoyltransferase 1 and 2 (CPT1/2). These enzymes are critical for the transport of long-chain fatty acids into the mitochondria, making them the rate-limiting step for FAO. By inhibiting CPT1/2, this compound disrupts cancer cell metabolism, leading to increased reactive oxygen species (ROS), reduced ATP production, and induction of apoptosis.
Application
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish patient-derived organoid models and utilize them to investigate the anti-cancer efficacy and mechanism of action of this compound. The following protocols detail the procedures for PDO generation, this compound treatment, and subsequent functional and metabolic assays.
Experimental Protocols
Protocol 1: Establishment and Culture of Patient-Derived Organoids (PDOs)
This protocol outlines the steps for generating PDOs from fresh patient tumor tissue.
Materials and Reagents:
-
Fresh tumor tissue in collection medium (e.g., DMEM/F12) on ice
-
Digestion Medium: Collagenase/Dispase or similar enzymatic cocktail
-
Wash Medium: Advanced DMEM/F12 with GlutaMAX, HEPES, and Penicillin-Streptomycin
-
Extracellular Matrix (ECM): Growth factor-reduced Matrigel or similar
-
Organoid Culture Medium (Tissue-specific formulation)
-
ROCK Inhibitor (e.g., Y-27632)
-
Sterile scalpels, petri dishes, conical tubes, and cell culture plates
-
Centrifuge, incubator (37°C, 5% CO2)
Procedure:
-
Tissue Processing:
-
In a sterile biosafety cabinet, transfer the tumor tissue to a petri dish.
-
Wash the tissue with ice-cold Wash Medium to remove any blood or debris.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels for approximately 10-20 minutes.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue fragments into a conical tube containing pre-warmed Digestion Medium.
-
Incubate at 37°C for 30-60 minutes with gentle agitation, monitoring digestion progress every 15 minutes.
-
Neutralize the enzyme with an excess of cold Wash Medium and centrifuge to pellet the cells and tissue fragments.
-
-
Embedding in ECM:
-
Carefully aspirate the supernatant.
-
Resuspend the cell/fragment pellet in ice-cold liquid ECM (e.g., Matrigel) at the desired density.
-
Dispense 30-50 µL droplets ("domes") of the ECM-cell suspension into the center of wells in a pre-warmed multi-well plate.
-
Incubate the plate at 37°C for 20-30 minutes to allow the ECM to solidify.
-
-
Organoid Culture:
-
Gently add pre-warmed, tissue-specific Organoid Culture Medium (supplemented with a ROCK inhibitor for the first 48-72 hours) to each well, being careful not to disturb the domes.
-
Culture the organoids in a 37°C, 5% CO2 incubator.
-
Replace the medium every 2-3 days. Monitor organoid formation and growth using a microscope.
-
-
Passaging Organoids:
-
Once organoids are large and dense, they can be passaged.
-
Mechanically or enzymatically disrupt the ECM domes and the organoids within them.
-
Centrifuge the organoid fragments, resuspend in fresh ECM, and re-plate as described in Step 3.
-
Protocol 2: this compound Treatment and Viability Assessment
This protocol describes how to treat established PDOs with this compound and measure their viability.
Materials and Reagents:
-
Established PDO cultures
-
This compound maleate stock solution (in DMSO or appropriate solvent)
-
Organoid Culture Medium
-
3D Cell Viability Assay Kit (e.g., CellTiter-Glo® 3D)
-
Multi-well plate reader (luminometer)
Procedure:
-
Plating for Assay: Plate organoids in a 96-well white, clear-bottom plate suitable for viability assays and allow them to stabilize for 24-48 hours.
-
Drug Preparation: Prepare serial dilutions of this compound in Organoid Culture Medium. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Viability Measurement:
-
Allow the plate and the viability reagent to equilibrate to room temperature.
-
Add the 3D cell viability reagent to each well according to the manufacturer's instructions.
-
Mix by orbital shaking for 5 minutes and incubate at room temperature for 30 minutes to lyse the organoids and stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-only control wells and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Protocol 3: Measurement of Apoptosis (Caspase-3/7 Activity Assay)
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
Materials and Reagents:
-
This compound-treated and control PDOs
-
Caspase-Glo® 3/7 Assay System or similar
-
Lysis Buffer
-
Multi-well plate reader (luminometer)
Procedure:
-
Treat PDOs with this compound (e.g., at the IC50 concentration) and a vehicle control for a specified time (e.g., 24-48 hours) as described in Protocol 2.
-
Equilibrate the assay plate and the Caspase-Glo® reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the culture medium volume.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample with a plate reader. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.
Protocol 4: Metabolic Analysis using Seahorse XF Analyzer
This protocol assesses the impact of this compound on mitochondrial respiration (a measure of FAO and oxidative phosphorylation) in PDOs.
Materials and Reagents:
-
Established PDO cultures
-
Seahorse XF Analyzer and appropriate organoid microplates
-
Seahorse XF Base Medium, supplemented with glutamine, pyruvate, and glucose
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
This compound
Procedure:
-
Plate Preparation: Seed organoids into a Seahorse XF organoid microplate and allow them to attach and grow.
-
Pre-treatment (Optional): Treat organoids with this compound or vehicle control for a predetermined duration (e.g., 4-24 hours) prior to the assay.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium. Incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.
-
Load the injection ports of the hydrated sensor cartridge with the mitochondrial stress test compounds and/or this compound for acute treatment.
-
-
Seahorse Assay:
-
Calibrate the instrument with the sensor cartridge.
-
Replace the calibrant plate with the organoid plate and initiate the assay protocol.
-
The protocol will measure the basal Oxygen Consumption Rate (OCR), followed by sequential injections to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis: After the run, normalize the OCR data to the number of cells or protein content per well. Analyze the data to determine changes in key metabolic parameters in response to this compound treatment.
Data Presentation
Quantitative data from the proposed experiments should be summarized for clarity and comparison.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Models
| Cancer Type | Model System | This compound IC50 (µM) | Reference |
|---|---|---|---|
| Breast, Cervix, Colon, Lung | Cell Lines | 3 - 22 | |
| Breast Cancer | Cell Lines | 2 - 6 | |
| Colorectal Cancer | Cell Lines & Organoids | ~4 | |
| Chronic Lymphocytic Leukemia | Cell Lines | ~5 |
| Hepatocellular Carcinoma | Cell Line (HepG2) | 5 - 25 (viability reduction) | |
Table 2: Expected Outcomes of Functional Assays Following this compound Treatment
| Assay | Parameter Measured | Expected Outcome with this compound |
|---|---|---|
| Viability Assay | ATP levels (luminescence) | Dose-dependent decrease |
| Caspase-3/7 Assay | Caspase activity (luminescence) | Dose- and time-dependent increase |
| Seahorse XF Analysis | Oxygen Consumption Rate (OCR) | Decrease in basal and maximal respiration |
| CPT1 Activity Assay | CPT1 enzymatic activity | Direct inhibition (decrease in activity) |
Visualizations: Workflows and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer patient-derived organoids: Novel models for the study of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 5. Implications of Three-Dimensional Cell Culture in Cancer Therapeutic Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Perhexiline in Surgical Models of Myocardial Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline is a metabolic modulator that has demonstrated significant anti-anginal and cardioprotective effects. Its primary mechanism of action involves the inhibition of carnitine palmitoyltransferase-1 and -2 (CPT-1 and CPT-2), key enzymes in mitochondrial fatty acid oxidation.[1][2] This inhibition shifts myocardial energy metabolism from fatty acid utilization towards glucose oxidation, a more oxygen-efficient pathway.[1] This metabolic switch is particularly beneficial in ischemic conditions, where oxygen supply is limited.[2]
These application notes provide detailed protocols for two common surgical models of myocardial ischemia used to evaluate the efficacy of this compound: the in vivo permanent left coronary artery (LCA) ligation model in rats and the ex vivo Langendorff isolated perfused heart model.
Mechanism of Action: this compound in Myocardial Ischemia
This compound's cardioprotective effects are primarily attributed to its ability to modulate cardiac energy metabolism. By inhibiting CPT-1 and CPT-2, this compound reduces the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[3] This leads to a subsequent increase in glucose oxidation for ATP production. As glucose oxidation requires less oxygen per molecule of ATP produced compared to fatty acid oxidation, this metabolic shift improves myocardial efficiency and spares oxygen, thereby protecting the heart during ischemic events.
In Vivo Model: Permanent Left Coronary Artery (LCA) Ligation in Rats
This model induces a myocardial infarction by permanently occluding the left coronary artery, mimicking the pathophysiology of a heart attack. It is a valuable tool for assessing the long-term effects of this compound on infarct size, cardiac remodeling, and heart failure development.
Experimental Workflow
Detailed Protocol
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
This compound maleate
-
Vehicle (e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg)
-
Surgical instruments (scissors, forceps, needle holders, chest retractor)
-
Suture material (e.g., 6-0 silk)
-
Rodent ventilator
-
Warming pad
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Animal Preparation and this compound Administration:
-
Acclimatize rats for at least one week before the experiment.
-
Administer this compound or vehicle via oral gavage for a predetermined period (e.g., 7-14 days) prior to surgery.
-
-
Anesthesia and Ventilation:
-
Anesthetize the rat with sodium pentobarbital (50 mg/kg, intraperitoneally). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the rat in a supine position on a warming pad to maintain body temperature.
-
Perform endotracheal intubation and connect the animal to a rodent ventilator.
-
-
Surgical Procedure:
-
Make a left thoracotomy incision at the fourth intercostal space.
-
Gently spread the ribs with a retractor to expose the heart.
-
Carefully open the pericardium to visualize the left coronary artery.
-
Pass a 6-0 silk suture under the LCA, approximately 2-3 mm from its origin from the aorta.
-
Permanently ligate the LCA. Successful ligation is confirmed by the immediate blanching of the anterior wall of the left ventricle.
-
-
Closure and Post-Operative Care:
-
Close the chest in layers.
-
Administer analgesics as per institutional guidelines.
-
Continue this compound or vehicle administration for the duration of the study.
-
-
Endpoint Analysis:
-
Echocardiography: Assess cardiac function (e.g., ejection fraction, fractional shortening) at various time points post-infarction.
-
Infarct Size Measurement: At the end of the study, euthanize the animal, excise the heart, and slice it transversely. Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue.
-
Biochemical Markers: Collect blood samples to measure cardiac injury markers such as troponin and creatine kinase-MB (CK-MB).
-
Ex Vivo Model: Langendorff Isolated Perfused Heart
This model allows for the study of cardiac function in a controlled environment, free from systemic influences. It is particularly useful for investigating the acute effects of this compound on myocardial function and metabolism during ischemia-reperfusion injury.
Experimental Workflow
Detailed Protocol
Materials:
-
Sprague-Dawley rats (male, 250-300 g)
-
This compound maleate
-
Krebs-Henseleit buffer
-
Heparin
-
Langendorff apparatus (including perfusion reservoir, bubble trap, aortic cannula, and pressure transducer)
-
Data acquisition system
Procedure:
-
Heart Isolation and Mounting:
-
Anesthetize the rat and administer heparin to prevent clotting.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Identify the aorta and mount it on the aortic cannula of the Langendorff apparatus.
-
-
Perfusion and Stabilization:
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg).
-
Insert a balloon into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for a 20-30 minute period.
-
-
Experimental Protocol:
-
Record baseline cardiac function (e.g., left ventricular developed pressure (LVDP), heart rate (HR), coronary flow).
-
Switch to a perfusion buffer containing this compound (e.g., 0.5-2.0 µM) or vehicle for a specified duration.
-
Induce global no-flow ischemia by stopping the perfusion for a defined period (e.g., 30-60 minutes).
-
Initiate reperfusion with the respective treatment or vehicle buffer for a set duration (e.g., 30-120 minutes).
-
-
Endpoint Analysis:
-
Cardiac Function: Continuously record LVDP, HR, and other hemodynamic parameters throughout the experiment.
-
Biochemical Analysis: Collect the coronary effluent to measure the release of enzymes such as creatine kinase and lactate dehydrogenase (LDH) as markers of myocardial injury.
-
Infarct Size: At the end of reperfusion, stain the heart with TTC to determine the infarct size.
-
Data Presentation
Table 1: Effects of this compound on Infarct Size and Cardiac Function in In Vivo Myocardial Infarction Models
| Animal Model | This compound Dose | Duration of Treatment | Infarct Size Reduction | Improvement in Cardiac Function | Reference |
| Dog (LAD Ligation) | 200 mg/day | 14 days | 40% reduction in infarct weight | N/A | |
| Dog (LAD Ligation) | 400 mg/day | 7 days | 33% reduction in infarct weight | Reduced heart rate | |
| Rat (Ischemia-Reperfusion) | N/A | N/A | N/A | Attenuated increase in diastolic tension |
Table 2: Effects of this compound on Hemodynamic Parameters in Myocardial Ischemia Models
| Model | This compound Dose | Parameter | Effect | Reference |
| Dog (Anesthetized, Open-Chest) | 3 mg/kg, IV | Arterial Pressure | Decreased | |
| Heart Rate | Decreased | |||
| Coronary Blood Flow | Increased | |||
| Myocardial O2 Consumption | Decreased | |||
| Human (Coronary Artery Surgery) | Oral | Cardiac Index | Decreased |
Table 3: Effects of this compound on Biochemical Markers in Myocardial Ischemia Models
| Model | This compound Dose | Marker | Effect | Reference |
| Dog (LAD Ligation) | 200-400 mg/day | Serum Creatine Phosphokinase | Lower peak activity | |
| Rat (Langendorff, Low-Flow Ischemia) | 0.5-2.0 µM | Myocardial Lactate Release | Inhibited during normal flow | |
| Rat (Langendorff, Low-Flow Ischemia) | 2.0 µM | Long-Chain Acylcarnitines | Unaffected |
Conclusion
The surgical models of myocardial ischemia described provide robust platforms for the preclinical evaluation of this compound. The in vivo coronary artery ligation model is well-suited for studying the long-term effects of this compound on cardiac remodeling and function, while the ex vivo Langendorff preparation offers a controlled environment to investigate its acute cardioprotective mechanisms. The provided protocols and data summaries serve as a comprehensive resource for researchers aiming to investigate the therapeutic potential of this compound in the context of myocardial ischemia.
References
Techniques for the Separation of Perhexiline Enantiomers for Research Applications
Introduction
Perhexiline, a prophylactic anti-anginal agent, is a chiral molecule administered clinically as a racemic mixture. The two enantiomers, (+)-perhexiline and (-)-perhexiline, exhibit stereoselective pharmacokinetics and potentially different pharmacological and toxicological profiles. Therefore, the ability to separate and isolate the individual enantiomers is crucial for in-depth pharmacological research, metabolism studies, and the development of potentially safer, single-enantiomer therapeutics. This application note provides detailed protocols for the separation of this compound enantiomers using semi-preparative High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and outlines strategies for direct enantioseparation using chiral stationary phases in HPLC and Supercritical Fluid Chromatography (SFC), as well as an analytical approach using Capillary Electrophoresis (CE).
Overview of Separation Strategies
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. To achieve separation, a chiral environment must be introduced. This can be accomplished through several techniques:
-
Indirect Separation (Pre-column Derivatization): The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase.
-
Direct Separation (Chiral Stationary Phases): The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and subsequent separation.
-
Capillary Electrophoresis (CE): This technique utilizes a chiral selector added to the background electrolyte to create a chiral environment for separation based on differences in electrophoretic mobility of the enantiomer-selector complexes.
This document will detail a semi-preparative indirect separation method and provide guidance and general protocols for developing direct separation methods.
Semi-Preparative Separation of this compound Enantiomers by HPLC with Pre-column Derivatization
This protocol is adapted from an analytical method for the quantification of this compound enantiomers in human plasma and scaled for semi-preparative purposes to yield milligram quantities of the individual enantiomers for research use.[1]
Principle
The secondary amine group of the this compound enantiomers is reacted with the chiral derivatizing agent (R)-(-)-1-(1-naphthyl)ethyl isocyanate to form fluorescent diastereomeric urea derivatives. These diastereomers are then separated on a standard reversed-phase C18 column.
Experimental Protocol
3.2.1. Materials and Reagents
-
Racemic this compound Maleate
-
(R)-(-)-1-(1-naphthyl)ethyl isocyanate (chiral derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (anhydrous)
-
Triethylamine
-
Methanol (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
3.2.2. Derivatization Procedure
-
Dissolve 10 mg of racemic this compound maleate in 1 mL of anhydrous dichloromethane.
-
Add 20 µL of triethylamine to the solution.
-
Add a 1.2 molar equivalent of (R)-(-)-1-(1-naphthyl)ethyl isocyanate to the solution.
-
Vortex the mixture and allow it to react at room temperature for 1 hour.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
3.2.3. Semi-Preparative HPLC Conditions
-
Column: C18 reversed-phase, 10 µm particle size, 250 x 10 mm i.d.
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Methanol
-
Gradient:
-
70% B to 95% B over 20 minutes
-
95% B for 5 minutes
-
Return to 70% B over 1 minute
-
Equilibrate at 70% B for 5 minutes
-
-
Flow Rate: 4.0 mL/min
-
Injection Volume: 500 µL
-
Detection: Fluorescence (Excitation: 290 nm, Emission: 355 nm)
-
Column Temperature: 30 °C
3.2.4. Fraction Collection and Post-Separation Processing
-
Collect the eluting diastereomer peaks in separate vessels.
-
Pool the fractions corresponding to each peak from multiple runs.
-
Evaporate the solvent from the collected fractions.
-
To recover the native this compound enantiomers, acidic or basic hydrolysis of the urea linkage can be performed, followed by extraction and purification. Note: This step requires careful optimization to avoid racemization.
-
Alternatively, the diastereomers can be used directly for certain studies if the derivatizing agent does not interfere with the intended research.
-
Confirm the enantiomeric purity of the separated fractions using an analytical chiral HPLC method.
Expected Results
This method should provide good resolution between the two diastereomeric peaks, allowing for the collection of fractions with high diastereomeric purity. The subsequent hydrolysis and purification will yield the individual (+)- and (-)-perhexiline enantiomers.
| Parameter | Expected Value |
| Resolution (Rs) | > 2.0 |
| Diastereomeric Purity | > 98% |
| Recovery | Dependent on hydrolysis and extraction steps |
Direct Separation by Chiral HPLC and SFC
Direct chiral separation methods are often preferred as they avoid the need for derivatization and subsequent removal of the chiral auxiliary. The development of a successful direct chiral separation relies on the screening of various chiral stationary phases (CSPs) and mobile phases.
Chiral Stationary Phase (CSP) Screening
For a molecule like this compound, which is a basic compound, polysaccharide-based and Pirkle-type CSPs are good starting points for screening.
-
Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD): These are versatile and widely used CSPs that can be operated in normal-phase, reversed-phase, and polar organic modes.
-
Pirkle-type CSPs (e.g., Whelk-O® 1): These CSPs are known to be effective for the separation of basic compounds.
Screening Workflow:
Caption: Workflow for developing a direct chiral separation method.
General Protocol for Chiral HPLC Method Development
4.2.1. Analytical Method Development
-
Column Selection: Start with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a Pirkle-type column (e.g., Whelk-O® 1) in 250 x 4.6 mm, 5 µm particle size format.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-Hexane/Ethanol (90/10, v/v) with 0.1% diethylamine (for a basic analyte).
-
Reversed Phase: Start with a mobile phase of Acetonitrile/Water (50/50, v/v) with 0.1% formic acid.
-
-
Optimization: If partial separation is observed, optimize the mobile phase composition (ratio of organic modifier to hexane/water), and the type and concentration of the additive.
-
Data Evaluation: Evaluate the retention factors (k'), selectivity (α), and resolution (Rs). A successful analytical separation should have a resolution of at least 1.5.
4.2.2. Scaling up to Semi-Preparative/Preparative HPLC
Once a suitable analytical method is developed, it can be scaled up to a larger diameter column for preparative purposes. The following parameters need to be adjusted:
-
Flow Rate: The flow rate should be scaled proportionally to the cross-sectional area of the column.
-
New Flow Rate = Old Flow Rate × (New Column Diameter / Old Column Diameter)²
-
-
Sample Load: The sample load can be increased significantly. Loading studies should be performed to determine the maximum amount of racemate that can be injected without compromising resolution.
| Parameter | Analytical Scale | Semi-Preparative Scale |
| Column i.d. | 4.6 mm | 10 - 20 mm |
| Flow Rate | 1.0 mL/min | 4.8 - 18.9 mL/min (calculated) |
| Sample Load | µg range | mg range |
General Protocol for Chiral SFC Method Development
SFC is an attractive alternative to HPLC for preparative chiral separations due to faster separations and reduced solvent consumption.
4.3.1. Analytical Method Development
-
Column Selection: Polysaccharide-based CSPs are widely used in SFC.
-
Mobile Phase: The mobile phase typically consists of supercritical CO₂ and a polar organic modifier (e.g., methanol, ethanol). A basic additive like diethylamine (0.1-0.5%) is often required for basic compounds like this compound.
-
Screening: Screen different organic modifiers and their concentrations.
-
Optimization: Optimize back pressure, temperature, and modifier percentage to achieve baseline separation.
4.3.2. Scaling up to Semi-Preparative/Preparative SFC
The principles of scaling up are similar to HPLC, with adjustments to flow rate and sample loading based on the column dimensions.
Analytical Separation by Capillary Electrophoresis
Capillary electrophoresis (CE) is a powerful analytical technique for chiral separations, requiring minimal sample and reagents. While not suitable for preparative scale, it is an excellent tool for determining enantiomeric purity.
Principle
A chiral selector, typically a cyclodextrin derivative, is added to the background electrolyte. The this compound enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, leading to their separation.
General Protocol for Chiral CE Method Development
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): Start with a low pH buffer (e.g., 50 mM phosphate buffer, pH 2.5) to ensure this compound is protonated.
-
Chiral Selector Screening:
-
Screen various neutral and charged cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin, sulfated-β-cyclodextrin) at different concentrations (e.g., 5-20 mM).
-
-
Optimization:
-
Optimize the concentration and type of chiral selector.
-
Adjust the pH of the BGE.
-
Vary the applied voltage and capillary temperature.
-
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm).
CE Method Development Workflow:
Caption: Workflow for developing a chiral capillary electrophoresis method.
Conclusion
The separation of this compound enantiomers is essential for advancing our understanding of its pharmacology and for the development of improved therapeutic agents. This application note provides a detailed protocol for a semi-preparative separation using an indirect HPLC method. Additionally, it outlines systematic approaches for developing direct separation methods using chiral HPLC and SFC, which are often more efficient for larger-scale purification. Capillary electrophoresis is also presented as a powerful analytical tool for assessing enantiomeric purity. The choice of method will depend on the specific research needs, required scale of separation, and available instrumentation.
References
Validating Perhexiline Target Engagement In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhexiline is a drug known for its metabolic modulating effects, primarily through the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2.[1] This inhibition shifts myocardial energy metabolism from fatty acid oxidation towards glucose oxidation, a more oxygen-efficient process.[1] Validating the engagement of this compound with its primary target, CPT-1, as well as assessing its effects on secondary targets such as cardiac ion channels, is crucial for understanding its mechanism of action and therapeutic potential in vivo.
These application notes provide detailed methodologies for validating this compound's target engagement in a preclinical in vivo setting, focusing on rodent models. The protocols outlined below cover direct target engagement assays, downstream biomarker analysis, and assessment of off-target effects.
I. Primary Target Engagement: CPT-1 Inhibition
The primary mechanism of this compound is the inhibition of CPT-1, the rate-limiting enzyme in the mitochondrial uptake of long-chain fatty acids.[2] Validating this engagement in vivo can be achieved through direct measurement of CPT-1 activity in tissues of interest and by analyzing the metabolic consequences of its inhibition.
A. Direct Measurement of CPT-1 Activity in Myocardial Tissue
This protocol describes the measurement of CPT-1 activity in heart tissue isolated from rodents treated with this compound.
Experimental Workflow for CPT-1 Activity Assay
References
Troubleshooting & Optimization
Technical Support Center: Therapeutic Drug Monitoring of Perhexiline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the therapeutic drug monitoring (TDM) of perhexiline.
Frequently Asked Questions (FAQs)
Q1: Why is therapeutic drug monitoring for this compound essential?
A1: Therapeutic drug monitoring for this compound is crucial due to its narrow therapeutic index and significant inter- and intra-individual pharmacokinetic variability.[1] this compound is metabolized by the polymorphic enzyme CYP2D6, leading to substantial differences in drug clearance among individuals.[2] This variability can result in plasma concentrations that are either sub-therapeutic or toxic if dosing is not guided by regular monitoring.[3] TDM helps to maintain plasma concentrations within the therapeutic range, minimizing the risk of severe adverse effects such as hepatotoxicity and peripheral neuropathy.[4]
Q2: What is the therapeutic range for this compound, and what are the toxic concentrations?
A2: The generally accepted therapeutic range for this compound plasma concentrations is 0.15 to 0.60 mg/L (or 150-600 µg/L).[5] Concentrations above 0.6 mg/L are associated with an increased risk of toxicity, including nausea, dizziness, hepatotoxicity, and peripheral neuropathy. Severe side effects are more likely to occur at concentrations greater than 1.5 mg/L.
Q3: How does CYP2D6 genotype affect this compound metabolism and dosing?
A3: this compound is primarily metabolized by the hepatic enzyme CYP2D6. Genetic variations in the CYP2D6 gene lead to different metabolizer phenotypes:
-
Poor Metabolizers (PMs): Have little to no CYP2D6 enzyme activity. They clear this compound very slowly and are at a high risk of accumulating toxic concentrations even on standard doses. PMs may require significantly lower doses, such as 50 mg per week.
-
Intermediate Metabolizers (IMs): Have reduced CYP2D6 activity and may require lower than average doses.
-
Extensive Metabolizers (EMs): Have normal CYP2D6 activity and typically respond to standard dosing regimens.
-
Ultrarapid Metabolizers (UMs): Have increased CYP2D6 activity, leading to rapid clearance of this compound. They may require higher doses to achieve therapeutic plasma concentrations.
CYP2D6 genotyping before initiating therapy can help predict a patient's metabolizer status and guide initial dose selection.
Q4: What is the significance of the hydroxythis compound to this compound metabolic ratio (MR)?
A4: The ratio of the major metabolite, cis-hydroxythis compound, to this compound can provide an indication of the patient's CYP2D6 metabolizer status. A low MR (e.g., <0.4) is suggestive of a poor metabolizer phenotype. This ratio can be a useful tool in conjunction with genotyping to guide dosing adjustments.
Q5: What are the key drug-drug interactions to be aware of with this compound?
A5: Co-administration of this compound with drugs that are inhibitors or inducers of CYP2D6 can significantly alter its plasma concentrations.
-
CYP2D6 Inhibitors: Drugs such as certain selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and paroxetine, tricyclic antidepressants, and some antiarrhythmics can inhibit CYP2D6, leading to increased this compound levels and a higher risk of toxicity.
-
CYP2D6 Inducers: While less common, drugs that induce CYP2D6 could potentially decrease this compound concentrations, reducing its efficacy.
Troubleshooting Guide
| Observed Problem | Potential Causes | Recommended Actions |
| Unexpectedly high this compound concentration | 1. Patient is a CYP2D6 poor metabolizer.2. Concurrent administration of a CYP2D6 inhibitor.3. Dosing error or non-adherence to dose reduction.4. Renal or hepatic impairment.5. Sample taken at peak concentration instead of trough. | 1. Withhold this compound and re-measure concentration until it is within the therapeutic range.2. Review patient's medication profile for interacting drugs.3. Consider CYP2D6 genotyping if not already performed.4. Adjust dose downwards significantly and re-monitor frequently. |
| Unexpectedly low this compound concentration | 1. Patient is a CYP2D6 ultrarapid metabolizer.2. Non-adherence to medication.3. Concurrent administration of a CYP2D6 inducer.4. Malabsorption.5. Sample drawn too early in the dosing interval. | 1. Confirm patient adherence.2. Review for potential drug interactions.3. Consider a moderate dose increase with follow-up monitoring.4. Ensure sample is a trough level, drawn just before the next dose. |
| High inter-assay variability | 1. Inconsistent sample collection time (trough vs. peak).2. Improper sample handling and storage.3. Issues with the analytical method (e.g., calibration, instrument performance).4. Use of gel-containing collection tubes. | 1. Standardize blood sampling to trough concentrations (just before the next dose).2. Ensure proper sample collection in non-gel tubes, centrifugation, and storage conditions (refrigerated if necessary).3. Re-calibrate the analytical instrument and run quality control samples.4. Review and validate the analytical protocol. |
| Symptoms of toxicity despite "therapeutic" levels | 1. Patient may be particularly sensitive to the drug.2. Accumulation of active metabolites.3. Drug interaction affecting pharmacodynamics.4. Measurement of total instead of unbound (free) drug concentration in patients with altered protein binding. | 1. Correlate clinical symptoms with plasma concentrations.2. Consider a dose reduction even if within the therapeutic range.3. Investigate for other potential causes of the symptoms.4. If available, consider measuring unbound this compound concentrations. |
Quantitative Data Summary
Table 1: this compound Therapeutic Drug Monitoring Parameters
| Parameter | Value | Reference(s) |
| Therapeutic Plasma Concentration | 0.15 - 0.60 mg/L (150 - 600 µg/L) | |
| Toxic Plasma Concentration | > 0.60 mg/L | |
| Time to Reach Steady State | 2 to 4 weeks (can be longer in poor metabolizers) | |
| Sampling Time | Trough level (immediately before the next dose) |
Experimental Protocols
Protocol 1: Quantification of this compound and Hydroxythis compound in Human Plasma by LC-MS/MS
This protocol is a generalized representation based on published methods.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., nordoxepin or a deuterated analog of this compound).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase column, such as a phenyl-hexyl column.
-
Mobile Phase A: 0.05% formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A suitable gradient to separate this compound, hydroxythis compound, and the internal standard.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, hydroxythis compound, and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of this compound and hydroxythis compound in the plasma samples based on the peak area ratios relative to the internal standard.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Relationship between plasma, atrial and ventricular this compound concentrations in humans: insights into factors affecting myocardial uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can this compound Be Utilized Without Long-Term Toxicity? A Clinical Practice Audit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigations of long-term treatment with this compound maleate using therapeutic monitoring and electromyography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medsafe.govt.nz [medsafe.govt.nz]
improving the solubility of Perhexiline for in vitro cell culture assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perhexiline in in vitro cell culture assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: this compound maleate is sparingly soluble in aqueous solutions but is soluble in organic solvents.[1] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium.[1]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The cytotoxicity of DMSO is cell-line dependent.[3] As a general rule, the final concentration of DMSO in the cell culture medium should be kept at or below 0.5% (v/v) to minimize cytotoxic effects. Most cell lines can tolerate 0.5% DMSO without significant toxicity, while primary cells may be more sensitive. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments. A concentration of 0.1% DMSO is considered safe for almost all cell types.
Q3: I observed precipitation when I added my this compound stock solution to the cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. This can be caused by several factors, including the final concentration of this compound being above its solubility limit in the medium, rapid addition of the stock solution, or temperature differences. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: Can I use other solvents besides DMSO?
A4: this compound maleate is also soluble in ethanol and dimethylformamide (DMF). However, these solvents can also be toxic to cells, and their final concentrations must be carefully controlled. The tolerance of your specific cell line to these solvents should be determined experimentally.
Q5: Are there any alternative methods to improve the solubility of this compound without using high concentrations of organic solvents?
A5: Yes, several formulation strategies can enhance the solubility of poorly soluble drugs like this compound. One common approach is the use of cyclodextrins, which can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility. Other advanced methods include the use of solid dispersions and lipid-based formulations, although these are more complex to prepare for in vitro assays.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide will help you troubleshoot and resolve issues with this compound precipitation in your cell culture experiments.
Decision Tree for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
Table 1: Solubility of this compound Maleate in Various Solvents
| Solvent | Solubility | Concentration (mM) | Source |
| DMSO | 78 mg/mL | 198.19 mM | |
| DMSO | 30 mg/mL | ~76.2 mM | |
| DMSO | ≥5 mg/mL | ≥12.7 mM | |
| Ethanol | 10 mg/mL | ~25.4 mM | |
| Ethanol | 5 mg/mL | ~12.7 mM | |
| Dimethyl Formamide (DMF) | 25 mg/mL | ~63.5 mM | |
| Water | Insoluble | - | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~1.27 mM |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | Cytotoxicity Profile | Recommendation | Source |
| ≤ 0.1% | Generally non-toxic to most cell lines. | Ideal for sensitive cells and long-term assays. | |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines. | A common working range; vehicle control is crucial. | |
| > 0.5% - 1% | May cause cytotoxicity in some cell lines. | Use with caution and after thorough validation. | |
| > 1% | Often cytotoxic. | Generally not recommended. |
Experimental Protocols
Protocol 1: Preparation of a this compound Maleate Stock Solution
Objective: To prepare a concentrated stock solution of this compound maleate in DMSO.
Materials:
-
This compound maleate powder
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptically weigh the desired amount of this compound maleate powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex the solution vigorously until the this compound maleate is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound maleate stock solution (from Protocol 1)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
To ensure proper mixing, add the this compound stock solution dropwise to the medium while gently vortexing or swirling.
-
Incubate the dilutions at 37°C in a CO₂ incubator for a period that mimics your planned experiment (e.g., 2-4 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, haze, or visible particles).
-
The highest concentration that remains clear is the maximum working concentration for your experimental conditions.
Signaling Pathway
This compound's primary mechanism of action is the inhibition of carnitine palmitoyltransferase (CPT), which shifts cellular metabolism from fatty acid oxidation to glycolysis. In the context of hepatotoxicity, this compound has been shown to induce endoplasmic reticulum (ER) stress and activate the p38 signaling pathway.
Caption: this compound-induced cytotoxicity pathway.
References
Technical Support Center: Troubleshooting Peak Tailing in Perhexiline LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the LC-MS/MS analysis of Perhexiline.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, with a trailing edge that extends from the main peak. This distortion can compromise the accuracy of peak integration and, consequently, the quantitative results. Peak asymmetry is often quantified by the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1 indicates tailing. For regulated analyses, a tailing factor between 0.8 and 1.8 is often required.
Q2: Why is my this compound peak tailing?
A2: this compound is a basic compound with a high pKa (approximately 10.58).[1] Basic compounds are prone to peak tailing in reversed-phase liquid chromatography (RPLC) primarily due to secondary interactions with the stationary phase. The most common cause is the interaction of the positively charged this compound molecules with negatively charged residual silanol groups on the surface of silica-based columns.[2][3] Other contributing factors can include column overload, inappropriate sample solvent, and extra-column volume.
Q3: How does mobile phase pH affect this compound peak shape?
A3: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[4] At a low pH (e.g., pH < 4), the residual silanol groups on the silica stationary phase are protonated and thus neutral, minimizing their electrostatic interaction with the positively charged this compound molecules. This reduction in secondary interactions leads to more symmetrical peaks. Conversely, at mid-range pH values, silanols can be ionized, leading to significant peak tailing.[2]
Q4: Can the choice of organic solvent in the mobile phase impact peak tailing?
A4: Yes, the organic solvent can influence peak shape. Methanol, being a protic solvent, can engage in hydrogen bonding with the analyte and the stationary phase, which can sometimes help to reduce peak tailing for certain compounds compared to acetonitrile, an aprotic solvent. For phenyl-hexyl columns, often used for this compound analysis, methanol can enhance π-π interactions, which may improve selectivity and peak shape.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in this compound LC-MS/MS analysis.
Problem: Asymmetrical this compound peak with a tailing factor > 1.5
Below is a troubleshooting workflow to address this issue, followed by detailed explanations and experimental protocols.
Caption: A logical workflow for troubleshooting this compound peak tailing.
Step 1: Evaluate and Optimize Mobile Phase pH
Issue: The mobile phase pH may not be optimal for the analysis of the basic compound this compound.
Solution: Adjust the mobile phase to a lower pH to suppress the ionization of residual silanol groups on the column.
Experimental Protocol: Mobile Phase pH Adjustment
-
Preparation of Mobile Phase A (Aqueous):
-
Prepare a 10 mM solution of ammonium formate in HPLC-grade water.
-
Adjust the pH of the solution to 3.0 - 3.5 by adding formic acid (typically 0.1% v/v).
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Preparation of Mobile Phase B (Organic):
-
Use LC-MS grade methanol or acetonitrile. It is good practice to add the same concentration of formic acid to the organic phase as in the aqueous phase to maintain a consistent pH across the gradient.
-
-
LC-MS/MS Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Inject the this compound standard and acquire data.
-
Evaluate the peak shape and tailing factor.
-
Expected Outcome: A significant improvement in peak symmetry should be observed at a lower pH.
| Mobile Phase pH | Expected Tailing Factor (Tf) for this compound | Rationale |
| 6.0 - 7.0 | > 2.0 | At neutral pH, residual silanols are ionized, leading to strong secondary interactions with the positively charged this compound. |
| 3.0 - 3.5 | 1.0 - 1.5 | At low pH, silanol ionization is suppressed, minimizing secondary interactions and improving peak shape. |
Step 2: Optimize Mobile Phase Additives
Issue: Insufficient buffering or competition for active sites on the stationary phase.
Solution: Incorporate a suitable buffer salt, such as ammonium formate, into the mobile phase.
Experimental Protocol: Mobile Phase Additive Optimization
-
Mobile Phase Preparation:
-
Prepare two aqueous mobile phases (Mobile Phase A):
-
A1: 0.1% Formic Acid in water.
-
A2: 10 mM Ammonium Formate with 0.1% Formic Acid in water.
-
-
Mobile Phase B will be Methanol or Acetonitrile with 0.1% Formic Acid.
-
-
LC-MS/MS Analysis:
-
Sequentially analyze the this compound standard using the mobile phases containing A1 and A2.
-
Ensure the column is thoroughly equilibrated with each mobile phase system before injection.
-
-
Data Comparison:
-
Compare the peak shape, tailing factor, and signal intensity obtained with and without the ammonium formate buffer.
-
Expected Outcome: The addition of ammonium formate can improve peak shape by providing a competing ion that interacts with the residual silanols, effectively shielding them from the analyte.
| Mobile Phase Additive | Expected Tailing Factor (Tf) | Expected Signal Intensity |
| 0.1% Formic Acid | Potentially > 1.5 | Good |
| 10 mM Ammonium Formate + 0.1% Formic Acid | Closer to 1.0 | May be slightly reduced due to ion pairing in the source, but often acceptable. |
Step 3: Assess Column Chemistry
Issue: The chosen column stationary phase may have a high number of accessible, active silanol groups.
Solution: Utilize a column with a stationary phase that minimizes silanol interactions, such as a phenyl-hexyl phase or a modern, end-capped C18 column. Published methods for this compound have successfully used phenyl-hexyl columns.
Experimental Protocol: Column Comparison
-
Column Selection:
-
Column 1: A standard C18 column.
-
Column 2: A Phenyl-Hexyl column.
-
-
LC-MS/MS Analysis:
-
Using the optimized mobile phase from the previous steps, analyze the this compound standard on both columns.
-
Ensure that the gradient program is adapted for each column to achieve appropriate retention.
-
-
Performance Evaluation:
-
Compare the peak shape, tailing factor, and selectivity between the two columns.
-
Expected Outcome: The phenyl-hexyl column is expected to provide a better peak shape for this compound due to its different retention mechanism, which involves π-π interactions, potentially reducing the impact of silanol interactions.
| Column Type | Expected Tailing Factor (Tf) for this compound | Rationale |
| Standard C18 | Can be > 1.8 | Prone to silanol interactions with basic compounds. |
| Phenyl-Hexyl | 1.0 - 1.5 | Offers alternative selectivity through π-π interactions, which can reduce reliance on hydrophobic retention and minimize tailing. |
Step 4: Check Sample Solvent and Injection Volume
Issue: A mismatch between the sample solvent and the mobile phase, or column overload, can cause peak distortion.
Solution: Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Also, avoid overloading the column.
Experimental Protocol: Sample Solvent and Load Evaluation
-
Sample Preparation:
-
Prepare this compound standards in two different diluents:
-
Diluent A: 100% Methanol or Acetonitrile.
-
Diluent B: A mixture that mimics the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
-
-
LC-MS/MS Analysis:
-
Inject samples prepared in both diluents and compare the peak shapes.
-
To check for overloading, inject a series of decreasing concentrations of this compound.
-
-
Analysis:
-
Observe if the peak shape improves with the weaker sample solvent and at lower concentrations.
-
Expected Outcome: Dissolving the sample in a solvent weaker than the mobile phase will lead to better peak focusing on the column head and improved peak shape. Reducing the sample load should also improve symmetry if overloading was the issue.
| Sample Solvent | Expected Peak Shape |
| Stronger than initial mobile phase | Broad or split peaks, potential tailing. |
| Matches initial mobile phase | Sharper, more symmetrical peaks. |
Step 5: Inspect System for Extra-Column Volume
Issue: Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing.
Solution: Minimize extra-column volume by using appropriate internal diameter tubing and ensuring all connections are properly made.
System Check Protocol
-
Tubing:
-
Ensure the tubing connecting the injector, column, and detector has the smallest practical internal diameter (e.g., 0.005 inches or less for UHPLC).
-
Keep tubing lengths as short as possible.
-
-
Fittings:
-
Verify that all fittings are correctly seated and not creating any dead volume.
-
-
Detector:
-
If using a UV detector in-line with the MS, ensure the flow cell volume is appropriate for the peak volumes being generated.
-
Expected Outcome: Minimizing extra-column volume will lead to sharper, more symmetrical peaks for all components in the chromatogram.
Signaling Pathway and Interaction Diagrams
References
Technical Support Center: Perhexiline-Induced Peripheral Neuropathy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the risk of Perhexiline-induced peripheral neuropathy during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced peripheral neuropathy?
A1: this compound-induced peripheral neuropathy is primarily a toxic effect resulting from the accumulation of the drug in the body.[1] The principal neurotoxic effect is a predominantly demyelinating sensorimotor polyneuropathy.[2] The toxic mechanism is likely related to the accumulation of lysosomal inclusions in Schwann cells and other tissues.[2] this compound is a cationic amphiphilic drug that can penetrate lysosomes and form complexes with polar lipids, impairing their degradation and leading to intralysosomal accumulation.[2]
Q2: Why is there significant inter-individual variability in this compound toxicity?
A2: The variability is largely due to genetic polymorphisms in the Cytochrome P450 2D6 (CYP2D6) enzyme, which is the major enzyme responsible for metabolizing this compound.[3] Individuals with reduced or no CYP2D6 activity, known as "poor metabolizers" (PMs), clear this compound at a much slower rate, leading to higher plasma concentrations and an increased risk of toxicity at standard doses.
Q3: What are the key strategies to mitigate this compound-induced peripheral neuropathy?
A3: The two primary strategies are:
-
Therapeutic Drug Monitoring (TDM): Regularly monitoring plasma this compound concentrations to ensure they remain within the therapeutic range and do not reach toxic levels.
-
CYP2D6 Genotyping: Identifying patients' CYP2D6 metabolizer status before or during therapy to guide dosing. Poor metabolizers require significantly lower doses.
Q4: What is the recommended therapeutic range for plasma this compound concentrations?
A4: The recommended therapeutic range for plasma this compound concentrations is 0.15 to 0.60 mcg/mL (150-600 ng/mL). Concentrations above 0.6 mg/L are associated with an increased risk of toxicity, including peripheral neuropathy and hepatotoxicity. Severe side effects are generally not observed at serum levels below 1.5 mg/L.
Q5: How does CYP2D6 metabolizer status affect this compound dosage?
A5: CYP2D6 metabolizer status is a major determinant of the required this compound dose. Poor metabolizers may require doses as low as 50 mg/week, while ultra-rapid metabolizers might need up to 500 mg/day.
Troubleshooting Guides
Issue: Unexpectedly High this compound Plasma Concentrations
| Potential Cause | Troubleshooting Steps |
| Patient is a CYP2D6 Poor Metabolizer (PM) | 1. Perform CYP2D6 genotyping to confirm metabolizer status. 2. If confirmed as a PM, immediately reduce the this compound dose and continue frequent TDM. Doses for PMs can be as low as 50mg/week. |
| Drug-Drug Interactions | 1. Review all concomitant medications for known CYP2D6 inhibitors (e.g., certain SSRIs, quinidine). 2. If a CYP2D6 inhibitor is present, consider alternative medications or adjust the this compound dose with careful TDM. |
| Saturable Metabolism | 1. Be aware that this compound metabolism is saturable, meaning small dose increases can lead to disproportionately large increases in plasma concentrations. 2. Make small, incremental dose adjustments and allow sufficient time (at least 2-4 weeks) to reach a new steady state before re-evaluating plasma levels. |
| Sample Collection Timing | 1. Ensure blood samples for TDM are collected at trough concentration (just before the next dose) and at steady state. 2. For patients with long half-lives (e.g., poor metabolizers), steady state may take up to a month to achieve. |
Issue: Symptoms of Peripheral Neuropathy Despite "Therapeutic" this compound Levels
| Potential Cause | Troubleshooting Steps |
| Individual Sensitivity | 1. Some individuals may experience neurotoxicity at the higher end of the therapeutic range. 2. Consider lowering the target plasma concentration within the therapeutic window. |
| Pre-existing Neuropathy | 1. This compound should be used with caution in patients with pre-existing neuropathy. 2. Conduct baseline and periodic nerve conduction studies to monitor for any changes. |
| Misinterpretation of "Therapeutic" Range | 1. The therapeutic range is a guideline. Clinical presentation is paramount. 2. If a patient develops symptoms of neuropathy, this compound should be considered the cause, and the dose should be reduced or the drug discontinued, regardless of the plasma concentration. Recovery can occur within a few months after drug withdrawal. |
Data Presentation
Table 1: this compound Plasma Concentrations by CYP2D6 Metabolizer Status
| CYP2D6 Metabolizer Status | Number of Functional Alleles | Mean Trough Plasma this compound Concentration (mg/L) ± SD |
| Poor Metabolizer | 0 | 2.70 |
| Intermediate/Extensive Metabolizer | 1 | 0.63 ± 0.31 |
| Extensive Metabolizer | 2 | 0.37 ± 0.17 |
Data adapted from a study investigating trough plasma concentrations after a standard loading regimen.
Table 2: Prevalence of CYP2D6 Poor Metabolizer (PM) Phenotype in Different Ethnic Populations
| Ethnic Group | Prevalence of PM Phenotype |
| Caucasians | 5-10% |
| Asians | 0-2% |
| Black Populations | 0-19% |
Data compiled from various population studies.
Table 3: Nerve Conduction Study (NCS) Reference Values
| Nerve | Parameter | Mean Value ± SD | Lower Limit of Normal |
| Peroneal Motor Nerve | Conduction Velocity (m/s) | 56.26 ± 6.15 | 45.00 |
| Distal Latency (ms) | 3.01 ± 0.54 | - | |
| Amplitude (mV) | 3.84 ± 0.73 | 2.53 | |
| Median Sensory Nerve | Conduction Velocity (m/s) | - | 43 |
| Ulnar Sensory Nerve | Conduction Velocity (m/s) | - | 45 |
| Sural Sensory Nerve | Conduction Velocity (m/s) | - | 40 |
Note: These are general reference values and can vary based on age, height, and specific laboratory techniques. In this compound-induced neuropathy, a key finding is often a slowing of conduction velocity.
Experimental Protocols
CYP2D6 Genotyping Protocol (Summary)
This protocol summarizes a common method for identifying CYP2D6 alleles associated with altered metabolism.
Objective: To determine a subject's CYP2D6 genotype to predict their metabolizer phenotype.
Methodology:
-
DNA Extraction: Genomic DNA is isolated from whole blood or buccal swabs using a commercially available kit (e.g., QIAamp DNA Mini Kit).
-
Allele Detection:
-
PCR-Based Assays: A Polymerase Chain Reaction (PCR)-based method, such as a 5'-nuclease (TaqMan) assay, is used to detect specific single nucleotide variants (SNVs) that define different CYP2D6 alleles (e.g., *2, *3, *4, *5, *6, *9, *10, *17, *41).
-
Copy Number Variation (CNV) Analysis: A separate assay is performed to detect gene deletions (e.g., *5) and duplications/multiplications, which are associated with poor and ultra-rapid metabolism, respectively.
-
-
Data Interpretation:
-
The combination of detected alleles (the diplotype) is used to predict the metabolizer phenotype:
-
Poor Metabolizer (PM): Two non-functional alleles.
-
Intermediate Metabolizer (IM): One non-functional and one reduced-function allele, or two reduced-function alleles.
-
Normal (Extensive) Metabolizer (NM/EM): Two functional alleles.
-
Ultrarapid Metabolizer (UM): More than two copies of functional alleles.
-
-
An activity score can be assigned based on the combination of alleles to provide a more quantitative prediction of enzyme function.
-
Therapeutic Drug Monitoring (TDM) of this compound (Summary)
Objective: To quantify plasma concentrations of this compound and its major metabolite, cis-hydroxythis compound, to guide dosing and minimize toxicity.
Methodology:
-
Sample Collection:
-
Collect a blood sample in a serum separator tube (plain red top, no gel).
-
Samples should be collected at trough concentration (immediately before the next scheduled dose).
-
Ensure the patient has reached steady-state (typically after at least 5 half-lives). For this compound, this can be 14 days or longer, especially in poor metabolizers. A sample can be taken 3-5 days after starting treatment to identify potential poor metabolizers early.
-
-
Sample Processing:
-
Centrifuge the blood sample to separate the serum.
-
Store and transport the serum sample refrigerated or frozen.
-
-
Quantification:
-
Plasma concentrations of this compound and cis-hydroxythis compound are typically measured using Liquid Chromatography-Mass Spectrometry (LC-MS). This method provides high sensitivity and specificity.
-
-
Data Interpretation:
-
Compare the measured this compound concentration to the therapeutic range (0.15-0.60 mcg/mL).
-
Calculate the metabolic ratio (cis-hydroxythis compound / this compound). A low ratio can indicate poor metabolism.
-
Nerve Conduction Study (NCS) for Peripheral Neuropathy Assessment (Summary)
Objective: To electrophysiologically assess the function of peripheral nerves and detect signs of neuropathy, such as demyelination or axonal loss.
Methodology:
-
Patient Preparation: The patient is positioned comfortably, and the skin temperature over the limbs to be tested is maintained above 31-32°C.
-
Electrode Placement:
-
Stimulating Electrodes: Placed on the skin over the nerve to be studied.
-
Recording Electrodes: Placed on the skin over a muscle supplied by a motor nerve or over the skin in the sensory distribution of a sensory nerve.
-
-
Nerve Stimulation: A small electrical impulse is delivered through the stimulating electrodes to activate the nerve.
-
Data Acquisition: The resulting electrical response (Compound Muscle Action Potential for motor nerves, Sensory Nerve Action Potential for sensory nerves) is recorded. Key parameters measured include:
-
Latency: The time it takes for the electrical signal to travel from the stimulation site to the recording site.
-
Amplitude: The strength of the nerve response, which reflects the number of functioning axons.
-
Conduction Velocity: The speed at which the electrical signal travels along the nerve.
-
-
Interpretation:
-
Demyelination: Characterized by slowed conduction velocities, prolonged latencies, and potential conduction block.
-
Axonal Loss: Characterized by reduced amplitudes of the recorded responses.
-
Findings are compared to established normative values, adjusting for factors like age.
-
Visualizations
Caption: this compound metabolism, toxicity, and the role of CYP2D6.
Caption: Workflow for mitigating this compound-induced neuropathy.
References
Technical Support Center: Minimizing Perhexiline Hepatotoxicity in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing hepatotoxicity during long-term animal studies with Perhexiline. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced hepatotoxicity?
A1: this compound-induced hepatotoxicity is multifactorial and primarily linked to mitochondrial dysfunction, apoptosis, and endoplasmic reticulum (ER) stress.[1][2] The parent drug, particularly at high plasma concentrations, is believed to be the main toxic agent.[1] this compound can inhibit mitochondrial respiratory chain complexes, leading to decreased ATP production and increased reactive oxygen species (ROS), which in turn can trigger apoptotic pathways.[2] Additionally, this compound can induce ER stress, further contributing to cellular damage.[1] A key factor in this compound toxicity is its metabolism. The drug is primarily metabolized by the cytochrome P450 enzyme CYP2D6. Animals or humans with poor CYP2D6 metabolism are at a much higher risk of accumulating the drug to toxic levels.
Q2: Which animal models are most appropriate for studying this compound hepatotoxicity?
A2: The choice of animal model is critical due to species differences in this compound metabolism. Standard rodent models like Sprague-Dawley rats or CD-1 mice can be used; however, they may not fully recapitulate the human metabolic profile. A more advanced and clinically relevant model is the CYP2D6-humanized mouse. These mice are genetically engineered to express the human CYP2D6 enzyme, allowing for a more accurate representation of this compound metabolism and its associated toxicity in humans. This model is particularly useful for investigating the differences in toxicity between normal and poor metabolizer phenotypes.
Q3: What is the most critical factor to control in long-term this compound animal studies to minimize hepatotoxicity?
A3: The most critical factor is maintaining plasma concentrations of this compound within a therapeutic range and avoiding toxic accumulation. This is best achieved through therapeutic drug monitoring (TDM). Due to significant inter-individual variability in drug metabolism, fixed dosing can lead to highly variable plasma levels and unexpected toxicity. Regular monitoring of plasma this compound concentrations allows for dose adjustments to prevent reaching hepatotoxic levels.
Q4: Are there any strategies, besides dose adjustment, to mitigate this compound-induced liver injury in animal studies?
A4: While dose adjustment based on TDM is the primary strategy, some experimental approaches could be explored based on the mechanisms of toxicity. For instance, co-administration of agents that reduce ER stress or mitochondrial dysfunction have shown protective effects in in-vitro studies and could potentially be tested in animal models. One study showed that pre-treatment with the chemical chaperone 4-Phenylbutyrate (4-PBA) or the p38 inhibitor SB239063 could attenuate this compound-induced cytotoxicity in cell culture. However, the in-vivo efficacy and potential for interactions of such co-treatments would need to be carefully evaluated.
Troubleshooting Guide for In-Vivo Experiments
| Issue | Possible Cause | Troubleshooting Step |
| Unexpectedly high mortality rates in a study cohort. | Dosing error resulting in toxic plasma concentrations. | Immediately verify the dose formulation concentration and the administered volume. Review dosing procedures with technical staff. |
| High sensitivity of the specific animal strain to this compound. | Review the health status and genetic background of the animal strain. Consider a dose-range-finding study in the specific strain. For this compound, consider using a CYP2D6-humanized model to better control for metabolic variations. | |
| Vehicle-related toxicity. | Run a parallel cohort treated with the vehicle alone to rule out adverse effects from the formulation excipients. | |
| High variability in liver enzyme levels (e.g., ALT, AST) between animals in the same dose group. | Inter-animal differences in this compound metabolism (pharmacokinetics). | Implement therapeutic drug monitoring (TDM) to normalize plasma drug exposure across animals. Adjust individual doses based on plasma concentration measurements. |
| Variability in animal handling and sample collection. | Standardize all procedures for blood collection and tissue harvesting. Ensure consistent timing of sample collection relative to the last dose administration. | |
| Significant weight loss in treated animals. | Systemic toxicity or reduced food intake due to adverse effects. | Monitor food and water consumption daily. Consider pair-feeding the control group to match the intake of the treated group to differentiate between direct toxicity and effects of malnutrition. If weight loss is severe, consider reducing the dose. |
| Histopathological findings of phospholipidosis. | Drug-induced accumulation of phospholipids in lysosomes, a known effect of some cationic amphiphilic drugs. | This is a known class effect for certain drugs and may not always be associated with overt organ dysfunction. The significance should be interpreted in the context of other findings (clinical chemistry, other histopathological changes). Consider the duration of the study, as phospholipidosis can be reversible. |
Experimental Protocols
Representative Protocol for a 13-Week Oral Toxicity Study of this compound in Rats
This protocol is based on general guidelines for chronic toxicity studies and should be adapted based on pilot study data.
-
Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old at the start of the study.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose
-
Dose selection should be based on preliminary dose-range finding studies.
-
-
Administration: Daily oral gavage for 90 days.
-
Monitoring:
-
Clinical Observations: Daily checks for signs of toxicity (e.g., changes in posture, activity, breathing), and weekly detailed clinical examination.
-
Body Weight and Food Consumption: Recorded weekly.
-
Clinical Pathology: Blood samples collected at weeks 4 and 13 for hematology and clinical chemistry (including ALT, AST, ALP, bilirubin). Urine samples collected for urinalysis.
-
Therapeutic Drug Monitoring (TDM): Satellite groups for toxicokinetic analysis at selected time points to determine this compound plasma concentrations.
-
-
Endpoint Analysis:
-
At termination, all animals undergo a full necropsy.
-
Organ weights (liver, kidneys, spleen, etc.) are recorded.
-
Histopathological examination of the liver and other major organs.
-
Protocol for Caspase Activity Assay in Liver Tissue
To investigate the involvement of apoptosis in hepatotoxicity:
-
Homogenize liver tissue samples in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration of the supernatant (e.g., using a BCA assay).
-
Use a commercially available caspase-3/7, -8, or -9 activity assay kit.
-
Add lysate to a microplate with the specific caspase substrate.
-
Incubate at 37°C.
-
Measure the fluorescence or absorbance of the cleaved substrate using a plate reader.
-
Normalize caspase activity to the protein concentration of the sample.
Data Presentation
Table 1: Representative Clinical Chemistry Data from a 13-Week Rat Study
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| ALT (U/L) | 35 ± 8 | 42 ± 10 | 85 ± 20 | 250 ± 60** |
| AST (U/L) | 80 ± 15 | 95 ± 20 | 180 ± 40 | 550 ± 120** |
| ALP (U/L) | 250 ± 50 | 260 ± 55 | 280 ± 60 | 310 ± 70 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.4 ± 0.2 | 0.8 ± 0.3* |
Values are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to control.
Table 2: Representative Histopathological Findings in the Liver
| Finding | Control | Low Dose | Mid Dose | High Dose |
| Hepatocellular Necrosis | 0/10 | 0/10 | 3/10 | 8/10 |
| Inflammatory Cell Infiltration | 0/10 | 1/10 | 5/10 | 9/10 |
| Steatosis (Fatty Change) | 0/10 | 2/10 | 6/10 | 10/10 |
| Phospholipidosis | 0/10 | 1/10 | 7/10 | 10/10 |
Data presented as number of animals with the finding / total number of animals.
Visualizations
References
Technical Support Center: Endpoint Selection for Perhexiline in Hypertrophic Cardiomyopathy (HCM) Clinical Trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and implementing appropriate endpoints in clinical trials investigating Perhexiline for the treatment of Hypertrophic Cardiomyopathy (HCM).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in HCM, and how does it influence endpoint selection?
A1: this compound is a metabolic modulator. Its primary mechanism involves inhibiting the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2.[1][2][3] This inhibition shifts the heart's energy metabolism away from long-chain fatty acid oxidation towards the more oxygen-efficient pathway of glucose and lactate utilization.[1][4] In HCM, which is characterized by impaired cardiac energy metabolism, this shift can correct the energy deficiency. This mechanism directly supports the selection of endpoints that measure cardiac energetics, diastolic function (a highly energy-dependent process), and the resulting improvements in overall exercise capacity and patient symptoms.
Q2: What are the key primary and secondary endpoints that have been used in clinical trials of this compound for HCM?
A2: Based on completed clinical trials, the key endpoints focus on functional capacity, cardiac energetics, and patient-reported outcomes. The primary endpoint has typically been an objective measure of exercise capacity, while secondary endpoints delve into the underlying mechanism and patient's quality of life. A summary is provided in the table below.
Q3: Why is peak oxygen consumption (peak V̇O₂) a common primary endpoint for HCM trials?
A3: Peak V̇O₂ is a well-established, objective, and reproducible measure of a patient's maximal exercise capacity. It provides an integrated assessment of the cardiac, pulmonary, and musculoskeletal systems. In HCM, exercise intolerance is a primary symptom, and an improvement in peak V̇O₂ is considered a clinically meaningful outcome that reflects an enhancement in functional status. Cardiopulmonary Exercise Testing (CPET), the method used to measure peak V̇O₂, is a guideline-supported tool for evaluating functional capacity and prognosis in HCM patients.
Q4: What are patient-reported outcomes (PROs), and why are they important in HCM trials?
A4: Patient-reported outcomes (PROs) are measures of a patient's health status as reported directly by the patient, without interpretation by a clinician. In HCM, where the primary goal of treatment is often to improve symptoms, function, and quality of life, PROs are critical. The Kansas City Cardiomyopathy Questionnaire (KCCQ) is a validated, 23-item tool used to quantify physical limitations, symptoms, social interference, and quality of life in patients with heart failure, and its validity in the HCM population has been established. Regulatory authorities are increasingly recognizing the value of PROs like the KCCQ as important trial endpoints.
Q5: What are the main challenges when selecting endpoints for HCM clinical trials?
A5: Designing effective clinical trials in HCM is complex due to several factors. The condition is relatively rare and has a diverse clinical presentation, which can complicate patient recruitment and data interpretation. Furthermore, "hard" clinical endpoints such as hospitalization or mortality have low event rates, making them difficult to use as primary endpoints in trials of feasible size and duration. Consequently, trials often rely on surrogate endpoints like functional capacity and patient-reported outcomes, which must be both statistically robust and clinically meaningful.
Troubleshooting Guides
Issue 1: High variability in peak V̇O₂ measurements during Cardiopulmonary Exercise Testing (CPET).
-
Cause: Inconsistent testing protocols, patient anxiety, or submaximal effort can lead to significant variability in peak V̇O₂ results, compromising data quality.
-
Troubleshooting Steps:
-
Standardize the Protocol: Implement a consistent CPET protocol across all study sites. A personalized, ramp-based protocol on a cycle ergometer is preferred, designed to achieve a test duration of 8 to 12 minutes.
-
Patient Acclimatization: Ensure patients are familiar with the equipment and procedure. A brief, unloaded warm-up period can help reduce anxiety and ensure a more accurate reading.
-
Objective Criteria for Maximal Effort: Do not rely solely on patient-reported exhaustion. Confirm maximal effort using objective criteria, such as a respiratory exchange ratio (RER) of >1.10, achievement of >85% of predicted maximal heart rate, or a plateau in V̇O₂ despite an increasing workload.
-
Consistent Instructions: Use a scripted set of instructions for all patients to encourage maximal effort consistently.
-
Issue 2: The Kansas City Cardiomyopathy Questionnaire (KCCQ) scores do not seem to fully capture the patient's experience.
-
Cause: While validated, the KCCQ was originally developed for heart failure and may not encompass all symptoms specific to HCM. Patients have reported that important symptoms like chest pain, dizziness, palpitations, and pre-syncope are not explicitly included. Additionally, the term "heart failure" in the questionnaire can be confusing or distressing for some HCM patients.
-
Troubleshooting Steps:
-
Supplemental Instruments: Consider using additional validated questionnaires or patient diaries to specifically track symptoms not fully captured by the KCCQ, such as chest pain frequency or palpitations.
-
Patient Education: During the informed consent and onboarding process, explain the purpose of the KCCQ. Clarify that "heart failure" in the context of the questionnaire refers to the heart's inability to function optimally, which can cause their specific symptoms.
-
Qualitative Data: Incorporate qualitative interviews with a subset of trial participants to gain a deeper understanding of their experience and the impact of the treatment on their daily lives, supplementing the quantitative KCCQ data.
-
Data Presentation: Endpoints in this compound HCM Trials
Table 1: Summary of Endpoints from this compound HCM Clinical Trials
| Endpoint Category | Specific Endpoint | Measurement Method | Typical Result with this compound |
| Primary Endpoint | |||
| Functional Capacity | Peak Oxygen Consumption (peak V̇O₂) | Cardiopulmonary Exercise Testing (CPET) | Significant increase (e.g., from 22.2 to 24.3 mL·kg⁻¹·min⁻¹) |
| Secondary Endpoints | |||
| Cardiac Energetics | Myocardial Phosphocreatine/ATP Ratio (PCr/ATP) | ³¹P Magnetic Resonance Spectroscopy (³¹P-MRS) | Significant improvement (e.g., from 1.27 to 1.73) |
| Diastolic Function | Heart Rate Normalized Time to Peak Filling (nTTPF) | Radionuclide Ventriculography | Normalization of the abnormal prolongation during exercise |
| Functional Status | New York Heart Association (NYHA) Class | Clinician Assessment | Significant improvement (e.g., reduction of 0.8 class) |
| Patient-Reported Outcome | Quality of Life Score | Kansas City Cardiomyopathy Questionnaire (KCCQ) | Statistically significant improvements observed |
| Functional Capacity | 6-Minute Walk Test (6MWT) | Standardized walking test | Used as a secondary functional measure |
| Structural Changes | Left Ventricular Hypertrophy (LVH) | Cardiovascular Magnetic Resonance (CMR) | Investigated as an endpoint for potential regression |
Experimental Protocols
Protocol 1: Cardiopulmonary Exercise Testing (CPET) for Peak V̇O₂
-
Patient Preparation: Patients should avoid heavy meals, caffeine, and smoking for at least 3 hours prior to the test. Standard background medical therapy should be continued as per the trial protocol.
-
Equipment: Use a calibrated, electronically braked cycle ergometer.
-
Protocol: A symptom-limited, individualized ramp protocol is recommended. The work rate should be chosen to elicit exhaustion within 8-12 minutes.
-
Procedure:
-
Record baseline resting ECG, blood pressure, and gas exchange data for 3 minutes.
-
Begin a 3-minute warm-up of unloaded pedaling.
-
Initiate the ramp protocol, increasing the work rate continuously.
-
Collect breath-by-breath gas exchange data throughout the test.
-
Monitor ECG, blood pressure, and patient-reported symptoms (e.g., Borg scale rating of perceived exertion) at regular intervals (e.g., every 1-2 minutes).
-
Continue the test until the patient reaches exhaustion or other protocol-defined stopping criteria are met.
-
-
Data Analysis: Peak V̇O₂ is typically defined as the average V̇O₂ during the final 20-30 seconds of exercise. Other key parameters to analyze include the V̇E/V̇CO₂ slope and oxygen uptake efficiency slope (OUES).
Protocol 2: ³¹P Magnetic Resonance Spectroscopy (³¹P-MRS) for Myocardial Energetics
-
Principle: ³¹P-MRS is a non-invasive imaging technique that can quantify the relative concentrations of high-energy phosphate compounds in the myocardium.
-
Procedure:
-
The patient is positioned within a high-field MRI scanner (e.g., 3.0 Tesla).
-
A specialized radiofrequency coil is placed over the chest to detect the ³¹P signal.
-
ECG-gated spectra are acquired from a defined voxel within the interventricular septum to minimize motion artifacts.
-
-
Data Analysis: The primary outcome is the ratio of phosphocreatine (PCr) to adenosine triphosphate (ATP). A lower PCr/ATP ratio indicates an impaired energetic state, which is characteristic of HCM.
Visualizations
Caption: this compound's mechanism of action in shifting myocardial metabolism.
Caption: Typical experimental workflow for a this compound HCM clinical trial.
Caption: Logical relationship from mechanism to clinical endpoints.
References
Technical Support Center: Chiral Separation of Perhexiline Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of perhexiline enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound important?
This compound is administered as a racemic mixture, but its enantiomers exhibit different pharmacokinetic and pharmacodynamic profiles. The metabolism of this compound is mediated by the polymorphic enzyme CYP2D6, and differences in the disposition of its enantiomers have been observed.[1] For instance, clinical studies have shown that (+)-perhexiline concentrations can be higher than (-)-perhexiline concentrations in patients, indicating stereoselective disposition.[1] Therefore, separating and quantifying the individual enantiomers is crucial for therapeutic drug monitoring, understanding its metabolism, and minimizing potential toxicity associated with elevated plasma concentrations.[1]
Q2: What are the primary analytical techniques for separating this compound enantiomers?
The most common techniques for chiral separations, including for this compound, are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[2][3] HPLC with a chiral stationary phase (CSP) is a widely used and robust method. SFC is gaining popularity as a "greener" and often faster alternative to normal-phase HPLC. CE offers high separation efficiency and requires minimal sample volume.
Q3: What is the most critical factor for a successful chiral separation?
The choice of the Chiral Stationary Phase (CSP) is the most critical factor in developing a successful chiral separation method. CSPs contain a chiral selector that interacts stereoselectively with the enantiomers, leading to differential retention and, thus, separation. Polysaccharide-based CSPs are widely used and effective for a broad range of chiral compounds.
Troubleshooting Guide
Problem 1: No separation of enantiomers (co-elution).
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | The primary reason for no separation is the lack of differential interaction between the enantiomers and the CSP. Solution: Screen different types of CSPs (e.g., polysaccharide-based, protein-based). |
| Incorrect Mobile Phase Composition | The mobile phase composition significantly influences enantioselectivity. Solution 1: If using reversed-phase, alter the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa) and its percentage. Solution 2: If using normal-phase or SFC, try different alcohol modifiers (e.g., methanol, ethanol, isopropanol). Solution 3: For SFC, adjust the percentage of the co-solvent. |
| Sub-optimal Temperature | Temperature affects the thermodynamics of the chiral recognition process. Solution: Evaluate the separation at different temperatures (e.g., in 5 °C increments from 15°C to 40°C). Lower temperatures often improve resolution but may increase analysis time and backpressure. |
Problem 2: Poor resolution (Rs < 1.5).
| Possible Cause | Troubleshooting Step |
| Low Separation Efficiency | The column may not be providing enough theoretical plates. Solution 1: Decrease the flow rate. This often increases efficiency and resolution, but also run time. Solution 2: Use a longer column or a column packed with smaller particles (if system pressure allows). |
| Mobile Phase Composition Not Optimized | Fine-tuning the mobile phase can enhance resolution. Solution 1: Make small, incremental changes to the organic modifier percentage. Solution 2: Introduce an additive. For basic compounds like this compound, a basic additive (e.g., diethylamine, DEA) can improve peak shape and resolution. For acidic compounds, an acidic additive (e.g., trifluoroacetic acid, TFA) may be beneficial. |
| Incorrect Flow Rate (SFC) | In SFC, increasing the flow rate can sometimes improve resolution, up to a certain point, before efficiency is lost. Solution: Optimize the flow rate systematically (e.g., from 1 mL/min to 5 mL/min). |
Problem 3: Peak tailing or broadening.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions | Unwanted interactions between the analyte and the stationary phase can lead to poor peak shape. Solution: Add a competing agent to the mobile phase. For a basic compound like this compound, adding a small amount of a basic modifier like DEA (e.g., 0.1%) can block active sites on the silica surface and improve peak symmetry. |
| Column Overload | Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or the concentration of the sample. |
| Extra-column Dispersion | Peak broadening can occur in the tubing and connections of the HPLC/SFC system. Solution: Use tubing with a smaller internal diameter and minimize the length of all connections between the injector, column, and detector. |
Problem 4: Poor reproducibility (shifting retention times).
| Possible Cause | Troubleshooting Step |
| Insufficient Column Equilibration | The column is not fully equilibrated with the mobile phase before injection. This is a common issue when changing mobile phase compositions. Solution: Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before starting the analysis. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant temperature. |
| "Memory Effects" from Additives | Residual acidic or basic additives from previous analyses can alter the stationary phase surface and affect current separations. Solution: Dedicate columns to specific methods with particular additives. If not possible, implement a rigorous column washing protocol between different methods. |
Quantitative Data Summary
The following table summarizes performance data from a validated enantioselective HPLC method for this compound.
| Parameter | (+)-Perhexiline | (-)-Perhexiline | Reference |
| Limit of Quantification (LOQ) | 0.01 mg/L | 0.01 mg/L | |
| Intra-assay Precision (CV%) at 0.01 mg/L | <20% | <20% | |
| Intra-assay Bias at 0.01 mg/L | <20% | <20% | |
| Inter-assay Precision (CV%) at 0.03 mg/L | <15% | <15% | |
| Inter-assay Bias at 0.03 mg/L | <15% | <15% |
Experimental Protocols
Detailed Protocol: Enantioselective HPLC-Fluorescence Method for this compound
This protocol is based on a validated method for the determination of this compound enantiomers in human plasma.
1. Sample Preparation (Plasma): a. Perform a liquid-liquid extraction of the plasma sample. b. Evaporate the organic extract to dryness. c. Reconstitute the residue in a suitable solvent.
2. Pre-column Derivatization: a. Add the chiral derivatizing agent, (R)-(-)-1-(1-naphthyl)ethyl isocyanate, to the reconstituted extract. b. Incubate to allow the formation of diastereomers. c. Stop the reaction and prepare the sample for injection.
3. HPLC Conditions:
- Column: C18 stationary phase.
- Mobile Phase: Gradient elution with methanol and water.
- Flow Rate: Typically 1.0 mL/min.
- Detection: Fluorescence detector.
- Injection Volume: 20 µL.
4. Quantification: a. Construct calibration curves for each enantiomer using standards of known concentrations. b. Quantify the enantiomers in the samples by comparing their peak areas to the calibration curves.
Visualizations
Caption: A typical workflow for developing a chiral separation method.
Caption: A logical diagram for troubleshooting common chiral separation problems.
References
- 1. Enantioselective assay for the determination of this compound enantiomers in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. New insights into supercritical fluid chromatography for chiral separations | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Buffer Conditions for Perhexiline Enzyme Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Perhexiline enzyme inhibition assays.
Introduction to this compound and its Mechanism of Action
This compound is a drug known for its inhibitory action on carnitine palmitoyltransferase (CPT) enzymes.[1][2] Its primary targets are CPT-1, located on the outer mitochondrial membrane, and to a lesser extent, CPT-2, on the inner mitochondrial membrane.[1][3] By inhibiting these enzymes, this compound effectively shifts the myocardial energy metabolism from relying on long-chain fatty acid oxidation to glucose metabolism.[2] This metabolic switch is particularly beneficial in ischemic conditions as glucose oxidation requires less oxygen to produce the same amount of ATP.
Due to its narrow therapeutic index and pharmacokinetic variability linked to its metabolism by the CYP2D6 enzyme, careful and optimized in vitro assays are crucial for studying its inhibitory effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzyme targets of this compound?
A1: this compound primarily targets Carnitine Palmitoyltransferase-1 (CPT-1) and, to a lesser extent, Carnitine Palmitoyltransferase-2 (CPT-2).
Q2: What is the mechanism of this compound's inhibition of CPT-1?
A2: this compound acts as a competitive inhibitor of CPT-1 with respect to palmitoyl-CoA and a non-competitive inhibitor with respect to carnitine.
Q3: What are typical IC₅₀ values for this compound against CPT enzymes?
A3: In vitro studies using rat mitochondria have reported IC₅₀ values of approximately 77 µM for cardiac CPT-1 and 148 µM for hepatic CPT-1. The IC₅₀ for CPT-2 has been reported to be around 79 µM.
Q4: Why is optimizing the assay buffer so critical for this compound inhibition studies?
A4: The activity and inhibition of CPT enzymes are highly sensitive to the assay buffer's pH and ionic strength. Optimizing these conditions is essential for obtaining accurate and reproducible IC₅₀ values for this compound.
Q5: What are common buffer systems used for CPT enzyme assays?
A5: Common buffer systems include Tris-HCl, HEPES, and potassium phosphate buffers. The choice of buffer depends on the specific requirements of the assay, such as the optimal pH for enzyme activity and stability.
Q6: What is the role of additives like BSA and EDTA in the assay buffer?
A6: Bovine Serum Albumin (BSA) is often included to bind free fatty acids that can inhibit the enzyme, thereby improving assay performance. EDTA is a chelating agent used to prevent the inhibition of the enzyme by divalent metal ions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no enzyme activity | Incorrect pH of the assay buffer. | Verify the pH of the buffer and adjust it to the optimal range for the specific CPT isoform (typically between 7.0 and 8.0). |
| Sub-optimal ionic strength. | Optimize the salt concentration (e.g., KCl) in the buffer. CPT activity can be sensitive to both very low and very high ionic strengths. | |
| Enzyme degradation. | Ensure proper storage of the enzyme and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. | |
| High background signal | Spontaneous substrate degradation. | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate breakdown. If high, consider preparing fresh substrate or adjusting the buffer pH. |
| Contaminated reagents. | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. | |
| Inconsistent IC₅₀ values for this compound | Variations in buffer pH between experiments. | Prepare a large batch of buffer and re-verify the pH before each experiment. Note that the pH of Tris buffers is temperature-sensitive. |
| Inconsistent ionic strength. | Ensure the final concentration of all salts in the reaction mixture is consistent across all experiments. | |
| This compound precipitation. | This compound is lipophilic. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay is low and consistent. | |
| Assay signal drifts over time | Temperature fluctuations. | Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. |
| Evaporation from wells. | Use plate sealers, especially for long incubation times, to prevent changes in reagent concentrations due to evaporation. |
Data Presentation: Impact of Buffer Conditions on this compound IC₅₀
Optimizing buffer conditions is paramount for accurate determination of inhibitor potency. The following tables illustrate the expected impact of pH and ionic strength on the IC₅₀ value of this compound against CPT-1.
Disclaimer: The following quantitative data are representative examples based on general principles of enzyme kinetics and the known behavior of CPT enzymes. Specific experimental validation is required to determine the precise effects for your assay system.
Table 1: Hypothetical Effect of pH on this compound IC₅₀ for CPT-1
| Buffer System (50 mM) | pH | This compound IC₅₀ (µM) | Rationale |
| HEPES-KOH | 7.0 | 85 | Lower pH can sometimes decrease the inhibitory potency of certain compounds. |
| HEPES-KOH | 7.4 | 77 | Represents a physiologically relevant pH and often the optimal condition for the assay. |
| Tris-HCl | 8.0 | 70 | A slightly more alkaline pH may enhance the binding of some inhibitors. |
Table 2: Hypothetical Effect of Ionic Strength (KCl) on this compound IC₅₀ for CPT-1 at pH 7.4
| KCl Concentration (mM) | This compound IC₅₀ (µM) | Rationale |
| 50 | 82 | Low ionic strength can alter enzyme conformation and affect inhibitor binding. |
| 100 | 77 | Optimal ionic strength can promote the native conformation of the enzyme and facilitate inhibitor interaction. |
| 200 | 90 | High ionic strength can lead to non-specific ionic interactions that may interfere with inhibitor binding. |
Experimental Protocols
Protocol 1: Spectrophotometric CPT-1 Inhibition Assay
This protocol is adapted from a common method for measuring CPT activity by monitoring the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Materials:
-
Assay Buffer: 116 mM Tris-HCl, pH 8.0, containing 2.5 mM EDTA, and 0.2% Triton X-100.
-
DTNB Solution: 2 mM DTNB in Assay Buffer.
-
Substrate Solution: 10 mM L-Carnitine in deionized water.
-
Palmitoyl-CoA Solution: 1 mM Palmitoyl-CoA in deionized water.
-
Enzyme Preparation: Isolated mitochondria or purified CPT-1.
-
Inhibitor: this compound stock solution in DMSO.
Procedure:
-
Prepare Reaction Mix: In a 96-well plate, add the following to each well:
-
175 µL of Assay Buffer with 2 mM DTNB.
-
10 µL of this compound dilution in DMSO (or DMSO for control).
-
10 µL of Substrate Solution (L-Carnitine).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 10 µL of the enzyme preparation to each well.
-
Add Palmitoyl-CoA: Immediately add 10 µL of Palmitoyl-CoA solution to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes in a temperature-controlled plate reader at 37°C.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curve. Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Radiometric CPT-2 Inhibition Assay
This protocol measures the formation of radiolabeled palmitoyl-L-carnitine from radiolabeled L-carnitine.
Materials:
-
Assay Buffer: 20 mM HEPES, pH 7.4, containing 1 mM EDTA, and 0.1% BSA (fatty acid-free).
-
Substrate Mix: 500 µM Palmitoyl-CoA and 250 µM L-[³H-methyl]-carnitine in Assay Buffer.
-
Enzyme Preparation: Isolated inner mitochondrial membranes or purified CPT-2.
-
Inhibitor: this compound stock solution in DMSO.
-
Stopping Solution: 1 M HCl.
-
Extraction Solvent: 1-Butanol.
-
Scintillation Cocktail.
Procedure:
-
Prepare Reaction: In microcentrifuge tubes, add:
-
50 µL of Assay Buffer.
-
10 µL of this compound dilution in DMSO (or DMSO for control).
-
20 µL of enzyme preparation.
-
-
Pre-incubation: Incubate the tubes at 37°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of the Substrate Mix to start the reaction.
-
Incubation: Incubate at 37°C for 10 minutes.
-
Stop Reaction: Add 50 µL of 1 M HCl.
-
Extraction: Add 200 µL of 1-butanol, vortex thoroughly, and centrifuge to separate the phases.
-
Measure Radioactivity: Transfer a portion of the upper butanol phase (containing the radiolabeled palmitoyl-L-carnitine) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of product formed and calculate the percent inhibition for each this compound concentration. Calculate the IC₅₀ value from a dose-response curve.
Visualizations
Caption: this compound's inhibition of CPT-1 and CPT-2 in the fatty acid oxidation pathway.
Caption: General workflow for a this compound enzyme inhibition assay.
Caption: A logical approach to troubleshooting inconsistent assay results.
References
strategies for long-term stable storage of Perhexiline and its metabolites
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stable storage of perhexiline and its primary metabolites, cis- and trans-hydroxythis compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound maleate?
A1: For long-term stability, solid this compound maleate should be stored at -20°C, where it can remain stable for at least four years. For shorter periods, storage at 4°C in a sealed container, protected from moisture, is also acceptable.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound in organic solvents such as DMSO, ethanol, or dimethylformamide should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is crucial to keep these solutions in sealed containers to prevent evaporation and moisture absorption.[1][2]
Q3: Can I store this compound in aqueous solutions?
A3: Storing this compound in aqueous buffers for more than one day is not recommended due to its limited solubility and potential for precipitation.[3] If you must prepare aqueous solutions, they should be made fresh for immediate use.
Q4: How stable are this compound and its metabolites in plasma samples?
A4: this compound and its major metabolite, cis-hydroxythis compound, are stable in human plasma for over four weeks when stored at 2-8°C. For longer-term storage of plasma samples, freezing at -20°C or -80°C is a common practice to prevent degradation of analytes.
Q5: What are the primary metabolites of this compound?
A5: The primary metabolites of this compound are the cis- and trans-isomers of hydroxythis compound. These are formed in the liver primarily through the action of the cytochrome P450 enzyme CYP2D6.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The concentration of this compound exceeds its solubility in the chosen solvent. The storage temperature is too high, leading to solvent evaporation. | Ensure the concentration is within the known solubility limits for the solvent. Store at the recommended -80°C or -20°C in a tightly sealed vial. Briefly warm and vortex the solution to attempt redissolution before use. |
| Inconsistent analytical results | Degradation of the analyte due to improper storage. Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Ensure that both solid compounds and solutions are stored at the correct temperatures and protected from moisture. |
| Low recovery from biological samples | Degradation of this compound or its metabolites in the biological matrix. | Ensure plasma/serum samples are processed and stored promptly at 2-8°C for short-term or frozen for long-term storage. Consider the use of enzyme inhibitors if metabolic degradation after sample collection is suspected. |
| Variability in metabolite concentrations | The metabolism of this compound is subject to genetic polymorphism of the CYP2D6 enzyme, leading to significant inter-individual differences in metabolite formation. | Be aware that subject-to-subject variability is expected. When conducting in vivo studies, consider CYP2D6 genotyping of subjects if feasible. |
Storage Conditions Summary
The following tables summarize the recommended storage conditions for this compound and its stability in biological matrices.
Table 1: Storage of this compound Maleate (Solid and Solutions)
| Form | Storage Temperature | Duration | Key Considerations |
| Crystalline Solid | -20°C | ≥ 4 years | Store in a well-sealed container. |
| Crystalline Solid | 4°C | Shorter-term | Keep sealed and protected from moisture. |
| In Organic Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Keep sealed. |
| In Organic Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Keep sealed. |
| Aqueous Solution | Room Temperature or 4°C | ≤ 1 day | Not recommended for long-term storage due to low solubility. |
Table 2: Stability in Biological Samples
| Analyte | Matrix | Storage Temperature | Duration | Reference |
| This compound & cis-hydroxythis compound | Human Plasma | 2-8°C | > 4 weeks |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the long-term stability of this compound in a given solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound maleate and dissolve it in the chosen solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Ensure the solvent is of high purity (e.g., HPLC or LC-MS grade).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple small, tightly sealed vials appropriate for the storage temperature.
-
Prepare separate sets of aliquots for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
-
Include a baseline set of samples for immediate analysis (T=0).
-
-
Sample Analysis at Time Points:
-
At designated time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve a set of aliquots from each storage condition.
-
Allow the samples to thaw completely and equilibrate to room temperature.
-
Prepare working solutions by diluting the stock solution in an appropriate mobile phase or solvent mixture.
-
-
Analytical Method (LC-MS/MS Example):
-
Chromatography: Use a suitable reversed-phase column (e.g., C18 or Phenyl-Hexyl).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor for the specific mass-to-charge ratio (m/z) transitions of this compound.
-
Quantification: Create a calibration curve using freshly prepared standards of known concentrations. Calculate the concentration of this compound in the stored samples by comparing their peak areas to the calibration curve.
-
-
Data Analysis:
-
Compare the concentration of this compound at each time point to the initial (T=0) concentration.
-
Express the stability as the percentage of the initial concentration remaining.
-
A compound is often considered stable if the concentration remains within ±15% of the initial value.
-
Visualizations
Caption: Metabolic pathway of this compound to its primary metabolites.
Caption: Experimental workflow for a long-term stability study.
References
Validation & Comparative
A Comparative Analysis of Perhexiline and Trimetazidine for the Management of Stable Angina
For researchers, scientists, and drug development professionals navigating the therapeutic landscape of stable angina, a clear understanding of the available treatment options is paramount. This guide provides a detailed, objective comparison of two metabolic modulators, perhexiline and trimetazidine, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental data that underpin their use.
Mechanism of Action: A Tale of Two Metabolic Pathways
Both this compound and trimetazidine exert their anti-anginal effects by optimizing myocardial energy metabolism, shifting the heart's reliance from fatty acid oxidation to the more oxygen-efficient process of glucose oxidation. However, they achieve this through distinct molecular targets.
This compound primarily acts as an inhibitor of carnitine palmitoyltransferase-1 (CPT-1).[1][2][3] CPT-1 is a crucial enzyme in the mitochondrial membrane that facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[3] By inhibiting CPT-1, this compound effectively reduces the rate of fatty acid metabolism, compelling the myocardium to utilize glucose as its primary energy source.[4] This metabolic switch leads to an increase in ATP production for the same amount of oxygen consumed, thereby enhancing myocardial efficiency under ischemic conditions.
Trimetazidine , on the other hand, is believed to inhibit the mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the beta-oxidation spiral. This inhibition also leads to a decrease in fatty acid oxidation and a corresponding increase in glucose oxidation. However, it is important to note that the precise mechanism of trimetazidine is a subject of some debate, with some studies questioning the significance of 3-KAT inhibition at clinically relevant concentrations.
The distinct yet convergent pathways of these two drugs are illustrated in the following diagram:
Clinical Efficacy: A Comparative Overview
While direct head-to-head clinical trials comparing this compound and trimetazidine are limited, a substantial body of evidence from placebo-controlled and active-comparator trials allows for an indirect comparison of their efficacy in treating stable angina.
This compound: Clinical studies have demonstrated that this compound significantly reduces the frequency of angina attacks and nitroglycerin consumption compared to placebo. Some studies have even suggested that this compound may be more effective than beta-blockers in reducing angina attacks. A systematic review of 36 randomized controlled trials involving 883 participants showed that a majority of trials reported a 50% or greater reduction in angina attacks with this compound compared to placebo.
Trimetazidine: The efficacy of trimetazidine is well-documented through numerous clinical trials and meta-analyses. A meta-analysis of 12 clinical studies confirmed that trimetazidine significantly reduces the number of weekly angina attacks and improves exercise tolerance, as measured by the time to 1mm ST-segment depression and total work at peak exercise. Another meta-analysis of 13 studies showed that the addition of trimetazidine to other anti-anginal drugs was associated with a smaller weekly mean number of angina attacks and fewer weekly nitroglycerin use.
The following table summarizes the key efficacy endpoints for both drugs based on available clinical trial data.
| Efficacy Parameter | This compound | Trimetazidine |
| Reduction in Angina Attacks | Significant reduction compared to placebo, with some studies showing a ≥50% decrease. | Significant reduction in the number of weekly angina attacks compared to placebo and as an add-on therapy. |
| Nitroglycerin Consumption | Significantly lower consumption compared to placebo. | Significant reduction in weekly nitroglycerin use. |
| Exercise Tolerance | Increased exercise tolerance and aerobic capacity. | Improved time to 1mm ST-segment depression and total work at peak exercise. |
Experimental Protocols: Methodological Insights
The following outlines the general methodologies employed in key experiments to elucidate the mechanisms and efficacy of this compound and trimetazidine.
Measurement of CPT-1 Inhibition by this compound
A common experimental approach to determine the inhibitory effect of this compound on CPT-1 involves the following steps:
This in vitro assay allows for the direct measurement of this compound's effect on the enzymatic activity of CPT-1.
Measurement of 3-Ketoacyl-CoA Thiolase Inhibition by Trimetazidine
The assessment of 3-KAT inhibition by trimetazidine typically involves a spectrophotometric assay:
This method quantifies the enzymatic activity of 3-KAT by measuring the rate of substrate consumption.
Pharmacokinetics and Safety Profiles
The pharmacokinetic and safety profiles of this compound and trimetazidine are distinct and are critical considerations in their clinical application.
| Parameter | This compound | Trimetazidine |
| Metabolism | Primarily metabolized by CYP2D6, exhibiting significant genetic polymorphism leading to variable clearance. | Partially metabolized in the liver. |
| Half-life | Long and variable, ranging from 2 to 30 days. | Approximately 6 hours. |
| Therapeutic Monitoring | Essential due to a narrow therapeutic index and the risk of toxicity. | Not routinely required. |
| Key Adverse Effects | Hepatotoxicity, peripheral neuropathy, hypoglycemia. | Dizziness, headache, gastrointestinal disturbances, and rarely, parkinsonian symptoms. |
Conclusion
This compound and trimetazidine represent valuable therapeutic options for the management of stable angina, particularly for patients who remain symptomatic despite treatment with conventional anti-anginal agents. Both drugs act by modulating myocardial metabolism to improve energy efficiency. This compound's potent inhibition of CPT-1 is well-established, while the precise mechanism of trimetazidine is still a subject of some scientific discussion.
The choice between these agents should be guided by a thorough assessment of the patient's clinical profile, including comorbidities and potential for drug interactions, as well as a careful consideration of their distinct pharmacokinetic and safety profiles. The necessity for therapeutic drug monitoring with this compound contrasts with the generally more predictable pharmacokinetics of trimetazidine. Further direct comparative studies would be beneficial to more definitively delineate the relative efficacy and safety of these two metabolic modulators in the treatment of stable angina.
References
- 1. The efficacy of trimetazidine on stable angina pectoris: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
A Comparative Analysis of Perhexiline and Etomoxir as CPT1 Inhibitors
For Immediate Release
A deep dive into the inhibitory activities of Perhexiline and Etomoxir on Carnitine Palmitoyltransferase 1 (CPT1), offering a comprehensive comparison for researchers in metabolic science and drug development.
This guide provides a detailed comparison of two prominent inhibitors of Carnitine Palmitoyltransferase 1 (CPT1), this compound and Etomoxir. CPT1 is a critical enzyme in fatty acid metabolism, and its inhibition has significant therapeutic implications in various diseases, including cardiovascular conditions and cancer. This document outlines their inhibitory potency, mechanism of action, and the signaling pathways they modulate, supported by experimental data and protocols.
Quantitative Comparison of CPT1 Inhibitory Activity
The inhibitory activities of this compound and Etomoxir against CPT1 have been quantified in various studies. The following table summarizes the key data points for a direct comparison.
| Parameter | This compound | Etomoxir |
| Mechanism of Action | Reversible, competitive with palmitoyl-CoA, non-competitive with carnitine[1] | Irreversible, prodrug converted to active etomoxir-CoA[2] |
| IC50 (CPT1) | 77 µM (rat cardiac mitochondria)[1] | 5-20 nM (CPT-1a)[3] |
| 148 µM (rat hepatic mitochondria)[1] | 0.1 µM (human hepatocytes), 1 µM (guinea pig hepatocytes), 10 µM (rat hepatocytes) | |
| 0.01 - 0.70 µM | ||
| IC50 (CPT2) | 79 µM | Generally considered more selective for CPT1, though some off-target effects are noted at high concentrations. |
| Off-Target Effects | Inhibits mTORC1 signaling, potential for hepatotoxicity. | Inhibition of mitochondrial complex I and disruption of CoA homeostasis at high concentrations (>10 µM). |
Mechanism of Action and Cellular Effects
This compound, an anti-anginal agent, functions as a reversible inhibitor of both CPT1 and CPT2. Its inhibition of CPT1 is competitive with respect to the substrate palmitoyl-CoA and non-competitive with respect to carnitine. This dual inhibition leads to a metabolic shift from fatty acid oxidation (FAO) to glucose oxidation for energy production.
Etomoxir, on the other hand, is an irreversible inhibitor of CPT1. It is a prodrug that is converted intracellularly to its active form, etomoxir-CoA, which then covalently binds to the CPT1 enzyme. This irreversible inhibition potently blocks the entry of long-chain fatty acids into the mitochondria for beta-oxidation. While highly potent, it is crucial to note that at higher concentrations, etomoxir can exert off-target effects, including the inhibition of the electron transport chain's complex I and the disruption of coenzyme A homeostasis. For specific CPT1 inhibition, lower micromolar concentrations (e.g., < 5 µM) are recommended.
Signaling Pathways
The inhibition of CPT1 by this compound and Etomoxir triggers distinct downstream signaling events.
This compound and mTORC1 Signaling
This compound has been shown to influence the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. mTORC1 is a central regulator of cell growth, proliferation, and metabolism. By inhibiting FAO, this compound may alter the cellular energy status, which in turn can modulate mTORC1 activity.
Etomoxir, p38 MAPK, and PPAR Signaling
Etomoxir-mediated inhibition of CPT1 has been linked to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways. The alteration in fatty acid metabolism can induce cellular stress, leading to the activation of p38 MAPK. Furthermore, the accumulation of fatty acids unable to enter the mitochondria can lead to the activation of PPARs, which are nuclear receptors that regulate the expression of genes involved in lipid metabolism.
Experimental Protocols
CPT1 Activity Assay (Spectrophotometric Method)
This protocol is adapted from established methods for determining CPT1 activity by measuring the rate of Coenzyme A (CoA) production.
Materials:
-
Tissue or cell homogenates
-
Assay Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA, 0.2% Triton X-100
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Palmitoyl-CoA
-
L-carnitine
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare tissue or cell homogenates in an appropriate buffer and determine the protein concentration.
-
To each well of a 96-well plate, add a specific amount of protein from the homogenate (e.g., 50-100 µg).
-
Add the assay buffer containing DTNB to each well.
-
To initiate the reaction, add palmitoyl-CoA and L-carnitine to the wells. For inhibitor studies, pre-incubate the homogenate with this compound or Etomoxir for a specified time before adding the substrates.
-
Immediately begin measuring the change in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the free thiol group of CoA with DTNB to form 5-thio-2-nitrobenzoate (TNB), which is yellow.
-
The rate of the reaction is proportional to the CPT1 activity. Calculate the specific activity (e.g., in nmol/min/mg protein).
-
For IC50 determination, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.
CPT1-Mediated Respiration in Permeabilized Cells
This method assesses CPT1 activity by measuring oxygen consumption in cells where the plasma membrane has been permeabilized, allowing for the direct delivery of substrates to the mitochondria.
Materials:
-
Cultured cells
-
Seahorse XF Analyzer (or similar instrument for measuring oxygen consumption)
-
Permeabilization buffer (e.g., containing saponin or a gentle digitonin concentration)
-
Mitochondrial respiration medium
-
Substrates: Palmitoyl-CoA and L-carnitine
-
Inhibitors: this compound, Etomoxir
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with the permeabilization buffer for a short period to selectively permeabilize the plasma membrane.
-
Wash the cells with the mitochondrial respiration medium.
-
Place the plate in the Seahorse XF Analyzer and measure the basal respiration rate.
-
Inject a solution containing palmitoyl-CoA and L-carnitine to initiate CPT1-dependent respiration.
-
To test the inhibitors, inject this compound or Etomoxir at various concentrations and monitor the change in the oxygen consumption rate.
-
The decrease in oxygen consumption upon addition of the inhibitors reflects the inhibition of CPT1-mediated fatty acid oxidation.
Conclusion
This compound and Etomoxir are both potent inhibitors of CPT1, but they exhibit fundamental differences in their mechanism of action, potency, and specificity. Etomoxir is a significantly more potent, irreversible inhibitor, making it a valuable tool for acute and complete CPT1 inhibition in research settings. However, its potential for off-target effects at higher concentrations necessitates careful dose-response studies. This compound, a reversible inhibitor of both CPT1 and CPT2, offers a different pharmacological profile that has been utilized clinically. The choice between these inhibitors will depend on the specific research question, experimental system, and the desired level and duration of CPT1 inhibition. Understanding their distinct effects on cellular signaling pathways is also crucial for interpreting experimental outcomes and for the development of targeted therapeutic strategies.
References
validation of Perhexiline-induced metabolic switch from fatty acids to glucose in vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of perhexiline's in vivo performance in inducing a metabolic switch from fatty acid to glucose utilization in cardiac muscle. We will delve into the supporting experimental data, compare it with alternative metabolic modulators, and provide detailed experimental protocols for key validation techniques.
The this compound Advantage: Enhancing Cardiac Efficiency
This compound is a metabolic modulator that has demonstrated significant efficacy in improving cardiac function, particularly in the context of heart failure and angina.[1][2] Its primary mechanism of action involves the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2.[1][3][4] These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation, the heart's primary energy source. By inhibiting CPT, this compound effectively forces a shift in the myocardial substrate utilization towards glucose and lactate oxidation. This metabolic switch is more oxygen-efficient, meaning more ATP is produced per molecule of oxygen consumed, a critical advantage in ischemic or failing hearts.
In vivo studies in both animal models and human patients with chronic heart failure (CHF) have consistently validated this metabolic switch and its beneficial consequences. Treatment with this compound has been shown to lead to significant improvements in key clinical endpoints.
Comparative Analysis: this compound vs. Alternatives
Several other pharmacological agents also aim to modulate cardiac metabolism by shifting substrate utilization away from fatty acids. Here, we compare this compound to three notable alternatives: etomoxir, trimetazidine, and ranolazine.
| Feature | This compound | Etomoxir | Trimetazidine | Ranolazine |
| Primary Mechanism | Inhibition of CPT-1 and CPT-2 | Irreversible inhibition of CPT-1 | Inhibition of long-chain 3-ketoacyl-CoA thiolase (3-KAT) | Inhibition of the late sodium current (INaL); minor effects on fatty acid oxidation |
| In Vivo Effects on Metabolism | Decreased fatty acid oxidation, increased glucose and lactate oxidation | Potent inhibition of fatty acid oxidation | Decreased fatty acid oxidation, increased glucose oxidation | Minimal to no direct effect on fatty acid or glucose oxidation at therapeutic concentrations |
| Reported In Vivo Efficacy (Heart Failure) | Improved LVEF, VO2max, and symptoms in CHF patients | Improved LVEF in a small study, but development was halted due to toxicity | Improved LVEF and exercise tolerance in some studies | Reduces ischemia-reperfusion injury and arrhythmias; antianginal effects are not primarily metabolic |
| Key Clinical Considerations | Requires therapeutic drug monitoring due to variable metabolism (CYP2D6) and potential for toxicity | Associated with hepatotoxicity | Generally well-tolerated | Can prolong the QT interval |
Signaling Pathway and Experimental Workflow
The metabolic shift induced by this compound is initiated by its direct interaction with CPT enzymes. This primary event triggers a cascade of downstream effects, most notably the activation of the pyruvate dehydrogenase (PDH) complex, the gatekeeper of glucose oxidation.
This compound-Induced Metabolic Reprogramming
Caption: this compound's mechanism of action.
In Vivo Validation Workflow
Caption: A typical in vivo validation workflow.
Experimental Protocols
In Vivo Assessment of Myocardial Substrate Metabolism using Stable Isotope Tracing
This technique allows for the direct measurement of the flux of different substrates through metabolic pathways.
Objective: To quantify the rates of fatty acid and glucose oxidation in the heart in vivo.
Methodology:
-
Animal Model: An appropriate animal model of heart failure (e.g., transverse aortic constriction in mice) or healthy controls are used.
-
Tracer Infusion: A continuous intravenous infusion of stable isotope-labeled substrates is administered. Commonly used tracers include [U-13C]glucose and [U-13C]palmitate.
-
Tissue Harvesting: After a period of tracer infusion to achieve isotopic steady-state, the heart is rapidly excised and freeze-clamped to halt metabolic activity.
-
Metabolite Extraction: Metabolites are extracted from the heart tissue using a suitable solvent (e.g., perchloric acid).
-
Mass Spectrometry or NMR Analysis: The isotopic enrichment of key metabolites of the tricarboxylic acid (TCA) cycle (e.g., citrate, glutamate) is determined using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Metabolic Flux Analysis: The fractional contribution of each substrate to the acetyl-CoA pool entering the TCA cycle is calculated based on the isotopomer distribution in the measured metabolites.
In Vivo Assessment of Cardiac Energetics using 31P Magnetic Resonance Spectroscopy (MRS)
31P MRS is a non-invasive technique that provides a snapshot of the high-energy phosphate metabolism in the heart.
Objective: To measure the myocardial phosphocreatine to ATP (PCr/ATP) ratio as an index of cardiac energy status.
Methodology:
-
Subject Positioning: The subject (animal or human) is placed within the bore of a magnetic resonance scanner. A specialized 31P surface coil is positioned over the chest to detect signals from the heart.
-
Localization: A localization sequence (e.g., 3D ISIS) is used to isolate the signal from a specific voxel within the myocardium, avoiding contamination from surrounding tissues.
-
Data Acquisition: 31P MR spectra are acquired. The acquisition is typically gated to the cardiac cycle to minimize motion artifacts.
-
Spectral Analysis: The acquired spectra are processed to identify and quantify the peaks corresponding to PCr and the three phosphate groups of ATP (α, β, and γ).
-
Ratio Calculation: The PCr/ATP ratio is calculated from the areas of the respective peaks. A lower PCr/ATP ratio is indicative of impaired cardiac energetics.
Conclusion
The in vivo validation of this compound's metabolic switch from fatty acids to glucose is well-documented, with substantial evidence demonstrating its efficacy in improving cardiac function in preclinical and clinical settings. While alternatives like trimetazidine also modulate metabolism, this compound's potent CPT inhibition provides a distinct mechanism of action. Ranolazine, on the other hand, primarily acts on ion channels with minimal direct metabolic effects. The choice of a metabolic modulator for therapeutic development will depend on the specific pathological context and the desired balance of efficacy and safety. The experimental protocols outlined in this guide provide a robust framework for the in vivo validation and comparison of these and other novel metabolic modulators.
References
- 1. Non-invasive investigation of myocardial energetics in cardiac disease using 31P magnetic resonance spectroscopy - Peterzan - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 2. Drugs that Affect Cardiac Metabolism: Focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound-induced fuel switch on the cardiac proteome and metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
efficacy of Perhexiline compared to standard beta-blocker therapy for angina
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of perhexiline and standard beta-blocker therapy for the treatment of angina pectoris. It synthesizes data from clinical studies to offer an objective overview of their respective mechanisms of action, clinical effectiveness, and experimental protocols.
Introduction
Angina pectoris, a manifestation of myocardial ischemia, is conventionally managed with drugs that reduce myocardial oxygen demand or increase supply. Beta-adrenoreceptor blockers (beta-blockers) have long been a cornerstone of anti-anginal therapy. This compound, a metabolic modulator, represents an alternative therapeutic approach. This guide examines the comparative efficacy of these two classes of drugs, drawing on key clinical trial data.
Mechanisms of Action
This compound and beta-blockers alleviate angina through distinct physiological pathways. Beta-blockers primarily reduce myocardial oxygen demand by decreasing heart rate, blood pressure, and contractility. This compound, in contrast, shifts myocardial metabolism from fatty acid to glucose oxidation, a more oxygen-efficient process.
This compound Signaling Pathway
Caption: this compound inhibits CPT-1 and CPT-2, shifting myocardial metabolism.
Beta-Blocker Signaling Pathway
Caption: Beta-blockers block catecholamine effects, reducing myocardial oxygen demand.
Comparative Efficacy Data
Clinical trials have demonstrated the efficacy of both this compound and beta-blockers in managing angina. Notably, some studies suggest this compound may offer superior or additional benefits, particularly in patients with refractory angina.
Head-to-Head Comparison: this compound vs. Oxprenolol
A single-blind study directly compared this compound with the non-selective beta-blocker oxprenolol in 14 patients with angina pectoris.[1] While both drugs were effective, this compound was found to be statistically superior.[1]
| Parameter | This compound | Oxprenolol | p-value |
| Patient Preference | 12 out of 14 patients | 2 out of 14 patients | <0.05 |
| Overall Efficacy | Superior | Effective | <0.05 |
Data from Pilcher, J. (1978). Comparative trial of this compound maleate and oxprenolol in patients with angina pectoris. Postgraduate Medical Journal, 54(636), 663-667.[1]
A systematic review also identified two studies indicating that this compound is significantly more effective at reducing angina attacks and nitroglycerin use than the beta-blockers propranolol and practolol.
This compound as Add-on Therapy to Beta-Blockers
This compound has shown significant efficacy in patients with severe angina who are already receiving beta-blocker therapy.
| Parameter | Baseline (on Beta-Blocker) | This compound (200mg) + Beta-Blocker | This compound (400mg) + Beta-Blocker |
| Mean Weekly Angina Rate | 18.2 ± 2.8 | 6.2 ± 1.5 (p<0.05) | 2.8 ± 0.9 (p<0.05) |
| Mean Exercise Duration (sec) | 261 ± 57 | - | 384 ± 75 (p<0.05) |
Data from a double-blind, placebo-controlled crossover trial in 20 male patients with severe angina refractory to beta-blocker therapy.
Experimental Protocols
The methodologies of key clinical trials provide context for the presented data.
Representative Experimental Workflow
Caption: A typical crossover design for comparing anti-anginal therapies.
Protocol Summary: this compound Add-on Therapy Trial
-
Study Design: A double-blind, placebo-controlled crossover trial.
-
Patient Population: 20 male patients with severe angina pectoris despite ongoing beta-adrenoreceptor blocker therapy. All patients had documented coronary artery disease.
-
Intervention: this compound maleate (100-400 mg daily) or an identical placebo was added to the existing beta-blocker regimen.
-
Outcome Measures:
-
Primary: Mean weekly angina rate, nitroglycerin consumption.
-
Secondary: Mean exercise duration, number of pain-free days.
-
-
Data Collection: Patients maintained diaries of anginal episodes and nitroglycerin use. Exercise tolerance was assessed via standardized protocols.
Safety and Tolerability
While effective, this compound has a narrower therapeutic window compared to beta-blockers and requires careful monitoring. The primary adverse effects associated with this compound are hepatotoxicity and peripheral neuropathy, which are related to plasma drug concentrations.[2] Monitoring plasma levels to maintain a therapeutic range of 150-600 ng/mL is crucial to mitigate these risks.[3] In a study of patients with refractory angina, side effects were observed in 29% of patients on this compound, were minor, and were associated with transiently elevated blood levels. In contrast, beta-blockers are generally well-tolerated, with potential side effects including fatigue, bradycardia, and bronchospasm.
Conclusion
Both this compound and standard beta-blocker therapy are effective in the management of angina pectoris. Beta-blockers remain a first-line therapy due to their well-established safety profile and mechanism of action that directly addresses myocardial oxygen demand.
The available evidence suggests that this compound may offer superior efficacy in reducing angina frequency compared to some beta-blockers. Furthermore, it demonstrates significant additive anti-anginal effects in patients whose symptoms are refractory to beta-blocker monotherapy. The unique metabolic mechanism of this compound provides a valuable alternative or adjunctive therapeutic strategy. However, its use necessitates careful patient selection and therapeutic drug monitoring to manage the risk of adverse effects. For drug development professionals, the distinct metabolic pathway targeted by this compound highlights the potential for novel anti-anginal agents that optimize myocardial energy substrate utilization.
References
Perhexiline as an adjunct to standard of care in hypertrophic cardiomyopathy
An Adjunctive Therapeutic Strategy Targeting Myocardial Metabolism
This guide provides a comprehensive comparison of perhexiline as an adjunctive therapy to the standard of care for hypertrophic cardiomyopathy (HCM). It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of clinical data, experimental protocols, and the mechanistic rationale for its use.
Introduction to Hypertrophic Cardiomyopathy and Standard of Care
Hypertrophic cardiomyopathy is the most common inherited cardiac disease, characterized by unexplained left ventricular hypertrophy (LVH).[1][2] The clinical hallmarks of HCM include left ventricular outflow tract obstruction (LVOTO), arrhythmias, and heart failure.[3] A significant portion of the pathophysiology is linked to impaired cardiac energetics, where the heart muscle consumes energy inefficiently.[4][5]
Current standard of care for symptomatic HCM primarily focuses on alleviating symptoms and reducing the risk of sudden cardiac death. First-line medical therapies are aimed at reducing LVOTO and improving diastolic function. These include:
-
Beta-blockers: Non-vasodilating agents like atenolol, metoprolol, and bisoprolol are widely used to reduce heart rate and myocardial contractility.
-
Calcium Channel Blockers: Non-dihydropyridine agents such as verapamil and diltiazem are effective alternatives to beta-blockers, offering similar symptomatic relief.
-
Disopyramide: An antiarrhythmic drug that can be added for patients with symptoms refractory to beta-blockers or calcium channel blockers.
For patients who remain highly symptomatic despite optimal medical therapy, invasive septal reduction therapies like surgical myectomy or alcohol septal ablation are considered.
This compound: A Metabolic Modulator
This compound represents a departure from conventional HCM therapies by targeting the underlying energy deficiency in the myocardium.
Mechanism of Action
This compound is a potent inhibitor of the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2. This inhibition shifts the heart's primary fuel source from long-chain fatty acids to the more oxygen-efficient glucose and lactate. This metabolic switch results in greater ATP production for the same amount of oxygen consumed, thereby improving overall myocardial efficiency. This is particularly relevant in HCM, where sarcomeric gene mutations are associated with increased energy consumption.
Clinical Efficacy of this compound in HCM
Clinical trials have demonstrated that adding this compound to standard care can lead to significant improvements in exercise capacity, cardiac energetics, and patient symptoms.
Quantitative Data Summary
The following tables summarize key quantitative data from a notable randomized, placebo-controlled trial investigating this compound in symptomatic, predominantly non-obstructive HCM patients.
Table 1: Effects of this compound on Cardiopulmonary Exercise Testing (CPET) and Myocardial Energetics
| Parameter | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | P-value (ANCOVA) |
| Peak VO₂ (mL·kg⁻¹·min⁻¹) | 22.2 to 24.3 | 23.6 to 22.3 | 0.003 |
| Myocardial PCr/ATP Ratio | 1.27 to 1.73 | 1.29 to 1.23 | 0.003 |
| Data sourced from the study by Abozguia et al., 2010. |
Table 2: Effects of this compound on Diastolic Function and Clinical Status
| Parameter | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | P-value (ANCOVA) |
| nTTPF (rest to exercise, s) | 0.11 to -0.01 | 0.15 to 0.11 | 0.03 |
| NYHA Functional Class | Improved | No significant change | <0.001 |
| nTTPF: heart rate normalized time to peak filling. A decrease indicates improved diastolic response to exercise. | |||
| Data sourced from the study by Abozguia et al., 2010. |
A network meta-analysis also concluded that this compound was effective in increasing peak oxygen consumption compared to placebo.
Comparison with Alternative and Emerging Therapies
While this compound targets metabolism, other therapies for HCM have different mechanisms of action.
Table 3: Comparison of Therapeutic Mechanisms in HCM
| Therapeutic Agent/Class | Primary Mechanism of Action | Key Clinical Effect |
| Standard of Care (Beta-blockers, CCBs) | Negative inotropy and chronotropy. | Symptom relief, reduction of LVOT gradient. |
| This compound | CPT-1/2 inhibition, shifting myocardial metabolism. | Improved myocardial energetics and exercise capacity. |
| Mavacamten (Camzyos) | Selective, reversible cardiac myosin inhibitor. | Reduces hypercontractility and LVOT obstruction. |
| Trimetazidine | Partial fatty acid oxidation (pFOX) inhibition. | Metabolic modulation (less potent than this compound). |
| Ranolazine | Late sodium current inhibition. | Reduces intracellular calcium overload. |
Mavacamten, a recently approved cardiac myosin inhibitor, has shown significant efficacy in reducing LVOT obstruction and improving symptoms, representing a major advancement in HCM treatment. Unlike this compound, its primary action is on the sarcomere itself rather than on cellular metabolism.
Experimental Protocols
The clinical evaluation of this compound in HCM has relied on rigorous, well-defined protocols.
Protocol from a Key Placebo-Controlled Trial (Abozguia et al., 2010)
-
Study Design: Double-blind, randomized, placebo-controlled trial.
-
Patient Population: Symptomatic patients with hypertrophic cardiomyopathy, predominantly non-obstructive, who remained symptomatic despite standard medical therapy.
-
Intervention: Patients were randomized to receive either this compound (added to their existing therapy) or a matching placebo. Dosing was initiated and adjusted to achieve a therapeutic plasma concentration.
-
Primary Endpoint: Change in peak oxygen consumption (Peak VO₂) measured by cardiopulmonary exercise testing (CPET).
-
Secondary Endpoints:
-
Myocardial phosphocreatine to ATP (PCr/ATP) ratio, measured by ³¹P magnetic resonance spectroscopy (³¹P-MRS) to assess cardiac energetic status.
-
Left ventricular diastolic filling, assessed by radionuclide ventriculography at rest and during exercise.
-
New York Heart Association (NYHA) functional class and quality of life scores.
-
-
Duration: The study follow-up for endpoint assessment was approximately 4.6 months.
Safety, Tolerability, and Monitoring
The clinical use of this compound is limited by its potential for hepatotoxicity and peripheral neuropathy. These adverse effects are concentration-dependent. Therefore, therapeutic drug monitoring of plasma this compound concentrations is mandatory to maintain levels within a safe and effective range (typically 150 to 600 µg/L). Genetic testing for CYP2D6 metabolizer status is also crucial, as poor metabolizers are at a higher risk of toxicity.
Conclusion
This compound offers a unique, mechanistically distinct approach to treating symptomatic HCM by correcting the underlying myocardial energy deficiency. As an adjunct to standard of care, it has been shown to improve exercise capacity, diastolic function, and quality of life, particularly in patients without significant outflow tract obstruction. However, its narrow therapeutic index and the requirement for rigorous monitoring necessitate careful patient selection. The development of newer agents like cardiac myosin inhibitors provides a valuable comparator and an alternative therapeutic avenue. Future research may focus on combining metabolic modulators with other drug classes to achieve synergistic effects in the management of this complex disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Diagnosis and Management of Hypertrophic Cardiomyopathy: Updated Guidelines From the ACC/AHA | AAFP [aafp.org]
- 3. Treatment of Hypertrophic Cardiomyopathy: What Every Cardiologist Needs to Know - American College of Cardiology [acc.org]
- 4. Pharmacological Management of Hypertrophic Cardiomyopathy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized controlled trial of this compound on regression of left ventricular hypertrophy in patients with symptomatic hypertrophic cardiomyopathy (RESOLVE-HCM trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Perhexiline and Ranolazine in Chronic Angina
A Comprehensive Guide for Researchers and Drug Development Professionals
In the management of chronic stable angina, a condition characterized by chest pain due to myocardial ischemia, pharmacotherapy plays a pivotal role. While traditional antianginal agents primarily act by altering hemodynamics, metabolic modulators offer an alternative therapeutic strategy by optimizing myocardial energy metabolism. This guide provides a detailed head-to-head comparison of two such agents: perhexiline, a long-standing metabolic modulator, and ranolazine, a more recently developed antianginal drug. This comparison is based on available clinical trial data, experimental protocols, and mechanisms of action to inform researchers, scientists, and drug development professionals.
It is important to note that to date, no direct head-to-head clinical trials comparing this compound and ranolazine have been identified in the published literature. Therefore, this comparison is based on an indirect analysis of their individual clinical trial results against placebo or other antianginal agents.
Mechanism of Action: Two Distinct Metabolic Approaches
This compound and ranolazine both exert their anti-ischemic effects by modulating myocardial energy metabolism, but through distinct molecular pathways.
This compound acts as an inhibitor of the enzyme carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2.[1][2] These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. By inhibiting CPT-1, this compound shifts the heart's energy substrate preference from fatty acids to glucose. This metabolic switch is more oxygen-efficient, meaning more ATP is produced for each molecule of oxygen consumed, thereby improving myocardial function during ischemic conditions.
Ranolazine , on the other hand, is a selective inhibitor of the late inward sodium current (INa) in cardiomyocytes.[3][4] During ischemia, the late INa is enhanced, leading to an increase in intracellular sodium concentration. This, in turn, promotes calcium influx through the sodium-calcium exchanger, resulting in intracellular calcium overload. This calcium overload contributes to diastolic dysfunction and increased myocardial oxygen consumption. By inhibiting the late INa, ranolazine mitigates these detrimental ionic imbalances without significantly affecting heart rate or blood pressure.[3]
Comparative Efficacy
The efficacy of both drugs has been evaluated in numerous clinical trials, primarily assessing improvements in exercise tolerance, angina frequency, and nitroglycerin consumption.
Table 1: Comparative Efficacy in Chronic Angina
| Efficacy Parameter | This compound | Ranolazine |
| Exercise Duration | Significant increases in exercise duration and work performed compared to placebo. In one study, exercise duration increased by 38.9% compared to placebo. | Dose-dependent increases in exercise duration. In the MARISA trial, ranolazine (500-1500 mg BID) increased trough exercise duration by 94-116 seconds compared to a 70-second increase with placebo. In the CARISA trial, as add-on therapy, ranolazine increased trough exercise duration by an additional 24 seconds compared to placebo. |
| Angina Frequency | Significant reductions in the number of anginal attacks compared to placebo. One study reported a reduction in attack frequency to less than one-third of the previous level in a majority of patients. | Significant reductions in weekly angina frequency. In the ERICA trial, ranolazine as add-on therapy reduced the weekly frequency of angina attacks from 5.6 to 2.9, compared to a reduction to 3.3 with placebo. |
| Nitroglycerin Consumption | Significant reductions in the consumption of glyceryl trinitrate tablets compared to placebo. | Significant reductions in weekly nitroglycerin consumption. In the CARISA trial, nitroglycerin use was reduced by about 1 tablet per week compared to placebo. |
Comparative Safety and Tolerability
The safety profiles of this compound and ranolazine are distinct and represent a critical consideration in their clinical use.
Table 2: Comparative Safety and Tolerability
| Adverse Event Profile | This compound | Ranolazine |
| Common Adverse Events | Dizziness, gastrointestinal irritation, malaise, headache, nausea, and vomiting. | Dizziness, nausea, constipation, and headache. |
| Serious Adverse Events | Hepatotoxicity and neurotoxicity are the major concerns, which led to its withdrawal from many markets. These toxicities are associated with high plasma concentrations, particularly in individuals who are poor metabolizers (CYP2D6 polymorphism). | QT interval prolongation is a known effect, but it is not associated with an increased risk of torsades de pointes. |
| Monitoring Requirements | Therapeutic drug monitoring of plasma concentrations is mandatory to maintain levels within the therapeutic range (150-600 ng/mL) and minimize the risk of toxicity. | ECG monitoring is recommended, especially at treatment initiation and with dose adjustments, due to the effect on the QT interval. |
| Hemodynamic Effects | Generally does not have significant negative inotropic or chronotropic effects. | Minimal to no effect on heart rate and blood pressure. |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of pivotal clinical trials is essential for interpreting their findings.
This compound: Representative Trial Protocol (Based on a study by Krikler et al.)
A double-blind, placebo-controlled, crossover trial design was commonly used in early studies of this compound.
-
Study Design: A randomized, double-blind, placebo-controlled crossover trial.
-
Patient Population: Patients with stable angina pectoris, often refractory to other treatments.
-
Intervention: Patients received this compound (e.g., 100-400 mg/day) or a matching placebo for a defined period (e.g., several weeks), followed by a washout period and then crossover to the other treatment arm.
-
Key Assessments:
-
Symptom-limited exercise testing (e.g., bicycle ergometry) to measure exercise duration and time to onset of angina.
-
Patient diaries to record the frequency of angina attacks and nitroglycerin consumption.
-
Monitoring of plasma this compound concentrations to ensure they remained within the therapeutic range.
-
Assessment of liver function tests and neurological examinations to monitor for toxicity.
-
Ranolazine: MARISA and CARISA Trial Protocols
The Monotherapy Assessment of Ranolazine in Stable Angina (MARISA) and the Combination Assessment of Ranolazine in Stable Angina (CARISA) trials were pivotal in establishing the efficacy of ranolazine.
-
MARISA Trial Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled, four-period crossover trial.
-
Patient Population: 191 patients with documented coronary artery disease and exercise-limiting angina.
-
Intervention: Patients received sustained-release ranolazine (500 mg, 1000 mg, or 1500 mg twice daily) and placebo, each for one week.
-
Key Assessments: Symptom-limited treadmill exercise testing (modified Bruce protocol) at trough (12 hours post-dose) and peak (4 hours post-dose) plasma concentrations to measure exercise duration, time to angina, and time to 1 mm ST-segment depression.
-
-
CARISA Trial Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: 823 patients with symptomatic chronic angina despite being on standard doses of atenolol, amlodipine, or diltiazem.
-
Intervention: Patients were randomized to receive placebo, ranolazine 750 mg twice daily, or ranolazine 1000 mg twice daily, in addition to their existing antianginal therapy, for 12 weeks.
-
Key Assessments: Symptom-limited treadmill exercise testing at trough and peak concentrations at baseline and after 2 and 12 weeks of treatment. Weekly angina frequency and nitroglycerin consumption were also recorded.
-
Conclusion
This compound and ranolazine represent two distinct approaches to metabolic modulation for the treatment of chronic angina. This compound, an older drug, demonstrates significant efficacy but is hampered by a narrow therapeutic index and the risk of serious toxicity, necessitating careful therapeutic drug monitoring. Ranolazine, a newer agent, offers a favorable safety profile with a unique mechanism of action that does not impact hemodynamics, making it a valuable option for a broad range of patients, including those on concomitant antihypertensive therapies.
The absence of direct comparative trials makes it challenging to definitively declare one agent superior to the other. The choice between these two therapies, where this compound is available and its use is considered, would depend on the individual patient's clinical profile, risk factors, and the feasibility of rigorous monitoring. For drug development professionals, the evolution from this compound to ranolazine highlights the progress in targeting myocardial metabolism with improved safety and tolerability. Future research could focus on developing novel metabolic modulators with even greater efficacy and safety profiles.
References
- 1. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic review of the efficacy and safety of this compound in the treatment of ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ranolazine: a review of its use as add-on therapy in patients with chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of Ranolazine for the Treatment of Chronic Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
Perhexiline Demonstrates Potent Anti-Cancer Efficacy in Patient-Derived Xenograft Models
New research highlights the potential of Perhexiline, a drug historically used for angina, as a promising anti-cancer agent. Studies utilizing patient-derived xenograft (PDX) models of gastrointestinal and pancreatic cancers reveal that this compound, particularly in combination with standard chemotherapy, significantly inhibits tumor growth and can lead to complete tumor regression.
Patient-derived xenografts, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered a more clinically relevant preclinical model than traditional cell-line-based xenografts. The use of these advanced models provides a more accurate prediction of how a drug might perform in human patients.
Comparative Efficacy of this compound in PDX Models
Recent preclinical trials have demonstrated the robust anti-tumor activity of this compound when combined with conventional chemotherapeutic agents. The following table summarizes the key quantitative data from these studies, showcasing the synergistic effects of this compound in patient-derived xenograft models of gastric and pancreatic cancer.
| Cancer Type | Treatment Regimen | PDX Model | Tumor Volume Reduction | Tumor Weight Reduction | Key Findings |
| Gastric Cancer | Oxaliplatin (5 mg/kg) + this compound (2.5 mg/kg) | Patient-Derived | ~75% reduction compared to control | ~70% reduction compared to control | The combination of this compound and oxaliplatin showed a significantly greater anti-tumor effect than either drug alone, suggesting a synergistic relationship.[1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Gemcitabine (120 mg/kg) + this compound (20 mg/kg) | PDAC084T | Complete tumor regression | Not reported | The combination therapy resulted in the complete disappearance of tumors in this specific PDAC model.[2] |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this comparison guide, based on established procedures for patient-derived xenograft studies.
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection. A portion of the tissue is snap-frozen for molecular analysis, while the remainder is used for implantation.
-
Implantation: The fresh tumor tissue is cut into small fragments (approximately 3-5 mm³) and subcutaneously implanted into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Tumor growth is monitored twice weekly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Passaging: Once the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is excised. The tumor tissue is then re-implanted into a new cohort of mice for subsequent experiments (passaging). Experiments are typically conducted on PDX models between passages 3 and 6 to maintain the biological characteristics of the original patient tumor.[3][4][5]
In Vivo Drug Efficacy Studies
-
Animal Grouping: Once the PDX tumors reach a palpable size (e.g., 150-200 mm³), the mice are randomized into different treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).
-
Drug Administration:
-
This compound: Administered orally (p.o.) or via intraperitoneal (i.p.) injection at the specified dose.
-
Oxaliplatin/Gemcitabine: Administered via intraperitoneal (i.p.) injection at the specified doses and schedule.
-
Vehicle Control: The corresponding vehicle solution is administered to the control group.
-
-
Tumor and Body Weight Measurement: Tumor volume and mouse body weight are measured twice weekly throughout the study to assess treatment efficacy and toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams have been generated.
References
- 1. Inhibition of fatty acid catabolism augments the efficacy of oxaliplatin-based chemotherapy in gastrointestinal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patient-Derived Xenograft Core Standard Operating Procedures | BCM [bcm.edu]
- 3. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-derived xenograft models for gastrointestinal tumors: A single-center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of a Chinese library of patient-derived xenografts from gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Perhexiline's effects on different cancer cell line metabolomes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Perhexiline's effects on the metabolome of different cancer cell lines. The analysis is based on available experimental data, highlighting the nuanced and potentially cell-line-specific mechanisms of this repurposed drug.
This compound, a drug historically used for angina, is gaining attention in oncology for its potential anti-cancer properties.[1][2] Its primary recognized mechanism is the inhibition of carnitine palmitoyltransferase 1 and 2 (CPT1/2), key enzymes in fatty acid oxidation (FAO).[3][4][5] By blocking FAO, this compound is thought to starve cancer cells of a critical energy source, leading to reduced ATP production, increased reactive oxygen species (ROS), and ultimately, apoptosis. However, emerging evidence suggests that its mechanism may be more complex and vary between different cancer types.
This guide synthesizes findings from studies on glioblastoma and pancreatic cancer to compare the metabolic consequences of this compound treatment, offering insights into its divergent roles in cancer cell metabolism.
Comparative Analysis of Metabolic Effects
The metabolic response to this compound is not uniform across all cancer cell lines. Data from glioblastoma studies, in particular, challenges the universally accepted model of FAO inhibition.
Glioblastoma Multiforme (GBM)
In a notable study on patient-derived glioblastoma cell lines (MES83 and PN19), this compound demonstrated potent cytotoxicity. However, targeted metabolomic analysis of acylcarnitines, which are intermediates in the transport of fatty acids into the mitochondria for oxidation, revealed that this compound did not inhibit FAO in these cells. In fact, treatment with this compound led to an increase in two long-chain acylcarnitines, a result inconsistent with CPT1/2 inhibition. Instead, the anti-tumor activity in this context was linked to the inhibition of the non-receptor tyrosine kinase FYN.
The table below summarizes the reported changes in acylcarnitine levels in glioblastoma cells following this compound treatment, contrasting with the expected effects of an FAO inhibitor.
| Metabolite Class | Expected Change with FAO Inhibition | Observed Change with this compound in Glioblastoma Cells |
| Medium-chain Acylcarnitines | Decrease | No significant change |
| Long-chain Acylcarnitines | Decrease | No significant change / Increase in two species |
Pancreatic Ductal Adenocarcinoma (PDAC)
Other Cancer Cell Lines
This compound has demonstrated cytotoxic effects in a range of other cancer cell lines, including breast, colorectal, and leukemia. In many of these cases, the effects are attributed to the inhibition of FAO. However, a lack of specific, comparative metabolomic studies in these cell lines makes a direct data-driven comparison with glioblastoma and pancreatic cancer challenging. The divergent mechanisms observed underscore the necessity for further metabolomic profiling to elucidate the context-dependent effects of this compound.
Signaling Pathways and Experimental Workflows
To visualize the different proposed mechanisms of this compound and the experimental approach to study its metabolic effects, the following diagrams are provided.
Experimental Protocols
The following is a summary of the methodology used for the targeted metabolomic analysis of acylcarnitines in glioblastoma cell lines, based on the study by Kant et al. (2020).
1. Cell Culture and Treatment:
-
Patient-derived glioblastoma stem cells (MES83, PN19) were cultured in appropriate stem cell media.
-
Cells were treated with specified concentrations of this compound or a vehicle control for a defined period (e.g., 48 hours).
2. Metabolite Extraction:
-
Following treatment, cells were harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
Metabolites were extracted using a solvent mixture, typically a combination of methanol, acetonitrile, and water, to quench metabolic activity and precipitate proteins.
-
The cell lysates were centrifuged at a high speed in a cold environment to pellet cellular debris.
-
The resulting supernatant containing the metabolites was collected for analysis.
3. Targeted Metabolomic Analysis:
-
Instrumentation: The analysis was performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Metabolites were separated using a suitable liquid chromatography column.
-
Mass Spectrometry: A mass spectrometer operating in a targeted mode (e.g., Multiple Reaction Monitoring - MRM) was used to detect and quantify specific acylcarnitine species. This involves pre-selecting the mass-to-charge ratios (m/z) of the parent and fragment ions for each targeted metabolite.
-
Data Analysis: The raw data was processed using specialized software to identify and quantify the peaks corresponding to each acylcarnitine. The concentrations were normalized to the total protein content or cell number to allow for comparison between different treatment groups.
Conclusion
The available data indicates that the metabolic effects of this compound on cancer cells are not universal. While the inhibition of fatty acid oxidation remains a key proposed mechanism, studies in glioblastoma and pancreatic cancer suggest that this compound can exert its anti-tumor effects through alternative pathways, such as the inhibition of FYN kinase. This highlights the importance of considering the specific cancer type and its underlying metabolic dependencies when evaluating this compound as a potential therapeutic agent. The comparative analysis underscores a critical need for further comprehensive metabolomic studies across a wider range of cancer cell lines to fully map the metabolic consequences of this compound treatment and to identify biomarkers that could predict therapeutic response.
References
- 1. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound demonstrates FYN-mediated anti-tumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
reproducibility of published in vitro studies on Perhexiline's cytotoxicity
An objective analysis of published data on the cytotoxic effects of Perhexiline, a drug with potential for repurposing in oncology. This guide provides a comprehensive comparison of its performance across various cell lines and experimental conditions, supported by detailed methodologies and pathway analyses.
This compound, a drug historically used for angina, has demonstrated significant cytotoxic effects against various cancer cell lines in vitro, sparking interest in its potential as a repurposed oncologic therapeutic.[1][2] This guide synthesizes findings from multiple studies to provide a comparative overview of this compound's in vitro cytotoxicity, offering researchers a consolidated resource for experimental design and interpretation.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. This compound has been shown to inhibit the growth of a variety of cancer cell lines at micromolar concentrations.[2] The following table summarizes the IC50 values of this compound in different cell lines as reported in various studies.
| Cell Line | Cancer Type | IC50 (µM) | Study |
| Colorectal Cancer Cell Lines | Colorectal Cancer | ~4 | Dhakal et al. (2022)[1][3] |
| Various Cancer Cell Lines | Breast, Cervix, Colon, Lung | 3 - 22 | Rodriguez-Enriquez et al. |
| Breast Cancer Cell Lines | Breast Cancer | 2 - 6 | Ren et al. |
| Primary Human Hepatocytes | N/A (Hepatotoxicity Study) | Cytotoxic effects observed at 10-25 | Ren et al. (2022) |
| HepaRG | N/A (Hepatotoxicity Study) | Cytotoxic effects observed at 10-25 | Ren et al. (2022) |
| HepG2 | N/A (Hepatotoxicity Study) | Cytotoxic effects observed at 10-25 | Ren et al. (2022) |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.
Experimental Protocols
The reproducibility of in vitro studies heavily relies on the detailed execution of experimental protocols. Below are methodologies cited in the reviewed literature for assessing this compound's cytotoxicity.
Cell Viability and Cytotoxicity Assays
Several methods have been employed to quantify the effect of this compound on cell viability and to determine its cytotoxic potential.
-
Crystal Violet Assay: This assay is used to determine cell viability by staining the DNA of adherent cells. The amount of crystal violet dye retained is proportional to the number of viable cells. In studies on colorectal cancer cell lines, cells were treated with a range of this compound concentrations, and cell growth was measured by crystal violet staining.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell membrane damage. Measuring LDH activity in the supernatant is a common method to quantify cytotoxicity. This assay was used to assess cellular damage in primary human hepatocytes, HepaRG, and HepG2 cells exposed to this compound.
-
MTS Assay and Cellular ATP Levels: These are metabolic assays that measure cell viability based on mitochondrial activity. The MTS assay measures the reduction of a tetrazolium compound by viable cells, while the cellular ATP level assay quantifies the amount of ATP present, which is indicative of metabolically active cells. Both assays were used to measure the cytotoxicity of this compound in HepG2 cells.
-
Annexin V Staining: This is a common method to detect apoptosis. Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. Increased Annexin V staining was observed in colorectal cancer cell lines following treatment with this compound, indicating apoptosis induction.
-
Caspase 3/7 Activation Assay: Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key executioner caspases. Their activation is a hallmark of apoptosis. This compound treatment led to the activation of caspase 3/7 in colorectal cancer cell lines.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying this compound's cytotoxicity is crucial for its potential therapeutic application. The following diagrams illustrate the key signaling pathways implicated in its mode of action and a typical experimental workflow for its evaluation.
Caption: Experimental workflow for assessing this compound's cytotoxicity.
This compound's cytotoxic effects appear to be mediated through multiple signaling pathways.
Caption: Signaling pathways involved in this compound's cytotoxic effects.
Studies have shown that this compound can inhibit the PI3K/Akt/mTOR pathway and ErbB3 (HER3) signaling. Furthermore, it has been demonstrated to induce endoplasmic reticulum (ER) stress and activate the p38 and JNK signaling pathways, which are branches of the MAPK cascade. These molecular events ultimately contribute to the induction of apoptosis in cancer cells.
Caption: Logical flow of evidence for this compound's cytotoxicity.
References
Unveiling the Critical Role of CYP2D6 in Perhexiline Metabolism: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic pathways of a drug is paramount for ensuring its safety and efficacy. This guide provides a comprehensive comparison of perhexiline metabolism, focusing on the indispensable role of the cytochrome P450 2D6 (CYP2D6) enzyme. By examining data from individuals with proficient CYP2D6 activity versus those with a deficient phenotype (a functional knockout), we can clearly delineate the primary metabolic route and the consequences of its absence.
This compound, a potent antianginal agent, is known for its narrow therapeutic index and significant inter-individual pharmacokinetic variability. This variability is almost entirely attributed to a genetic polymorphism in the CYP2D6 gene, which leads to distinct metabolic phenotypes: Extensive Metabolizers (EMs) with normal enzyme function, and Poor Metabolizers (PMs) who lack functional CYP2D6. The PM phenotype serves as a real-world human knockout model, providing invaluable insights into the drug's metabolic fate in the absence of its primary clearing enzyme.
Comparative Analysis of this compound Pharmacokinetics
The metabolic disposition of this compound is drastically altered in individuals lacking functional CYP2D6. The primary metabolic pathway, hydroxylation to cis- and trans-hydroxythis compound, is severely impaired. This leads to a significant accumulation of the parent drug, increasing the risk of toxicity.[1]
| Parameter | CYP2D6 Extensive Metabolizers (EMs) | CYP2D6 Poor Metabolizers (PMs) | Fold Difference (PM vs. EM) | Reference |
| This compound Plasma Concentration (mg/L) | 0.37 ± 0.17 | 2.70 | ~7.3 | [1] |
| cis-OH-Perhexiline Plasma Concentration | Detectable | Undetectable | - | [1] |
| Metabolic Ratio (cis-OH-perhexiline/perhexiline) | 6.52 ± 3.26 | Not Applicable (Undetectable Metabolite) | - | [1] |
| Apparent Oral Clearance (CL/F) of (+)-Perhexiline (L/day) | 184.1 (median) | 10.6 (median) | ~17.4 | [2] |
| Apparent Oral Clearance (CL/F) of (-)-Perhexiline (L/day) | 272.0 (median) | 24.2 (median) | ~11.2 |
Alternative Metabolic Pathways
In the absence of CYP2D6, alternative, less efficient metabolic pathways contribute to this compound clearance, though they cannot compensate for the lack of the primary route. In vitro studies using human liver microsomes and HepG2 cell lines overexpressing specific CYP enzymes have identified minor contributions from CYP1A2, CYP2C19, and CYP3A4 to the metabolism of this compound. However, these pathways are significantly less efficient than CYP2D6-mediated hydroxylation.
Experimental Protocols
The data presented in this guide are derived from clinical studies involving human subjects with different CYP2D6 genotypes and in vitro experiments.
Human Pharmacokinetic Studies
Objective: To determine the steady-state plasma concentrations of this compound and its metabolites in patients with different CYP2D6 genotypes.
Methodology:
-
Patient Recruitment: Patients prescribed this compound for stable angina were enrolled.
-
CYP2D6 Genotyping: Genomic DNA was extracted from blood samples, and genotyping was performed to identify functional and non-functional CYP2D6 alleles. Patients were classified as EMs (two functional alleles) or PMs (two non-functional alleles).
-
Drug Administration: Patients received a standardized oral loading regimen of this compound.
-
Blood Sampling: Trough blood samples were collected once steady-state was achieved.
-
Bioanalysis: Plasma concentrations of this compound and cis-hydroxythis compound were quantified using high-performance liquid chromatography (HPLC).
-
Data Analysis: Plasma concentrations and metabolic ratios were calculated and compared between the different genotype groups.
In Vitro Metabolism Studies
Objective: To identify the specific cytochrome P450 enzymes involved in this compound metabolism.
Methodology:
-
Systems: Human liver microsomes and HepG2 cell lines individually overexpressing various human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) were used.
-
Incubation: this compound was incubated with the respective in vitro system in the presence of an NADPH-generating system to initiate metabolic reactions.
-
Metabolite Identification: The formation of hydroxythis compound isomers was monitored over time using liquid chromatography-mass spectrometry (LC-MS).
-
Inhibition Studies: Specific chemical inhibitors for different CYP enzymes were used to confirm the contribution of each enzyme to this compound metabolism. For instance, quinidine was used as a selective inhibitor of CYP2D6.
Visualizing the Metabolic Shift
The following diagrams illustrate the stark difference in this compound metabolism between individuals with and without functional CYP2D6, as well as the experimental approach to confirming this relationship.
References
Perhexiline Efficacy in Placebo-Controlled Clinical Trials: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of a therapeutic agent's efficacy is paramount. This guide provides an objective comparison of Perhexiline's performance in placebo-controlled clinical trials against other anti-anginal agents, supported by experimental data and detailed methodologies.
Comparative Efficacy in Stable Angina
The following table summarizes the quantitative data from placebo-controlled clinical trials of this compound and its alternatives in the treatment of stable angina.
| Drug (Trial) | Dosage | Change in Exercise Duration (seconds) vs. Placebo | Change in Angina Attack Frequency (per week) vs. Placebo | Change in Nitroglycerin Consumption (per week) vs. Placebo |
| This compound | 100-400 mg/day | Increase of 38.9%[1] | Significant reduction[2][3] | Significant reduction[2][3] |
| Ranolazine (CARISA) | 750-1000 mg twice daily | Increase of ~24 seconds | Reduction of ~1 attack | Reduction of ~1 tablet |
| Ivabradine (ASSOCIATE) | 5-7.5 mg twice daily | Increase of 16.6 seconds | Data not consistently reported as a primary endpoint vs. placebo | Data not consistently reported as a primary endpoint vs. placebo |
| Trimetazidine (TACT) | 20 mg three times daily | Increase of ~48 seconds | Reduction of ~2.4 attacks | Reduction of ~1.3 tablets |
Comparative Efficacy in Heart Failure
This table outlines the performance of this compound in a placebo-controlled clinical trial for heart failure.
| Drug | Dosage | Change in Peak VO2 (mL/kg/min) vs. Placebo | Change in Left Ventricular Ejection Fraction (%) vs. Placebo |
| This compound | 100-200 mg/day | Increase of 2.7 | Increase of 10 |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for critical evaluation and replication.
This compound for Refractory Angina: Double-Blind, Placebo-Controlled, Crossover Trial
-
Objective: To evaluate the efficacy of this compound maleate in patients with refractory angina already receiving maximal antianginal therapy.
-
Study Design: A randomized, double-blind, placebo-controlled crossover design was employed with 17 patients.
-
Inclusion Criteria: Patients with refractory angina pectoris who were still symptomatic despite receiving nitrates, a beta-blocker, and a calcium channel antagonist.
-
Intervention: Patients received either this compound or a matching placebo for a specified period, followed by a washout period, and then crossed over to the other treatment arm. Plasma drug levels of this compound were monitored and maintained within the therapeutic range of 150-600 ng/ml.
-
Primary Endpoints:
-
Objective: Response to exercise testing.
-
Subjective: Frequency and severity of anginal episodes.
-
-
Data Collection: Patients maintained diaries to record the frequency and severity of angina attacks. Standardized exercise tolerance tests were performed at the end of each treatment period.
Ranolazine (CARISA Trial): Randomized, Double-Blind, Placebo-Controlled Trial
-
Objective: To assess the efficacy and safety of ranolazine as an add-on therapy in patients with severe chronic angina who remained symptomatic despite treatment with amlodipine, atenolol, or diltiazem.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial involving 823 patients.
-
Inclusion Criteria: Patients with a history of coronary artery disease and stable angina pectoris who experienced at least three anginal attacks per week.
-
Intervention: Patients were randomly assigned to receive placebo, ranolazine 750 mg twice daily, or ranolazine 1000 mg twice daily for 12 weeks.
-
Primary Endpoint: Change from baseline in treadmill exercise duration at trough plasma concentrations.
-
Secondary Endpoints:
-
Weekly frequency of angina attacks.
-
Weekly nitroglycerin consumption.
-
-
Data Collection: Patients recorded angina frequency and nitroglycerin use in a daily electronic diary. Symptom-limited exercise treadmill tests were performed at baseline and at weeks 2, 6, and 12.
Ivabradine (ASSOCIATE Trial): Randomized, Double-Blind, Placebo-Controlled Trial
-
Objective: To evaluate the anti-ischemic and anti-anginal efficacy of ivabradine in patients with stable angina pectoris already receiving beta-blocker therapy.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial involving 889 patients.
-
Inclusion Criteria: Patients with stable angina pectoris who were receiving a stable dose of a beta-blocker.
-
Intervention: Patients were randomized to receive either ivabradine (starting at 5 mg twice daily and uptitrated to 7.5 mg twice daily) or placebo for 4 months, in addition to their ongoing beta-blocker therapy.
-
Primary Endpoint: Change from baseline in total exercise duration at trough drug activity.
-
Secondary Endpoints:
-
Time to limiting angina.
-
Time to angina onset.
-
Time to 1-mm ST-segment depression.
-
-
Data Collection: Standardized treadmill exercise tests according to the Bruce protocol were performed at baseline and after 2 and 4 months of treatment.
Trimetazidine (TACT Trial): Randomized, Placebo-Controlled, Multicenter Study
-
Objective: To assess the efficacy and acceptability of trimetazidine in combination with hemodynamic agents (beta-blockers or long-acting nitrates) in patients with stable angina.
-
Study Design: A randomized, placebo-controlled, multicenter study involving 177 patients.
-
Inclusion Criteria: Patients with stable angina who were resistant to treatment with nitrates or beta-blockers. Patients needed to have a reproducible positive exercise test.
-
Intervention: After a 1-week selection period, eligible patients were randomly assigned to receive either trimetazidine (20 mg three times daily) or placebo for 12 weeks, in addition to their current antianginal therapy.
-
Primary Endpoint: Change in exercise test duration.
-
Secondary Endpoints:
-
Time to 1-mm ST-segment depression.
-
Time to onset of anginal pain.
-
Mean number of angina attacks per week.
-
Mean consumption of short-acting nitrates per week.
-
-
Data Collection: Exercise tests were performed at baseline and after 12 weeks of treatment. Patients recorded anginal attacks and nitrate consumption in diaries.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound's primary mechanism of action involves the inhibition of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in the mitochondrial uptake of long-chain fatty acids. This inhibition leads to a metabolic shift in the myocardium from fatty acid oxidation to glucose oxidation, a more oxygen-efficient pathway for ATP production. This "oxygen-sparing" effect is particularly beneficial in ischemic conditions.
Typical Experimental Workflow for a Placebo-Controlled this compound Trial
The following diagram illustrates a common workflow for a randomized, double-blind, placebo-controlled clinical trial evaluating the efficacy of this compound.
References
- 1. Effects of this compound-induced fuel switch on the cardiac proteome and metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double-blind trial of this compound maleate in the prophylaxis of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Evaluation of this compound Maleate in Patients with Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Perhexiline and Oxprenolol in the Management of Angina Pectoris
In the therapeutic landscape of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart, various pharmacological agents have been explored to alleviate symptoms and improve patient quality of life. Among these, perhexiline and oxprenolol have been the subject of clinical investigation. This guide provides a comparative study of these two drugs, drawing upon available clinical trial data, to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative efficacy, safety, and mechanisms of action.
Executive Summary
A key comparative clinical trial reveals that while both this compound and oxprenolol are effective in treating angina pectoris, this compound demonstrates superior efficacy.[1][2][3] In a single-blind study, a significant majority of patients expressed a preference for this compound over oxprenolol.[1][2] However, this enhanced therapeutic benefit of this compound is accompanied by a greater incidence of side effects, a critical consideration in its clinical application.
Data Presentation
The following tables summarize the key comparative data from the pivotal clinical study.
Table 1: Efficacy and Patient Preference
| Parameter | This compound | Oxprenolol | Statistical Significance |
| Patient Preference | 12 out of 14 patients | 2 out of 14 patients | P < 0.05 |
| Treatment Efficacy | Effective | Effective | P < 0.01 (for both drugs vs. baseline) |
| Comparative Efficacy | Superior | - | P < 0.05 |
Table 2: Safety Profile
| Parameter | This compound | Oxprenolol |
| Incidence of Side Effects | Higher | Lower |
| Reported Side Effects | Dizziness, nausea, peripheral neuropathy (in one patient) | Not specified in detail |
Experimental Protocols
The primary comparative data is derived from a random, single-blind clinical trial. While the full, detailed protocol of this specific study is not available in the public domain, the general methodology can be outlined as follows:
Study Design: A random, single-blind, crossover trial design was likely implemented. In such a design, patients would be randomly assigned to receive either this compound or oxprenolol for a defined period, followed by a "washout" period to eliminate the drug from their system. Subsequently, they would be "crossed over" to the other treatment arm. The "single-blind" nature of the study indicates that the patients were unaware of which treatment they were receiving at any given time, which helps to minimize bias in subjective assessments of efficacy and side effects.
Patient Population: The study involved patients diagnosed with angina pectoris. Specific inclusion and exclusion criteria, such as the severity and stability of angina, concomitant medications, and pre-existing conditions, would have been established to ensure a homogenous study population.
Intervention:
-
This compound Maleate: The dosage would have been administered according to the study protocol.
-
Oxprenolol: The dosage would have been administered according to the study protocol.
Endpoints:
-
Primary Efficacy Endpoint: Likely a measure of anti-anginal efficacy, such as a reduction in the frequency of angina attacks, decreased consumption of short-acting nitrates, and/or improvement in exercise tolerance as measured by standardized exercise testing (e.g., treadmill or bicycle ergometry).
-
Patient Preference: A direct assessment of which treatment the patient felt was more effective in managing their symptoms.
-
Safety and Tolerability: Recording and comparison of the incidence and nature of adverse events reported by patients in each treatment group.
Mechanism of Action
The differing clinical profiles of this compound and oxprenolol stem from their distinct mechanisms of action at the molecular level.
This compound: Metabolic Modulation
This compound's anti-anginal effect is primarily attributed to its ability to modulate myocardial energy metabolism. It achieves this by inhibiting the enzyme carnitine palmitoyltransferase-1 (CPT-1). This enzyme is crucial for the transport of long-chain fatty acids into the mitochondria, where they are oxidized to produce energy. By inhibiting CPT-1, this compound forces a shift in the heart's primary energy source from fatty acids to glucose. The oxidation of glucose requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation. This metabolic shift enhances the efficiency of oxygen utilization by the myocardium, thereby reducing ischemic symptoms in patients with angina.
Oxprenolol: Beta-Adrenergic Blockade
Oxprenolol is a non-selective beta-adrenergic receptor antagonist, or "beta-blocker." It competitively blocks the effects of catecholamines (such as adrenaline and noradrenaline) at both β1 and β2 adrenergic receptors. The blockade of β1 receptors in the heart is key to its anti-anginal effect. This action leads to a decrease in heart rate, myocardial contractility, and blood pressure, particularly during exercise. By reducing these determinants of myocardial oxygen demand, oxprenolol helps to alleviate the imbalance between oxygen supply and demand that causes angina.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the clinical trial process, the following diagrams are provided.
Caption: Mechanism of Action of this compound in Angina Pectoris.
Caption: Mechanism of Action of Oxprenolol in Angina Pectoris.
Caption: Experimental Workflow of the Comparative Clinical Trial.
Conclusion
The available evidence from a direct comparative trial suggests that this compound is a more effective anti-anginal agent than oxprenolol, with a higher rate of patient preference. This superior efficacy is, however, counterbalanced by a less favorable side-effect profile. The choice between these two agents would therefore depend on a careful consideration of the individual patient's clinical characteristics, the severity of their symptoms, and their tolerance for potential adverse effects. The distinct mechanisms of action, with this compound acting as a metabolic modulator and oxprenolol as a beta-blocker, provide different therapeutic avenues for the management of angina pectoris. Further well-documented, large-scale, double-blind, randomized controlled trials would be beneficial to more definitively delineate the relative roles of these two medications in the treatment of angina pectoris.
References
Safety Operating Guide
Navigating the Safe Disposal of Perhexiline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Perhexiline, a prophylactic antianginal agent, requires careful handling and adherence to specific disposal protocols to mitigate potential risks to human health and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste in a laboratory setting.
The primary principle for the disposal of this compound is to manage it as hazardous waste and in accordance with local, state, and federal regulations.[1][2] Improper disposal can lead to environmental contamination and potential health hazards.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.[1][3]
Recommended PPE includes:
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses or goggles.[3]
-
Respiratory Protection: Avoid breathing dust, fumes, or vapors by using appropriate respiratory protection.
-
Lab Coat: A lab coat or other protective clothing should be worn.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols. Do not eat, drink, or smoke in areas where this compound is handled.
II. Step-by-Step Disposal Protocol
The disposal of this compound waste should be a meticulous process involving segregation, containment, and proper labeling.
Step 1: Waste Segregation Proper segregation of waste is the first and most critical step. This compound waste should be categorized as follows:
-
Bulk this compound Waste: This includes unused or expired pure this compound, and solutions with high concentrations of the compound.
-
Trace Contaminated Waste: This category includes items with minimal residual contamination, such as empty vials, containers, pipette tips, and contaminated PPE (gloves, gowns).
Step 2: Containment
-
Bulk Waste: Place bulk this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Trace Contaminated Waste: Collect all trace-contaminated materials in a separate, designated hazardous waste container. These containers should also be leak-proof and properly sealed.
-
Sharps: Any sharps, such as needles or syringes used for handling this compound, must be disposed of in a puncture-resistant sharps container designated for chemotherapy or hazardous waste.
Step 3: Labeling All waste containers must be clearly and accurately labeled as "Hazardous Waste." The label should include:
-
The name of the chemical: "this compound"
-
The associated hazards (e.g., "Toxic")
-
The date of accumulation
-
The name and contact information of the generating laboratory
Step 4: Storage Store hazardous waste containers in a designated, secure area with limited access. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste. Do not attempt to dispose of this compound waste through standard laboratory trash or by flushing it down the drain. The disposal must be carried out in accordance with all applicable local, state, and federal regulations.
III. Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.
-
Contain and Absorb: For liquid spills, use an inert absorbent material like diatomite or universal binders to contain and absorb the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with alcohol or another suitable solvent.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and guidelines in conjunction with the information provided.
References
Essential Safety and Operational Guide for Handling Perhexiline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel working with Perhexiline. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals. This compound is a hazardous drug that requires careful handling to prevent exposure.
Personal Protective Equipment (PPE) for Handling this compound
Appropriate personal protective equipment is the primary barrier against exposure to this compound. The following table summarizes the required PPE for various tasks involving this compound.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Gown/Lab Coat |
| Receiving/Unpacking | Double Nitrile Gloves | Safety Glasses with Side Shields | Not typically required if no visible damage | Lab Coat |
| Weighing/Aliquoting (Solid) | Double Nitrile Gloves | Safety Goggles and Face Shield | NIOSH-approved N95 Respirator | Disposable Gown |
| Preparing Solutions | Double Nitrile Gloves | Safety Goggles and Face Shield | Not required if handled in a certified chemical fume hood | Disposable Gown |
| Administering to Cultures/Animals | Double Nitrile Gloves | Safety Glasses with Side Shields | Not typically required | Lab Coat |
| Spill Cleanup | Double Nitrile Gloves (Heavy-duty) | Safety Goggles and Face Shield | NIOSH-approved N95 or higher (e.g., chemical cartridge respirator for large spills) | Disposable Gown |
| Waste Disposal | Double Nitrile Gloves | Safety Glasses with Side Shields | Not typically required | Lab Coat |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear a single pair of nitrile gloves when handling the outer packaging.
-
If the primary container is compromised, handle it as a spill and follow the spill cleanup protocol.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
2. Weighing and Solution Preparation:
-
All weighing of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Don all required PPE as specified in the table above before handling the compound.
-
Use dedicated spatulas and weigh boats for this compound.
-
When preparing solutions, add the solvent to the solid to minimize dust generation.
-
Work with the sash of the fume hood at the lowest practical height.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, and hazard warning.
-
When using this compound in experiments, ensure all manipulations are performed in a manner that minimizes the generation of aerosols.
-
After handling, remove the outer pair of gloves and dispose of them as hazardous waste before touching any clean surfaces (e.g., door handles, keyboards).
-
Wash hands thoroughly with soap and water after removing all PPE.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Assemble a spill kit containing absorbent pads, waste bags, and appropriate PPE.
-
For small spills of solid this compound, gently cover with a damp paper towel to avoid raising dust, then use absorbent pads to clean the area.
-
For liquid spills, cover with absorbent pads, working from the outside in.
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All solid and liquid waste containing this compound must be segregated as hazardous pharmaceutical waste.
-
Do not mix this compound waste with general laboratory waste or other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
2. Waste Containers:
-
Use designated, leak-proof, and puncture-resistant containers for all this compound waste.
-
Containers for solid waste (e.g., contaminated gloves, gowns, weigh boats, absorbent pads) should be lined with a heavy-duty plastic bag.
-
Containers for liquid waste should be made of a compatible material and have a secure, tight-fitting lid.
-
All waste containers must be clearly labeled with "Hazardous Pharmaceutical Waste," the name "this compound," and the appropriate hazard symbols.
3. Collection and Disposal of Contaminated Materials:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous pharmaceutical waste.
-
PPE: All disposable PPE, including gloves, gowns, and masks, worn while handling this compound must be disposed of in the designated solid hazardous waste container immediately after use.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse must be collected as hazardous liquid waste.
4. Final Disposal:
-
All hazardous waste containing this compound must be disposed of through your institution's licensed hazardous waste contractor.
-
The primary method of disposal for hazardous pharmaceutical waste is high-temperature incineration.
-
Never dispose of this compound or its waste down the drain or in the regular trash.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
